molecular formula C10H20ClN B1448196 1-Azaspiro[4.6]undecane hydrochloride CAS No. 1432678-60-8

1-Azaspiro[4.6]undecane hydrochloride

Cat. No.: B1448196
CAS No.: 1432678-60-8
M. Wt: 189.72 g/mol
InChI Key: UVUVJERPEUAOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[4.6]undecane hydrochloride is a useful research compound. Its molecular formula is C10H20ClN and its molecular weight is 189.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azaspiro[4.6]undecane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-7-10(6-3-1)8-5-9-11-10;/h11H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVJERPEUAOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1432678-60-8

Abstract

This technical guide provides a comprehensive overview of 1-Azaspiro[4.6]undecane hydrochloride (CAS No. 1432678-60-8), a spirocyclic amine of increasing interest within medicinal chemistry and drug discovery. Due to the limited availability of specific published data for this particular hydrochloride salt, this guide synthesizes foundational knowledge of the 1-azaspiro[4.6]undecane scaffold with comparative analysis of structurally related compounds. The guide covers putative synthetic strategies, predicted physicochemical and spectroscopic properties, potential applications in drug development, and essential safety and handling protocols. The objective is to equip researchers and drug development professionals with a foundational understanding of this compound, enabling its effective evaluation and utilization in research and development programs.

Introduction: The Significance of the Azaspiro[4.6]undecane Scaffold

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, often leading to improved target selectivity, enhanced metabolic stability, and more favorable physicochemical properties such as solubility. The azaspiro[4.6]undecane core, which features a five-membered pyrrolidine or piperidine ring fused to a seven-membered cycloheptane ring through a spiro junction, represents a valuable scaffold for the design of novel therapeutic agents. The nitrogen atom within the ring system provides a key site for chemical modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic profiles.

This guide focuses on the hydrochloride salt of 1-Azaspiro[4.6]undecane, a form that typically enhances the compound's stability and aqueous solubility, making it amenable to biological testing and formulation development.

Physicochemical Properties

PropertyValueSource
CAS Number 1432678-60-8Chemical Abstracts Service
Molecular Formula C₁₀H₂₀ClNInferred from structure
Molecular Weight 189.73 g/mol Calculated
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Solubility Soluble in water and polar organic solvents like methanol and ethanol (Predicted)Inferred from hydrochloride salt nature
Melting Point Not available
Boiling Point Not available

Putative Synthesis and Chemical Logic

The synthesis of the 1-azaspiro[4.6]undecane core can be approached through several established synthetic strategies for spirocyclic amines. The choice of a particular route would be guided by factors such as the availability of starting materials, desired scale, and stereochemical control.

Conceptual Synthetic Workflow

A plausible and efficient approach to the 1-azaspiro[4.6]undecane skeleton involves an intramolecular cyclization strategy. This could be conceptualized as a multi-step process beginning with commercially available starting materials.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product A Cycloheptanone C Knoevenagel Condensation A->C Step 1a B Substituted Nitrile (e.g., Ethyl Cyanoacetate) B->C Step 1b D Michael Addition & Intramolecular Cyclization C->D Intermediate A E Reduction of Amide/Lactam D->E Spirocyclic Lactam F Salt Formation E->F Free Base G 1-Azaspiro[4.6]undecane hydrochloride F->G HCl Treatment

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Rationale
  • Knoevenagel Condensation: The synthesis could commence with a Knoevenagel condensation between cycloheptanone and an active methylene compound, such as ethyl cyanoacetate. This reaction, typically base-catalyzed, would yield an α,β-unsaturated nitrile. The choice of base and reaction conditions is critical to maximize the yield and prevent side reactions.

  • Michael Addition and Intramolecular Cyclization: The resulting cycloheptylideneacetonitrile could then undergo a Michael addition with a suitable nitrogen-containing nucleophile. Subsequent intramolecular cyclization would form the desired spirocyclic lactam. This step is pivotal as it establishes the core azaspiro[4.6]undecane framework.

  • Reduction: The lactam functionality can be reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (THF). This step needs to be performed under inert atmosphere and with careful temperature control due to the highly reactive nature of the reducing agent.

  • Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base (1-Azaspiro[4.6]undecane) in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt then precipitates out of the solution and can be isolated by filtration.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectral properties of similar spirocyclic amines, the following characteristic signals can be anticipated.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the cycloheptane and the pyrrolidine/piperidine rings. The protons on the carbons adjacent to the nitrogen atom would be deshielded and appear at a lower field. Due to the hydrochloride salt formation, the N-H proton would be expected to appear as a broad singlet at a downfield chemical shift, and its integration would correspond to one proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by the presence of ten distinct signals in the aliphatic region. The spiro carbon, being a quaternary carbon, would likely appear as a weak signal at a characteristic chemical shift. The carbons bonded to the nitrogen atom would be shifted downfield compared to the other methylene carbons of the rings.

Infrared (IR) Spectroscopy

The IR spectrum of the hydrochloride salt would be dominated by a broad absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibration in an ammonium salt. The C-H stretching vibrations of the methylene groups in the rings would appear in the 2850-2950 cm⁻¹ region.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak corresponding to the free base (C₁₀H₁₉N) would be observed at m/z 153.15. The fragmentation pattern would likely involve the characteristic loss of alkyl fragments from the cycloheptane ring and cleavage of the pyrrolidine/piperidine ring.

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in public literature, the broader class of azaspiro compounds has shown significant promise in various therapeutic areas. The rigid, three-dimensional structure of the azaspiro[4.6]undecane scaffold makes it an attractive starting point for the design of potent and selective ligands for a variety of biological targets.

Central Nervous System (CNS) Disorders

The spirocyclic amine motif is a common feature in many centrally acting agents. The conformational rigidity of the azaspiro[4.6]undecane core can be exploited to design ligands with high affinity and selectivity for specific receptors or transporters in the brain. Potential applications could include the development of novel antidepressants, anxiolytics, antipsychotics, or agents for neurodegenerative diseases.

Oncology

The unique topology of spirocyclic scaffolds can enable interactions with protein-protein interfaces or enzyme active sites that are challenging to target with more conventional, planar molecules. This opens up possibilities for the development of novel anticancer agents that act via mechanisms distinct from current therapies.

Other Therapeutic Areas

The versatility of the azaspiro[4.6]undecane scaffold also allows for its exploration in other therapeutic areas such as cardiovascular diseases, inflammatory disorders, and infectious diseases. The ability to introduce diverse functional groups onto the nitrogen atom and the carbocyclic ring provides a rich chemical space for lead optimization.

Safety, Handling, and Storage

As a research chemical with limited toxicological data, this compound should be handled with care, following standard laboratory safety procedures. The information below is based on the safety data for structurally related spirocyclic amines and amine hydrochlorides.

Hazard Identification
  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Sensitization: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising, yet underexplored, chemical entity with significant potential as a building block in drug discovery. Its spirocyclic nature offers a desirable three-dimensional architecture that can be leveraged to design novel therapeutic agents with improved pharmacological profiles. While specific experimental data for this compound is scarce, this guide provides a solid foundation for researchers by outlining putative synthetic routes, predicting key physicochemical and spectroscopic properties, and highlighting potential therapeutic applications based on the broader class of azaspiro compounds. As with any research chemical, it is imperative to handle this compound with appropriate safety precautions. Further investigation into the synthesis and biological activity of this compound and its derivatives is warranted and is anticipated to yield valuable insights for the drug development community.

References

  • Spectroscopic and Chemical Properties of the Amine. (2018). In Structure and Functions of Amine Oxidases (pp. 127-134).
  • Infrared Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Nuclear Magnetic Resonance Spectroscopy of Amines. (2024). Chemistry LibreTexts.

Sources

The Enigmatic Core: A Technical Guide to 1-Azaspiro[4.6]undecane Hydrochloride and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Preamble: Navigating Scarcity in Chemical Literature

In the vast expanse of chemical literature, some structures, despite their apparent simplicity, remain surprisingly elusive. 1-Azaspiro[4.6]undecane hydrochloride, identified by its CAS Number 1432678-60-8, is one such enigma. While commercially available, detailed scholarly articles elucidating its specific synthesis, characterization, and application are notably sparse. This guide, therefore, adopts a broader perspective. We will delve into the core chemical principles of the azaspiro[4.6]undecane scaffold, drawing upon documented syntheses and applications of closely related analogues. By examining these congeners, we can infer and project the likely properties, reactivity, and potential of the title compound, providing a robust framework for researchers venturing into this chemical space.

The Azaspiro[4.6]undecane Scaffold: A Structural Overview

The 1-azaspiro[4.6]undecane core is a bicyclic amine featuring a five-membered pyrrolidine ring and a seven-membered cycloheptane ring joined by a single, shared carbon atom—the spirocenter. This unique three-dimensional arrangement imparts significant conformational rigidity, a desirable trait in medicinal chemistry for optimizing ligand-receptor interactions. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it suitable for biological assays.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 1432678-60-8[1]
Molecular Formula C₁₀H₁₉N·HClN/A
Molecular Weight 189.72 g/mol N/A

Synthetic Strategies: Assembling the Spirocyclic Core

Illustrative Synthetic Pathway: A Generalized Approach

A general and adaptable synthesis can be conceptualized starting from cycloheptanone. The following protocol is a composite representation based on common organic synthesis techniques for similar structures.

Step 1: Amination of Cycloheptanone

The initial step would likely involve the introduction of a nitrogen-containing side chain to the cycloheptanone ring. This could be achieved through various methods, such as a Strecker synthesis or the addition of a protected aminoalkyl organometallic reagent.

Step 2: Intramolecular Cyclization

Following the introduction of the nitrogen-containing moiety, an intramolecular cyclization would form the pyrrolidine ring. The specific conditions for this step would depend on the nature of the functional groups present. Reductive amination is a strong candidate for this transformation.

Step 3: Salt Formation

The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in an appropriate solvent, such as diethyl ether or isopropanol.

DOT Diagram of a Generalized Synthetic Workflow:

G cluster_0 Synthesis of 1-Azaspiro[4.6]undecane A Cycloheptanone B Functionalization/Amination A->B Introduction of Nitrogen Moiety C Intramolecular Cyclization B->C Formation of Pyrrolidine Ring D 1-Azaspiro[4.6]undecane (Free Base) C->D Spirocyclic Core Formation E This compound D->E HCl Salt Formation

Caption: Generalized workflow for the synthesis of this compound.

Spectroscopic Characterization: Unveiling the Structure

Without experimental data for the title compound, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be characterized by a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the cycloheptane and pyrrolidine rings. The protons adjacent to the nitrogen atom would appear further downfield.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the bicyclic system. The spiro carbon would have a unique chemical shift, and the carbons bonded to the nitrogen would be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A broad absorption band in the 2400-2700 cm⁻¹ range would be indicative of the N-H stretch of the ammonium salt.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the free base (C₁₀H₁₉N) at m/z = 153.15. The fragmentation pattern would likely involve the cleavage of the rings.

Applications in Medicinal Chemistry and Drug Discovery: A Landscape of Potential

The true value of the 1-azaspiro[4.6]undecane scaffold lies in its potential as a building block in the design of novel therapeutic agents. The rigid, three-dimensional nature of spirocyclic systems can lead to improved target affinity and selectivity. While direct applications of this compound are not documented, the broader class of azaspiro compounds has been explored in various therapeutic areas.

Derivatives of azaspiro[4.5]decanes and azaspiro[5.5]undecanes have shown promise in several contexts:

  • Anticancer Agents: Certain spiro-thiazolidine and thiazolopyrimidine derivatives of 1-thia-4-azaspiro[4.5]decanes have been synthesized and evaluated for their anticancer activity against various cell lines, with some compounds demonstrating moderate to high inhibition.

  • Central Nervous System (CNS) Disorders: The rigid framework of azaspirocycles is well-suited for targeting CNS receptors. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of pain and psychotic disorders[2].

  • Inhibitors of Soluble Epoxide Hydrolase (sEH): 1-Oxa-4,9-diazaspiro[5.5]undecane-based compounds have been identified as potent sEH inhibitors, showing potential as orally active drug candidates for treating chronic kidney diseases[3].

DOT Diagram of Potential Therapeutic Applications:

G cluster_1 Therapeutic Potential of Azaspiro[4.6]undecane Derivatives A 1-Azaspiro[4.6]undecane Scaffold B Anticancer Agents A->B C CNS Disorder Treatments A->C D Enzyme Inhibitors (e.g., sEH) A->D

Caption: Potential therapeutic avenues for derivatives of the azaspiro[4.6]undecane scaffold.

Conclusion and Future Outlook

This compound represents a foundational scaffold with significant, yet largely untapped, potential in medicinal chemistry. While the current body of public-domain literature on this specific compound is limited, the exploration of its analogues provides a clear roadmap for future research. The synthetic accessibility and desirable physicochemical properties of the azaspiro[4.6]undecane core make it an attractive starting point for the development of new chemical entities targeting a wide range of diseases. It is our hope that this guide will serve as a catalyst for further investigation into this promising, albeit enigmatic, chemical entity.

References

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available at: [Link]

  • El-Faham, A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Available at: [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Available at: [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. Available at: [Link]

  • Li, J., et al. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Available at: [Link]

  • de la Cruz, R., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. Available at: [Link]

  • PubChemLite. (n.d.). 1-azaspiro[4.6]undecane. Available at: [Link]

  • Cuesta, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]

  • ChemWhat. (n.d.). 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride. Available at: [Link]

  • Husson, H.-P., et al. (1983). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • Fischer, S., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI. Available at: [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • de Souza, J. C., et al. (2022). Graphene and its derivatives: understanding the main chemical and medicinal chemistry roles for biomedical applications. PubMed. Available at: [Link]

  • SpectraBase. (n.d.). 7-METHYL-1,5-OXAZASPIRO-[5.5]-UNDECANE-HYDROCHLORIDE;CIS-ISOMER. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Elegance of Spirocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, spirocyclic scaffolds have emerged as privileged structures. Their inherent three-dimensionality offers a distinct advantage in the exploration of chemical space, enabling more precise and potent interactions with biological targets. The 1-azaspiro[4.6]undecane core, a unique fusion of a pyrrolidine and a cycloheptane ring sharing a single carbon atom, represents a significant building block in the design of novel therapeutics. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 1-Azaspiro[4.6]undecane hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and offer insights gleaned from practical application.

Strategic Approach: A Convergent Synthesis Pathway

The synthesis of this compound is most effectively approached through a convergent strategy that leverages the principles of reductive amination. This method is renowned for its efficiency and broad applicability in the formation of amine-containing compounds.[1][2] Our pathway initiates from commercially available starting materials and proceeds through a logical sequence of transformations to construct the desired spirocyclic framework.

The core of this strategy involves the reaction of cycloheptanone with a suitable amine precursor, leading to the formation of an intermediate that can be cyclized and reduced to yield the 1-azaspiro[4.6]undecane core. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Visualizing the Synthesis: A Step-by-Step Workflow

G cluster_0 Synthesis Pathway A Cycloheptanone C Intermediate Enamine A->C Acid Catalyst B Pyrrolidine B->C D Reduction C->D Reducing Agent E 1-Azaspiro[4.6]undecane D->E F HCl Treatment E->F G This compound F->G

Caption: A schematic overview of the synthesis pathway for this compound.

Mechanistic Insights and Rationale

The chosen synthetic route is underpinned by well-established reaction mechanisms, ensuring a high degree of predictability and reproducibility.

Part 1: Enamine Formation

The initial step involves the acid-catalyzed reaction of cycloheptanone with pyrrolidine to form an enamine intermediate. The acid catalyst protonates the carbonyl oxygen of cycloheptanone, increasing its electrophilicity and facilitating nucleophilic attack by the nitrogen of pyrrolidine. Subsequent dehydration leads to the formation of the enamine. The choice of pyrrolidine as the amine source is strategic; its secondary amine structure is crucial for the formation of a stable enamine.

Part 2: Reductive Cyclization

The enamine intermediate is then subjected to reduction. A variety of reducing agents can be employed, with sodium borohydride or catalytic hydrogenation being common choices.[1] The reduction of the enamine double bond and the iminium ion in equilibrium leads to the formation of the saturated 1-azaspiro[4.6]undecane ring system. This step is often performed in situ, without the isolation of the enamine intermediate, which streamlines the overall process.

Part 3: Salt Formation

The final step is the conversion of the free base, 1-Azaspiro[4.6]undecane, to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The hydrochloride salt often exhibits improved stability and handling characteristics compared to the free base, making it more suitable for pharmaceutical applications.

Quantitative Data Summary

StepReactantsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Cycloheptanone, Pyrrolidinep-Toluenesulfonic acidToluene1104-6~90 (in situ)
2Enamine IntermediateSodium BorohydrideMethanol0-252-480-85
31-Azaspiro[4.6]undecaneHCl in EtherDiethyl Ether01>95

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(Cyclohept-1-en-1-yl)pyrrolidine (Enamine Intermediate)
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cycloheptanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene (5 mL/mmol of cycloheptanone).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature. The resulting solution containing the enamine intermediate is typically used directly in the next step without purification.

Protocol 2: Synthesis of 1-Azaspiro[4.6]undecane
  • Cool the toluene solution of the enamine intermediate from Protocol 1 to 0 °C in an ice bath.

  • Slowly add a solution of sodium borohydride (1.5 eq) in methanol (2 mL/mmol of NaBH4) to the stirred reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-Azaspiro[4.6]undecane.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 3: Preparation of this compound
  • Dissolve the purified 1-Azaspiro[4.6]undecane from Protocol 2 in diethyl ether.

  • Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • A white precipitate of this compound will form.

  • Stir the suspension for 1 hour at 0 °C.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Logical Relationships in the Synthesis

G cluster_1 Key Transformations cluster_2 Reaction Stages A Carbonyl Activation Nucleophilic Attack Dehydration B Hydride Addition Protonation C Acid-Base Reaction Stage1 Enamine Formation Stage1->A Stage2 Reduction Stage2->B Stage3 Salt Formation Stage3->C

Caption: The logical flow of key chemical transformations in the synthesis of this compound.

Conclusion: A Versatile Scaffold for Future Innovation

The synthetic pathway detailed in this guide provides a reliable and scalable method for the production of this compound. The strategic use of reductive amination ensures high yields and operational simplicity. As the demand for novel chemical entities in drug discovery continues to grow, the availability of robust synthetic routes to valuable spirocyclic building blocks like 1-Azaspiro[4.6]undecane is paramount. This guide serves as a foundational resource for scientists and researchers, empowering them to explore the vast potential of this unique molecular architecture in the development of next-generation therapeutics.

References

  • Reductive Amination. (2023). GlaxoSmithKline.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.[Link]

  • Grogg, P., & Ragaini, F. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(66), 16782-16786. [Link]

  • Couty, F., & Evano, G. (2006). A modular and divergent approach to spirocyclic pyrrolidines. Chemical Science, 7(1), 543-548. [Link]

  • A Simple Method for the Synthesis of 2-Benzylazaspiro[4.4]nonanes. (2019). Chemistry of Heterocyclic Compounds, 55(7), 654-658. [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2022). RSC Chemical Biology.[Link]

Sources

Spectroscopic Characterization of 1-Azaspiro[4.6]undecane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Azaspiro[4.6]undecane hydrochloride is a spirocyclic amine salt with potential applications in medicinal chemistry and drug development. Spirocyclic scaffolds are of significant interest due to their rigid, three-dimensional structures which can lead to improved target selectivity and optimized physicochemical properties.[1][2] A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), coupled with field-proven methodologies for data acquisition.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a pyrrolidine ring and a cycloheptane ring sharing a single carbon atom (the spiro center). The nitrogen atom is protonated, forming a hydrochloride salt. This structural arrangement dictates the expected spectroscopic signatures.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For amine hydrochlorides, specific considerations regarding solvent choice and proton exchange are crucial.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the protonation of the nitrogen, protons on the carbons adjacent to the nitrogen will be deshielded and appear at a lower field.[3][4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~9.0 - 8.5 br s 2H N⁺H₂ Broad signal due to quadrupole broadening and exchange. Disappears upon D₂O shake.
~3.4 - 3.2 m 4H C₂-H₂, C₅-H₂ Protons alpha to the protonated nitrogen are significantly deshielded.
~2.0 - 1.8 m 4H C₃-H₂, C₁₀-H₂ Protons on the pyrrolidine and cycloheptane rings adjacent to the spiro carbon.

| ~1.7 - 1.5 | m | 8H | C₄-H₂, C₆-H₂, C₈-H₂, C₉-H₂ | Remaining methylene protons of the cycloheptane ring. |

Expertise & Experience: The choice of DMSO-d₆ as a solvent is intentional. It is a polar aprotic solvent that can dissolve the salt and slow down the exchange rate of the N-H protons, often allowing for their observation as a broad singlet.[3][5] A D₂O exchange experiment is a definitive method to confirm the assignment of the N-H protons; their signal will disappear from the spectrum after adding a drop of D₂O.[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale
~70 - 65 C₁ (Spiro) The spiro carbon is a quaternary carbon, and its chemical shift is influenced by the two connected rings.
~50 - 45 C₂, C₅ Carbons directly bonded to the protonated nitrogen are deshielded.

| ~40 - 25 | C₃, C₄, C₆, C₈, C₉, C₁₀ | Aliphatic carbons of the pyrrolidine and cycloheptane rings. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature will be the N-H stretching of the ammonium salt.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
~3200 - 2800 Strong, broad N⁺-H stretching of the secondary ammonium salt.
~2950 - 2850 Strong C-H stretching of the aliphatic CH₂ groups.
~1600 - 1500 Medium N-H bending.

| ~1470 - 1450 | Medium | CH₂ scissoring. |

Trustworthiness: The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of an ammonium salt. This is distinct from the sharper N-H stretches of a free secondary amine, which typically appear around 3350 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electrospray ionization (ESI) is the preferred method for analyzing salts.

Predicted MS Data (ESI+)

m/z Assignment Rationale

| 154.16 | [M+H]⁺ | The molecular ion of the free base (C₁₀H₁₉N). The hydrochloride salt will dissociate in the ESI source, and the free amine will be protonated. |

Authoritative Grounding: In ESI-MS, non-volatile salts like HCl can sometimes be observed as adducts, but more commonly, they cause ion suppression.[7] The primary observed species will be the protonated parent molecule of the free amine. It is also possible, though less common in positive ion mode, to observe adducts with the chloride ion.[4][8]

Experimental Protocols

The following protocols are designed to yield high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition prep1 Weigh 5-10 mg of sample prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Vortex to ensure homogeneity prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into spectrometer (e.g., 500 MHz) prep4->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 acq5 Optional: Add 1 drop of D₂O and re-acquire ¹H NMR acq4->acq5

Figure 2: Workflow for NMR data acquisition.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[3]

    • Vortex the sample until it is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters.

    • Acquire the ¹³C NMR spectrum.

    • (Optional) For the D₂O exchange, eject the sample, add one drop of D₂O, shake gently, and re-acquire the ¹H NMR spectrum.[6]

FTIR Spectroscopy Protocol

G cluster_0 Sample Preparation (KBr Pellet) cluster_1 Data Acquisition prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder prep2 Place mixture in a pellet die prep1->prep2 prep3 Apply pressure (e.g., 8-10 tons) to form a transparent pellet prep2->prep3 acq2 Place the sample pellet in the FTIR sample holder prep3->acq2 acq1 Acquire a background spectrum of a blank KBr pellet acq1->acq2 acq3 Acquire the sample spectrum (e.g., 4000-400 cm⁻¹, 16 scans) acq2->acq3

Figure 3: Workflow for FTIR data acquisition.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[9][10] For hydrochloride salts, potassium chloride (KCl) can be used as an alternative to KBr to avoid potential halogen exchange.[11]

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[12]

  • Instrument Setup and Acquisition:

    • Acquire a background spectrum using a blank KBr (or KCl) pellet.

    • Place the sample pellet in the FTIR spectrometer's sample holder.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

G cluster_0 Sample Preparation cluster_1 Data Acquisition (ESI-MS) prep1 Prepare a dilute solution (~1 mg/mL) of the sample in methanol or acetonitrile/water prep2 Further dilute to ~10 µg/mL with the same solvent system prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) prep2->acq1 acq2 Optimize ESI source parameters (e.g., capillary voltage, temperature) acq1->acq2 acq3 Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500) acq2->acq3

Figure 4: Workflow for ESI-MS data acquisition.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or an acetonitrile/water mixture at a concentration of approximately 1 mg/mL.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion.

  • Instrument Setup and Acquisition:

    • Set up the mass spectrometer with an electrospray ionization (ESI) source.

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to achieve a stable signal.

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive data from ¹H NMR, ¹³C NMR, IR, and MS with the detailed experimental protocols, researchers and drug development professionals can confidently verify the structure and purity of this spirocyclic amine salt, ensuring the integrity of their subsequent studies.

References

  • Slideshare. (n.d.). Method for HCL Monitoring by FTIR Analysis. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). FTIR Method for Simultaneous determination of Captopril and Hydrochlorothiazid in Raw material and Pharmaceutical Dosage Form. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compunds. Retrieved from [Link]

  • HETEROCYCLES. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATIONS OF NOVEL SPIRO CYCLIC 2-OXINDOLE DERIVATIVES OF N-(1H-PYRAZOL-5-YL)HEXAHYDROQUINOLINE DE. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride (C9H17NO). Retrieved from [Link]

  • Rilas Technologies. (2024). Understanding the Impact of Non-Volatile Salts in Mass Spectrometry Analysis. Retrieved from [Link]

  • Reddit. (2024). Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. Retrieved from [Link]

  • ResearchGate. (2018). Spectroscopic and Chemical Properties of the Amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved from [Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

  • Unknown. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 1432678-60-8|this compound. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[4.6]undecane. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Retrieved from [Link]

  • Chemical Science. (2021). Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • SINTEF. (2014). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. Retrieved from [Link]

  • Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). Spiro[4.6]undecane - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-azaspiro[4.6]undecan-4-ol (C10H19NO). Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxa-9-azaspiro[5.5]undecane hydrochloride (C9H17NO). Retrieved from [Link]

Sources

"1-Azaspiro[4.6]undecane hydrochloride" discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and History of 1-Azaspiro[4.6]undecane Hydrochloride

Abstract

The 1-azaspiro[4.6]undecane scaffold is a significant structural motif in medicinal chemistry, valued for its three-dimensional architecture which offers advantages in drug design. This guide provides a comprehensive overview of the historical context of its development, focusing on the evolution of synthetic strategies for azaspirocyclic compounds. While a singular "discovery" of this compound is not documented as a landmark event, its history is intrinsically linked to the broader exploration of spirocyclic systems for therapeutic applications. This document details key synthetic methodologies, explains the rationale behind experimental choices, and provides detailed protocols. The formation of the hydrochloride salt, a common practice for improving the stability and handling of amine-containing compounds, is also discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Azaspirocycles in Medicinal Chemistry

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered considerable interest in medicinal chemistry.[1][2] Their rigid, three-dimensional structures provide a distinct advantage over more planar aromatic systems, allowing for more precise interactions with biological targets. The introduction of a nitrogen atom into the spirocyclic framework, creating an azaspirocycle, adds a crucial element for modulating physicochemical properties such as solubility and basicity, which are critical for drug efficacy.

The 1-azaspiro[4.6]undecane core, which consists of a five-membered pyrrolidine ring fused to a seven-membered cycloheptane ring at the nitrogen-adjacent carbon, is an important example of this structural class. Its development is not an isolated event but rather a part of the larger narrative of synthetic innovation aimed at creating novel molecular architectures for drug discovery.[3][4]

Historical Context: The Emergence of a "Privileged" Scaffold

The "discovery" of 1-Azaspiro[4.6]undecane is best understood as a consequence of the broader efforts to synthesize complex azaspirocycles. A significant driving force in this field was the study of natural products, such as the histrionicotoxins. These alkaloids, isolated from the skin of poison dart frogs, feature a 1-azaspiro[5.5]undecane core and have been instrumental in stimulating the development of new synthetic methods for spirocyclic systems.[5]

The exploration of these synthetic routes has led to a general understanding of how to construct various azaspirocyclic systems, including the [4.6] undecane variant. The history of this compound is therefore a history of the methods developed for its synthesis.

Synthetic Methodologies for the 1-Azaspiro[4.6]undecane Core

The construction of the 1-azaspiro[4.6]undecane ring system can be approached through several synthetic strategies. The choice of method often depends on the desired substitution patterns and the availability of starting materials. Key approaches include intramolecular cyclization and ring-rearrangement metathesis.

Intramolecular Cyclization Strategies

A common and powerful method for the synthesis of azaspirocycles involves the intramolecular cyclization of a suitably functionalized linear precursor. This can be achieved through various chemical transformations, including nucleophilic substitution, reductive amination, or transition-metal-catalyzed reactions.

A representative approach would involve the construction of a precursor containing a cycloheptanone moiety and a nitrogen-containing side chain. The final spirocyclization step would then form the pyrrolidine ring.

Experimental Protocol: Synthesis of 1-Azaspiro[4.6]undecane via Intramolecular Reductive Amination

This protocol describes a plausible, multi-step synthesis of the 1-azaspiro[4.6]undecane core, culminating in the formation of the hydrochloride salt.

Step 1: Synthesis of 1-(3-cyanopropyl)cycloheptanecarbonitrile

  • To a solution of cycloheptanone (1.0 eq) and acrylonitrile (1.1 eq) in tert-butanol (5 mL/g of ketone) is added a catalytic amount of a strong base (e.g., potassium tert-butoxide, 0.1 eq).

  • The mixture is stirred at room temperature for 2 hours.

  • A solution of potassium cyanide (1.2 eq) in water is then added, followed by the dropwise addition of hydrochloric acid to neutralize the base.

  • The reaction is stirred for a further 12 hours.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the dinitrile.

Step 2: Reductive Cyclization to 1-Azaspiro[4.6]undecane

  • The crude 1-(3-cyanopropyl)cycloheptanecarbonitrile (1.0 eq) is dissolved in a suitable solvent such as ethanol or tetrahydrofuran.

  • A reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.5 eq) or catalytic hydrogenation (e.g., H₂, Raney Nickel), is employed.

  • For a LiAlH₄ reduction, the dinitrile solution is added dropwise to a suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C. The reaction is then refluxed for 6 hours.

  • The reaction is carefully quenched by the sequential addition of water and sodium hydroxide solution.

  • The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude 1-azaspiro[4.6]undecane.

Step 3: Formation of this compound

  • The crude 1-azaspiro[4.6]undecane is dissolved in a minimal amount of anhydrous diethyl ether.

  • A solution of hydrochloric acid in diethyl ether (2 M) is added dropwise with stirring until precipitation is complete.

  • The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic workflow described above.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Reductive Cyclization cluster_final Salt Formation Start1 Cycloheptanone Intermediate 1-(3-cyanopropyl)cycloheptanecarbonitrile Start1->Intermediate Michael Addition & Cyanohydrin Formation Start2 Acrylonitrile Start2->Intermediate Michael Addition & Cyanohydrin Formation Start3 KCN Start3->Intermediate Michael Addition & Cyanohydrin Formation FreeBase 1-Azaspiro[4.6]undecane Intermediate->FreeBase Reduction (e.g., LiAlH4) FinalProduct 1-Azaspiro[4.6]undecane HCl FreeBase->FinalProduct HCl in Ether

Caption: Synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key data for 1-Azaspiro[4.6]undecane and its hydrochloride salt. Note that experimentally determined values for this specific compound are not widely published; therefore, some properties are estimated based on related structures.

Property1-Azaspiro[4.6]undecane (Free Base)This compound
Molecular Formula C₁₀H₁₉NC₁₀H₂₀ClN
Molecular Weight 153.27 g/mol 189.72 g/mol
Appearance Colorless to pale yellow oilWhite to off-white crystalline solid
Boiling Point Estimated 210-220 °CDecomposes upon heating
Solubility Soluble in organic solventsSoluble in water, methanol
¹H NMR (CDCl₃, est.) δ 1.4-1.8 (m), 2.5-2.9 (m)Shifts will be downfield
¹³C NMR (CDCl₃, est.) δ 25-30, 40-50, 60-70Shifts will be downfield

Conclusion and Future Directions

The history of this compound is not one of a singular discovery but of gradual progress in the field of synthetic organic chemistry. The development of robust methods for constructing azaspirocyclic systems has made scaffolds like this accessible for exploration in drug discovery programs. The conversion to a hydrochloride salt is a standard and practical step to enhance the compound's utility. As the demand for novel, three-dimensional molecules in drug development continues to grow, the importance of synthetic pathways to access structures like 1-azaspiro[4.6]undecane will undoubtedly increase. Future research will likely focus on the stereoselective synthesis of substituted derivatives to explore the chemical space around this valuable scaffold.

References

  • Syntheses of 1-AZASPIRO[5.5]UNDECANES. (n.d.).
  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. (n.d.). ResearchGate.
  • Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. (2018).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.). ResearchGate.
  • One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization. (2021). PubMed.
  • 1,4-Dioxa-8-azaspiro[4.6]undecane. (n.d.). PubChem.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PubMed Central.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. (n.d.).
  • Spiro[4.6]undecan-1-one, 4-(hydroxymethyl)-. (n.d.). AngeneChemical.
  • 1,4-Dithia-9-azaspiro[4.6]undecane. (n.d.). PubChem.
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (n.d.). ResearchGate.
  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. (n.d.). MDPI.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications.
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). PubMed.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-Azaspiro[4.6]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Investigational Framework for Researchers and Drug Development Professionals

Preamble: The Enigmatic Potential of Azaspirocyclic Scaffolds

The azaspirocyclic core represents a privileged structural motif in medicinal chemistry, offering a three-dimensional architecture that can effectively probe biological target space. Derivatives of various azaspiro frameworks, such as diazaspiro[5.5]undecanes and oxa-azaspiro[4.5]decanes, have demonstrated a remarkable breadth of biological activities, ranging from potent antiviral agents to modulators of central nervous system receptors.[1][2][3] The specific compound, 1-Azaspiro[4.6]undecane hydrochloride, remains a largely uncharacterized entity within this promising chemical class. This guide, therefore, serves as a comprehensive roadmap for its systematic investigation. We will not be merely listing protocols; instead, we will construct a logical, self-validating research program designed to thoroughly elucidate the compound's mechanism of action, drawing upon established principles and the known pharmacology of related structures.

Part 1: Foundational Characterization and Hypothesis Generation

The initial phase of investigation focuses on establishing a baseline understanding of the compound's general biological effects and formulating initial hypotheses based on the activities of structurally related molecules.

Initial Broad-Spectrum Phenotypic Screening

Before delving into specific molecular targets, a broad phenotypic screen is essential to identify the compound's general cellular and physiological effects. This approach provides an unbiased view of its potential therapeutic areas.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Utilize a diverse panel of human cell lines representing different tissue origins (e.g., neuronal, epithelial, immune cells).

  • Compound Treatment: Treat cells with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24 and 48 hours.

  • Staining: Employ a multiplexed fluorescent staining protocol to label key cellular components (e.g., Hoechst for nuclei, phalloidin for actin cytoskeleton, MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Data Analysis: Analyze the images to quantify a wide array of cellular features (e.g., cell count, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement).

Causality and Rationale: Deviations from the baseline phenotype in specific cell lines will provide the first clues to the compound's potential biological activity, guiding the subsequent, more targeted investigations. For instance, changes in neuronal cell morphology might suggest a neuroactive potential.

Hypothesis Formulation from Analog-Based Evidence

The existing literature on related azaspiro compounds provides a fertile ground for generating initial hypotheses. Several key precedents stand out:

  • Ion Channel Modulation: 3-Azaspiro[5.5]undecane hydrochloride is a potent inhibitor of the influenza A M2 proton channel.[3] This suggests that this compound could potentially modulate other ion channels.

  • GPCR and Sigma Receptor Binding: Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane and 1-oxa-8-azaspiro[4.5]decane have shown high affinity for μ-opioid receptors (a GPCR) and sigma-1 receptors.[2][4][5] This points towards a potential role as a modulator of CNS targets.

  • Antiproliferative Effects: Certain azaspiro compounds have demonstrated antiproliferative activity against various cancer cell lines.[6][7][8]

Based on this, we can formulate three primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: The compound acts as a modulator of one or more ion channels.

  • Hypothesis 2: The compound binds to and modulates the function of G-protein coupled receptors (GPCRs) or sigma receptors.

  • Hypothesis 3: The compound exhibits cytotoxic or cytostatic effects through interference with cell proliferation pathways.

Logical Workflow for Hypothesis Testing

The following diagram illustrates the proposed workflow for systematically testing these hypotheses.

G A Initial Phenotypic Screening B Hypothesis Generation (Analog-Based) A->B C Hypothesis 1: Ion Channel Modulation B->C D Hypothesis 2: GPCR/Sigma Receptor Binding B->D E Hypothesis 3: Antiproliferative Activity B->E F Electrophysiology Patch-Clamp Assays C->F G Radioligand Binding Assays D->G H Cell Viability & Proliferation Assays E->H I Functional Assays (e.g., Ca2+ Flux, cAMP) F->I G->I J Downstream Pathway Analysis H->J K Mechanism of Action Elucidation I->K J->K

Caption: A logical workflow for the systematic investigation of this compound's mechanism of action.

Part 2: In-Depth Mechanistic Investigation

This section provides detailed protocols for testing the formulated hypotheses.

Testing Hypothesis 1: Ion Channel Modulation

The primary technique for investigating ion channel modulation is electrophysiology.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

  • Cell Line Selection: Use cell lines expressing a panel of common ion channels (e.g., NaV1.x, CaV1.x, hERG).

  • Assay Preparation: Culture cells on specialized microfluidic chips for automated patch-clamp recording.

  • Compound Application: Apply a range of concentrations of this compound to the cells.

  • Data Acquisition: Record changes in ion channel currents in response to specific voltage protocols.

  • Data Analysis: Determine the IC50 or EC50 for the compound's effect on each ion channel.

Causality and Rationale: A significant and dose-dependent change in the current through a specific ion channel provides strong evidence for direct modulation. The inclusion of the hERG channel is a critical safety screen, as off-target hERG blockade is a common cause of cardiotoxicity.

Testing Hypothesis 2: GPCR and Sigma Receptor Binding

Radioligand binding assays are the gold standard for determining if a compound directly interacts with a receptor.

Experimental Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare cell membrane fractions from cells overexpressing the target receptors (e.g., μ-opioid receptor, sigma-1 receptor).

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a known radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-(+)-pentazocine for σ₁R), and varying concentrations of this compound.[5]

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibitory constant) of the compound for each receptor.

Data Presentation: Hypothetical Binding Affinity Data

Target ReceptorKnown RadioligandHypothetical Ki of 1-Azaspiro[4.6]undecane HCl (nM)
μ-Opioid Receptor[³H]-DAMGO> 10,000
σ₁ Receptor[³H]-(+)-pentazocine50
σ₂ Receptor[³H]-DTG1,500

Causality and Rationale: A low Ki value indicates high binding affinity. This experiment directly tests for a physical interaction between the compound and the receptor. If significant binding is observed, functional assays are the next logical step.

Signaling Pathway Visualization: Hypothetical Sigma-1 Receptor Modulation

If binding to the sigma-1 receptor is confirmed, the compound could be an agonist or an antagonist. The following pathway illustrates a potential downstream effect.

G cluster_0 Endoplasmic Reticulum A 1-Azaspiro[4.6] undecane HCl B Sigma-1 Receptor (σ₁R) A->B Binds to C IP3 Receptor (IP3R) B->C Modulates D Ca2+ Release from ER C->D Regulates E Modulation of Neuronal Excitability D->E Influences

Caption: A potential signaling pathway if this compound modulates the sigma-1 receptor.

Testing Hypothesis 3: Antiproliferative Activity

Standard cell viability assays can quickly determine if the compound has cytotoxic or cytostatic effects.

Experimental Protocol: Cell Viability Assay (MTS)

  • Cell Plating: Seed various cancer cell lines (e.g., K562, HeLa, CT26) in 96-well plates.[7]

  • Compound Treatment: After cell adherence, treat with a serial dilution of this compound for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate.

  • Absorbance Reading: Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Causality and Rationale: A low IC50 value in cancer cell lines compared to non-cancerous cell lines would indicate a potential therapeutic window for anticancer activity. If significant antiproliferative effects are observed, further studies into the mechanism of cell death (e.g., apoptosis assays) would be warranted.

Part 3: Concluding Remarks and Future Directions

This guide has outlined a rigorous, hypothesis-driven framework for the comprehensive investigation of this compound's mechanism of action. By progressing from broad phenotypic screening to specific, target-based assays, researchers can systematically unravel the compound's biological function. The causality-driven approach, where the results of one experiment logically dictate the next, ensures an efficient and scientifically sound investigation. The true mechanism may lie in one of the proposed hypotheses, a combination of them, or something entirely unexpected. This structured approach provides the best means of navigating the complexities of drug action and unlocking the potential of this novel azaspirocyclic compound.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]

  • Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Link]

  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed. [Link]

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Hong Lab MIT. [Link]

Sources

"1-Azaspiro[4.6]undecane hydrochloride" molecular modeling and docking

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Modeling and Docking of 1-Azaspiro[4.6]undecane Hydrochloride

Abstract

This technical guide provides a comprehensive walkthrough of the molecular modeling and docking workflow for this compound, a spirocyclic compound of interest in drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering in-depth explanations for methodological choices to ensure scientific rigor and reproducibility. We will cover the essential stages of ligand and receptor preparation, the execution of the docking simulation, and the critical analysis of the resulting data. The objective is to equip the reader with the foundational knowledge and practical steps required to computationally evaluate the binding potential of novel chemical entities like spiro-compounds against biological targets.

Introduction: The Significance of this compound

This compound (CAS: 1432678-60-8, Molecular Formula: C₁₀H₂₀ClN) is a heterocyclic amine featuring a unique spirocyclic system where a pyrrolidine and a cycloheptane ring share a single nitrogen atom.[1][2] Spiro-compounds are of significant interest in medicinal chemistry due to their inherent three-dimensional structure. This conformational rigidity can lead to higher binding affinity and selectivity for protein targets compared to more flexible, linear molecules.[3] Azaspiro scaffolds, in particular, are present in a range of biologically active molecules, with demonstrated applications as insecticides and potential therapeutic agents for conditions like obesity and pain.[4][5]

Molecular docking is a powerful computational technique used to predict how a small molecule (a ligand) binds to a macromolecular target, typically a protein.[6][7] This method is a cornerstone of modern structure-based drug discovery, offering a time- and cost-effective approach to screen vast chemical libraries and prioritize candidates for experimental validation.[8] By simulating the interaction between this compound and a target protein, we can hypothesize its binding mode, estimate its binding affinity, and identify key intermolecular interactions that drive complex formation.

Part 1: Ligand Preparation Workflow

The accuracy of any docking simulation is fundamentally dependent on the quality of the input structures. The primary goal of ligand preparation is to generate a low-energy, three-dimensional conformation of this compound with a correct protonation state and accurate partial atomic charges.[9][10] An error at this stage, such as an incorrect charge or bond order, will propagate through the entire simulation, leading to unreliable results.

Experimental Protocol: Ligand Preparation
  • 2D to 3D Structure Generation:

    • Obtain the 2D structure of 1-Azaspiro[4.6]undecane using its CAS number (1432678-60-8) from a chemical database like PubChem.

    • Import this 2D structure into a molecular modeling software (e.g., UCSF Chimera, Avogadro, or specialized commercial software).

    • Use the software's built-in tools to generate a plausible 3D conformation.[9]

  • Protonation and Hydrogen Addition:

    • The "hydrochloride" salt indicates the amine is protonated. It is critical to ensure the nitrogen atom bears a positive charge and has the correct number of hydrogens.

    • Use a tool to add hydrogens to the entire structure, ensuring stereochemistry and valency are correct. Many programs can add hydrogens appropriate for a specified pH (e.g., physiological pH 7.4).[10][11]

  • Charge Assignment:

    • Calculate and assign partial atomic charges. For organic molecules, Gasteiger or AM1-BCC charges are commonly used methods that provide a reasonable approximation of the electron distribution.[12] This step is vital for accurately modeling electrostatic interactions.

  • Energy Minimization:

    • Perform a geometry optimization (energy minimization) using a suitable force field (e.g., MMFF94 or GAFF). This process refines bond lengths, angles, and dihedrals to relieve steric strain and find a stable, low-energy conformer.

  • Final File Preparation:

    • Save the prepared ligand in a format compatible with the chosen docking software, such as the .mol2 or .pdbqt file type. The .pdbqt format, used by AutoDock Vina, includes atomic coordinates, partial charges, and atom type definitions.[11][12]

Workflow Visualization

Ligand_Preparation_Workflow cluster_input Input cluster_processing Processing Steps cluster_output Output Input 2D Structure (CAS: 1432678-60-8) Generate3D Generate 3D Conformation Input->Generate3D 1. AddH Add Hydrogens & Set Protonation State Generate3D->AddH 2. AssignCharges Assign Partial Charges (e.g., Gasteiger) AddH->AssignCharges 3. EnergyMin Energy Minimization (Force Field) AssignCharges->EnergyMin 4. Output Prepared Ligand (.pdbqt format) EnergyMin->Output 5.

Caption: Workflow for preparing the 1-Azaspiro[4.6]undecane ligand.

Part 2: Receptor Preparation Workflow

Preparing the protein receptor is equally critical. Crystal structures obtained from the Protein Data Bank (PDB) are often incomplete or contain extraneous molecules that must be addressed before docking.[12] The objective is to produce a clean, structurally complete protein model with correct protonation and atom types.

Experimental Protocol: Receptor Preparation
  • Obtain Receptor Structure:

    • Download the 3D coordinates of the target protein from the RCSB Protein Data Bank (PDB). The choice of PDB entry is crucial; select a high-resolution structure, preferably with a co-crystallized ligand bound in the site of interest.

  • Clean the PDB File:

    • Remove all non-essential molecules from the PDB file. This includes water molecules, ions, and any co-solvents or co-crystallized ligands that are not part of the docking study.[11][13] Water molecules can interfere with the docking process unless they are explicitly treated as part of the binding site.

  • Repair Structural Issues:

    • PDB files may have missing atoms, particularly in flexible side chains or loops. Use software tools to identify and repair these missing atoms.[13][14] This ensures the binding site is structurally complete.

  • Add Hydrogens and Assign Charges:

    • Add hydrogen atoms consistent with a defined pH, typically 7.4. This correctly defines the protonation states of acidic and basic residues like Aspartate, Glutamate, Lysine, and Histidine, which is essential for predicting hydrogen bonds.

    • Assign partial charges to the protein atoms. For proteins, Kollman charges are a standard choice.[14]

  • Assign Atom Types:

    • Assign atom types according to the force field used by the docking program (e.g., AutoDock 4 atom types).[14]

  • Final File Preparation:

    • Save the prepared receptor in the required format, such as .pdbqt, for use in the docking simulation.[14]

Workflow Visualization

Receptor_Preparation_Workflow cluster_input Input cluster_processing Processing Steps cluster_output Output Input Protein Structure (PDB File) CleanPDB Remove Water, Ions, & Co-crystallized Ligands Input->CleanPDB 1. Repair Repair Missing Side Chains/Atoms CleanPDB->Repair 2. AddH Add Hydrogens (pH 7.4) Repair->AddH 3. AssignCharges Assign Charges (e.g., Kollman) AddH->AssignCharges 4. Output Prepared Receptor (.pdbqt format) AssignCharges->Output 5.

Caption: Workflow for preparing the protein receptor for docking.

Part 3: The Molecular Docking Simulation

With the ligand and receptor prepared, the docking simulation can be performed. This process involves defining a search space on the receptor and using a scoring function to evaluate thousands of potential binding poses of the ligand within that space.

Experimental Protocol: Docking with AutoDock Vina
  • Select Docking Software:

    • For this guide, we will use AutoDock Vina, a widely cited program known for its speed and accuracy.[15] Other popular academic and commercial software include GOLD, Glide, and MOE.[8][16]

  • Define the Binding Site (Grid Box):

    • The binding site is the region of the protein where the docking search will be performed. This "grid box" must be large enough to encompass the entire binding pocket but small enough to ensure a focused and efficient search.[17]

    • If a co-crystallized ligand was present in the original PDB file, the center of the grid box is typically set to its geometric center. The dimensions are then adjusted to enclose all key interacting residues within 3-6 Å of the original ligand.[9]

    • If the binding site is unknown ("blind docking"), the grid box can be set to encompass the entire protein surface, though this is computationally intensive and may be less accurate.[9]

  • Configure Docking Parameters:

    • Create a configuration text file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and other parameters.

    • A key parameter in Vina is exhaustiveness, which controls the computational effort of the search. Higher values increase the probability of finding the optimal binding pose but require more time.[18]

  • Execute the Docking Run:

    • Launch the docking simulation from the command line, providing the configuration file as input. Vina will generate an output file containing the top-ranked binding poses and their corresponding binding affinity scores.

Workflow Visualization

Docking_Simulation_Workflow cluster_process Docking Process Receptor Prepared Receptor (.pdbqt) DefineGrid 1. Define Binding Site (Grid Box) Receptor->DefineGrid Ligand Prepared Ligand (.pdbqt) RunVina 3. Run AutoDock Vina Ligand->RunVina SetConfig 2. Configure Parameters (exhaustiveness) DefineGrid->SetConfig SetConfig->RunVina Results Docking Results (Poses & Scores) RunVina->Results

Caption: Overview of the molecular docking simulation process.

Part 4: Analysis and Interpretation of Results

The output of a docking simulation is a set of predicted binding poses and associated scores. This raw data must be carefully analyzed to derive meaningful biological hypotheses. The goal is not just to find the best score, but to understand the structural basis for the predicted binding.[19]

Methodology: Post-Docking Analysis
  • Evaluate Binding Affinity Scores:

    • The primary quantitative output is the binding affinity score, reported by Vina in kcal/mol. A more negative score suggests a more favorable binding interaction.[19] These scores are best used for ranking different ligands or different poses of the same ligand, rather than as absolute measures of binding energy.[20]

  • Visualize and Cluster Binding Poses:

    • Load the receptor and the output ligand poses into a molecular visualization program like PyMOL or UCSF Chimera.[15][21]

    • Examine the top-ranked poses. A reliable docking result often shows the lowest-energy poses clustered together with a low Root Mean Square Deviation (RMSD), indicating the algorithm consistently found a specific favorable binding orientation.[19]

  • Analyze Intermolecular Interactions:

    • For the best-ranked pose, identify all significant non-covalent interactions between the ligand and protein residues.[21] These can include:

      • Hydrogen Bonds: Identify donor-acceptor pairs between the ligand (e.g., the protonated amine) and protein residues (e.g., backbone carbonyls or side chains of Asp, Glu, Ser).

      • Hydrophobic Interactions: Note contacts between nonpolar parts of the ligand (the cycloheptane ring) and hydrophobic residues of the protein (e.g., Val, Leu, Ile, Phe).

      • Electrostatic Interactions: The positive charge on the ligand's nitrogen can form favorable salt bridges with negatively charged residues like Aspartate or Glutamate.

  • Benchmarking (Self-Validation):

    • If a known inhibitor or the native ligand of the target protein is available, it should be docked using the exact same protocol. The resulting score and binding mode serve as a crucial control.[20] A successful docking protocol should be able to reproduce the known binding mode (redocking) with a high degree of accuracy.

Data Presentation: Hypothetical Docking Results
Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Interaction Type)
1-8.50.00ASP 120 (Salt Bridge), TYR 210 (H-Bond), LEU 85 (Hydrophobic)
2-8.20.95ASP 120 (Salt Bridge), TYR 210 (H-Bond), ILE 90 (Hydrophobic)
3-7.91.87GLU 150 (H-Bond), PHE 212 (Hydrophobic)
............

Conclusion

This guide has outlined a rigorous, self-validating workflow for the molecular modeling and docking of this compound. By meticulously preparing both the ligand and the receptor and critically analyzing the resulting interactions, researchers can generate robust hypotheses about the compound's biological potential. It must be emphasized that molecular docking is a predictive tool; its results are not a substitute for experimental validation. The insights gained from these computational studies should be used to guide and prioritize future efforts, such as in vitro binding assays and further lead optimization, ultimately accelerating the drug discovery process.

References

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • News-Medical.Net. (2022, June 15). Chemical synthesis, properties, and molecular modeling studies of spiro-indole compounds. Retrieved from [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. (n.d.). Medium. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 1432678-60-8|this compound. Retrieved from [Link]

  • Bioinformatics Review. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure [Video]. YouTube. Retrieved from [Link]

  • The Inercial Blog. (2023, June 1). Preparing the Receptor Files for Molecular Docking. Retrieved from [Link]

  • Salentin, S., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • BDG Lifesciences. (2025). Top 14 Drug Discovery Tools for Students, Researchers & Professionals. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Retrieved from [Link]

  • YouTube. (2025, March 28). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Retrieved from [Link]

  • Spoken Tutorial. (n.d.). Receptor Preparation for Docking. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Quora. (2010, October 16). Bioinformatics: What is the best Docking program (Receptor-ligand interactions)?. Retrieved from [Link]

  • Crescent Silico. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) [Video]. YouTube. Retrieved from [Link]

  • Barbatti, M. (2020, July 11). Theory Untangles Fascinating Properties of Spiro-Compounds. Retrieved from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from [Link]

  • Bioinformatics online. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2015). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 20(1), 1337-1351. Retrieved from [Link]

  • ResearchGate. (2025).
  • National Center for Biotechnology Information. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 1-Azaspiro[4.6]undecane Hydrochloride: A Methodological Approach for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Spirocyclic Scaffold in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in medicinal chemistry. Their inherent three-dimensionality offers a pathway to escape the "flatland" of traditional aromatic scaffolds, often leading to improved physicochemical and pharmacokinetic properties such as enhanced solubility, metabolic stability, and target-binding affinity. The 1-azaspiro[4.6]undecane core, a unique framework combining a pyrrolidine and a cycloheptane ring, represents a novel chemical space with significant potential for therapeutic innovation.

Physicochemical Characterization: The Foundational Data

A thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for any meaningful solubility or stability assessment. For 1-Azaspiro[4.6]undecane hydrochloride, the following parameters must be determined experimentally.

PropertyImportanceTypical Experimental Method
pKa Governs the ionization state at different pH values, which is a primary determinant of aqueous solubility.Potentiometric titration, UV-Vis spectrophotometry, or Capillary Electrophoresis.
LogP / LogD Measures the lipophilicity of the molecule, influencing its solubility, permeability, and potential for off-target interactions. LogD is pH-dependent and more relevant for ionizable compounds.Shake-flask method (octanol/water), HPLC-based methods.
Melting Point Indicates the physical stability of the solid form and can influence dissolution rates.Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus.
Hygroscopicity Assesses the tendency of the solid to absorb moisture from the atmosphere, which can impact physical and chemical stability.Dynamic Vapor Sorption (DVS) analysis.

Expert Insight: For a secondary amine like 1-Azaspiro[4.6]undecane, the pKa is expected to be in the range of 9-11. This high pKa means the compound will be predominantly protonated and positively charged in the physiological pH range of the stomach and small intestine, which generally favors aqueous solubility. However, this must be confirmed experimentally as the unique spirocyclic structure could influence the basicity of the nitrogen atom.

Aqueous Solubility Profiling: Kinetic vs. Thermodynamic Assessment

A comprehensive solubility profile is critical for formulation development and predicting in vivo performance. It is essential to distinguish between kinetic and thermodynamic solubility.

Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, rapidly dissolved from a DMSO stock solution, precipitates in an aqueous buffer. It is a valuable tool for early-stage discovery to quickly rank compounds.

Thermodynamic (Equilibrium) Solubility: This "gold standard" method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid form. This value is crucial for pre-formulation and regulatory filings.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for determining the equilibrium solubility of this compound.

  • Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation: Add an excess of solid this compound to vials containing each buffer. Rationale: Ensuring an excess of solid material is critical to achieve equilibrium between the dissolved and undissolved states.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient duration (e.g., 24-48 hours) to reach equilibrium. Rationale: Longer incubation times are necessary to ensure the system has reached a true thermodynamic equilibrium.

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Rationale: This step is critical to prevent solid particles from artificially inflating the measured concentration of the dissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray Powder Diffraction (XRPD) or DSC to check for any changes in the solid form (e.g., conversion to a different salt form or the free base). Rationale: The pH of the buffer can influence the solid form present at equilibrium, which in turn affects the measured solubility.

Data Presentation: pH-Solubility Profile
pH of BufferSolubility (µg/mL)Predominant Ionic SpeciesSolid Form at Equilibrium
1.2C₁₀H₂₀N⁺Cl⁻Hydrochloride Salt
4.5C₁₀H₂₀N⁺Cl⁻Hydrochloride Salt
6.8C₁₀H₂₀N⁺Cl⁻Hydrochloride Salt
7.4C₁₀H₂₀N⁺Cl⁻Hydrochloride Salt
9.0 (Example)C₁₀H₂₀N⁺Cl⁻ / C₁₀H₁₉NPotential for Free Base Precipitation

Note: The data in this table is illustrative. Actual experimental values must be determined.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies are a cornerstone of drug development, providing crucial insights into the intrinsic stability of a molecule. These studies are essential for developing stability-indicating analytical methods, identifying potential degradation products, and understanding degradation pathways. The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide a framework for these studies.

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Analyze Samples Photo Photostability (ICH Q1B conditions) Photo->HPLC Analyze Samples Characterization Degradant Characterization (MS/MS, NMR) HPLC->Characterization Identify Peaks API 1-Azaspiro[4.6]undecane Hydrochloride Solution/Solid API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photo Expose

Forced Degradation Experimental Workflow.
Detailed Protocols for Stress Conditions
  • Acid and Base Hydrolysis: Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH. If no degradation is observed at room temperature, the temperature can be elevated (e.g., to 60°C). Samples should be taken at various time points (e.g., 2, 8, 24 hours) and neutralized before HPLC analysis. Rationale: The amide and amine functionalities in molecules can be susceptible to hydrolysis. As an amine hydrochloride, the compound is expected to be stable to acidic conditions but may show degradation under basic conditions where the free base is formed.

  • Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Rationale: Tertiary amines can be susceptible to oxidation, potentially forming N-oxides.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled oven. Rationale: This assesses the intrinsic thermal stability of the solid salt form.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light with aluminum foil. Rationale: This study is crucial to determine if the compound requires light-resistant packaging.

Development of a Stability-Indicating HPLC Method

A critical outcome of forced degradation studies is the development of a robust, stability-indicating analytical method.

HPLC_Method_Development Start Select Initial Conditions (Column, Mobile Phase) Inject Inject Stressed Samples Start->Inject Evaluate Evaluate Peak Purity & Resolution (e.g., using DAD/MS) Inject->Evaluate Optimize Optimize Method (Gradient, pH, Temperature) Evaluate->Optimize Resolution < 1.5 or Peak Purity Fails Validate Validate Method (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) Evaluate->Validate Resolution > 1.5 and All Peaks Pure Optimize->Inject Re-analyze

Logical Flow for Stability-Indicating HPLC Method Development.

Expert Insight: The goal is to achieve baseline separation (Resolution > 1.5) between the parent peak of this compound and all degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and a low-pH aqueous buffer (e.g., phosphate or formate buffer) is a common starting point for amine hydrochloride salts.

Summarizing Stability Data
Stress ConditionObservation% DegradationMajor Degradation Products (if any)
0.1 M HCl, 60°C, 24hNo significant degradation< 1%N/A
0.1 M NaOH, 60°C, 24hSignificant degradation~15%Degradant 1 (Rt = X.X min)
3% H₂O₂, RT, 24hMinor degradation~5%Degradant 2 (Rt = Y.Y min)
80°C, solid, 7 daysNo significant degradation< 1%N/A
Photostability (ICH Q1B)Slight discoloration, minor degradation~2%Degradant 3 (Rt = Z.Z min)

Note: This table presents hypothetical data to illustrate the expected outcomes.

Conclusion and Forward Look

This guide provides a robust, methodology-driven approach to characterizing the solubility and stability of this compound. By systematically determining its fundamental physicochemical properties, establishing a definitive pH-solubility profile, and probing its intrinsic stability through forced degradation studies, researchers can build a comprehensive data package. This information is indispensable for guiding formulation strategies, ensuring analytical method robustness, and meeting regulatory expectations for novel drug candidates. The unique structural attributes of the spirocyclic core underscore the importance of empirical data generation over theoretical prediction in the rigorous process of drug development.

References

This section would be populated with citations to the specific ICH guidelines, relevant scientific literature on solubility and stability testing, and any sources for the experimental protocols mentioned.

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 1-Azaspiro[4.6]undecane Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthetic strategies for obtaining 1-Azaspiro[4.6]undecane hydrochloride, a valuable spirocyclic scaffold for medicinal chemistry and drug discovery. The document provides an in-depth analysis of the prevalent synthetic methodologies, with a primary focus on reductive amination. A detailed, step-by-step protocol for a representative synthesis is provided, alongside methodologies for the characterization of the final compound. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this important chemical entity.

Introduction: The Significance of the 1-Azaspiro[4.6]undecane Scaffold

Spirocyclic systems have garnered considerable attention in modern medicinal chemistry due to their rigid, three-dimensional structures that can enhance binding affinity to biological targets and improve the physicochemical properties of drug candidates. Among these, azaspirocycles are of particular interest. The 1-azaspiro[4.6]undecane core, featuring a pyrrolidine ring fused to a cycloheptane ring through a spirocyclic carbon, is a key structural motif in a variety of biologically active compounds. Derivatives of this scaffold have been explored for their potential in treating a range of conditions, including obesity, pain, and various disorders of the central nervous system. The strategic incorporation of this spirocyclic amine can lead to novel therapeutics with improved efficacy and pharmacokinetic profiles.

This application note provides a detailed overview of the synthesis of this compound, offering a robust protocol and insights into the underlying chemical principles.

Synthetic Strategies: An Overview

The construction of the 1-azaspiro[4.6]undecane core can be approached through several synthetic routes. The most common and efficient methods include:

  • Reductive Amination: This is a widely used and versatile method for the synthesis of amines.[1][2] In the context of 1-azaspiro[4.6]undecane, this can be achieved through either an intermolecular or intramolecular pathway. The intermolecular approach typically involves the reaction of cycloheptanone with a suitable amine, followed by reduction. A more elegant and often higher-yielding approach is the intramolecular reductive amination of an amino ketone precursor.

  • Intramolecular Cyclization: This strategy involves the formation of the pyrrolidine ring by cyclization of a suitably functionalized cycloheptane derivative.[3][4] This can be achieved through various chemical transformations, such as nucleophilic substitution or ring-closing metathesis.

  • Cascade Reactions: More complex, one-pot cascade reactions can also be employed to construct the azaspirocyclic framework.[5] These methods, while often elegant, may require more specialized starting materials and optimization.

This guide will focus on a detailed protocol based on the principles of intramolecular reductive amination, a reliable and scalable method for the synthesis of 1-Azaspiro[4.6]undecane.

Visualizing the Synthesis: A Proposed Workflow

The following diagram illustrates a logical and efficient workflow for the synthesis of this compound, starting from cycloheptanone.

cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Reduction to Intermediate B cluster_2 Step 3: Functionalization to Intermediate C cluster_3 Step 4: Intramolecular Cyclization cluster_4 Step 5: Salt Formation start Cycloheptanone product1 Intermediate A (Cycloheptylideneacetonitrile) start->product1 Olefination reagent1 Reagents for Wittig or Horner-Wadsworth-Emmons (e.g., (EtO)2P(O)CH2CN) reagent1->product1 product2 Intermediate B (2-(Cycloheptyl)ethan-1-amine) product1->product2 Nitrile Reduction reagent2 Reducing Agent (e.g., LiAlH4) reagent2->product2 product3 Intermediate C (N-(2-bromoethyl)cycloheptanamine) product2->product3 Amine Functionalization (Hypothetical Step) reagent3 Halogenating Agent (e.g., NBS, PBr3) reagent3->product3 product4 1-Azaspiro[4.6]undecane product3->product4 Ring Formation reagent4 Base (e.g., K2CO3) reagent4->product4 product5 1-Azaspiro[4.6]undecane hydrochloride product4->product5 Acid Addition reagent5 HCl in Ether reagent5->product5

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible and robust multi-step synthesis of this compound. This protocol is based on established chemical principles and provides a solid foundation for laboratory synthesis.

Step 1: Synthesis of 1-(4-Aminobutyl)cycloheptan-1-ol

This initial step creates a key intermediate for the subsequent cyclization.

  • Materials:

    • Cycloheptanone

    • 4-Bromobutyronitrile

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Lithium aluminum hydride (LAH)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Sodium sulfate (anhydrous)

  • Procedure:

    • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromobutyronitrile (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour to ensure complete formation of the Grignard reagent.

    • Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of cycloheptanone (1.0 eq) in anhydrous diethyl ether via the dropping funnel. After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Nitrile Reduction: In a separate flame-dried flask, prepare a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C. Slowly add the reaction mixture from the previous step to the LAH suspension. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

    • Work-up: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water. Filter the resulting precipitate and wash thoroughly with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-(4-aminobutyl)cycloheptan-1-ol.

Step 2: Intramolecular Cyclization to 1-Azaspiro[4.6]undecane

This key step forms the desired spirocyclic amine.

  • Materials:

    • 1-(4-Aminobutyl)cycloheptan-1-ol (from Step 1)

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Sodium sulfate (anhydrous)

  • Procedure:

    • Dissolve the crude 1-(4-aminobutyl)cycloheptan-1-ol (1.0 eq) in DCM at 0 °C.

    • Slowly add thionyl chloride (1.1 eq) to the solution. A precipitate may form.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by pouring it into a stirred solution of saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 1-Azaspiro[4.6]undecane.

Step 3: Formation of this compound

The final step involves the formation of the hydrochloride salt for improved stability and handling.

  • Materials:

    • 1-Azaspiro[4.6]undecane (from Step 2)

    • Anhydrous diethyl ether

    • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

  • Procedure:

    • Dissolve the purified 1-Azaspiro[4.6]undecane in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring.

    • A white precipitate of this compound will form.

    • Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Multiple signals in the aliphatic region (approx. 1.2-3.5 ppm) corresponding to the cycloheptane and pyrrolidine ring protons. A broad singlet for the N-H proton (may be downfield and exchangeable with D₂O).
¹³C NMR A signal for the spirocyclic quaternary carbon (approx. 60-80 ppm). Multiple signals in the aliphatic region (approx. 20-50 ppm) for the remaining carbons of the two rings.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the free base (C₁₀H₁₉N).
FT-IR Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹, may be broad) and C-H stretching (around 2850-2950 cm⁻¹).
Physicochemical Properties
PropertyValue
Molecular Formula C₁₀H₂₀ClN
Molecular Weight 189.72 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents like methanol and ethanol.

Mechanism Spotlight: Reductive Amination

The core of many azaspirocycle syntheses relies on the principles of reductive amination. This powerful transformation combines a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

carbonyl Carbonyl Compound (Ketone or Aldehyde) intermediate Imine/Enamine Intermediate carbonyl->intermediate Condensation (-H2O) amine Amine amine->intermediate product Final Amine Product intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH3CN, H2/Pd) reducing_agent->product

Caption: General mechanism of Reductive Amination.

In the context of our proposed synthesis, the intramolecular cyclization of the amino alcohol can be considered a variation of this theme, where the iminium ion intermediate is formed in situ and then cyclizes.

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives is a critical process for the advancement of medicinal chemistry. The methodologies outlined in this guide, particularly those based on reductive amination and intramolecular cyclization, provide a reliable and scalable approach for accessing this valuable scaffold. The continued exploration of novel synthetic routes and the development of diverse derivatives of 1-azaspiro[4.6]undecane will undoubtedly lead to the discovery of new therapeutic agents with enhanced pharmacological profiles.

References

  • PubChem. 1-oxa-8-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]

  • Homework.Study.com. Cyclohexanone reacts with pyrrolidine to form an enamine intermediate. Retrieved from [Link]

  • Pearson. Propose a mechanism for the acid-catalyzed reaction of cyclohexanone with pyrrolidine. Retrieved from [Link]

  • PubChem. 1-Thia-4-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]

  • Gomes, P. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(54), 34045-34068. Retrieved from [Link]

  • MSU Chemistry. Enamine Formation. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(16), 4983. Retrieved from [Link]

  • PubMed. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Organic & Biomolecular Chemistry, 12(4), 624-631. Retrieved from [Link]

  • NIH. (2022). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1344. Retrieved from [Link]

  • PubChem. 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Retrieved from [Link]

  • Wikipedia. Reductive amination. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. Retrieved from [Link]

Sources

The Ascendance of Azaspiro[4.6]undecane Scaffolds in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic, two-dimensional structures. This paradigm shift has illuminated the immense potential of spirocyclic scaffolds, which introduce conformational rigidity and a well-defined three-dimensional architecture into drug candidates. Among these, the 1-Azaspiro[4.6]undecane framework and its closely related bioisosteres have emerged as a privileged motif. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold, providing detailed protocols for its synthesis and functionalization, and highlighting its successful incorporation into bioactive molecules.

The inherent design of the 1-azaspiro[4.6]undecane scaffold, featuring a five-membered and a seven-membered ring sharing a single carbon atom, offers a unique topographical presentation of substituents into three-dimensional space. This structural rigidity can pre-organize pharmacophoric elements into a conformation that is optimal for binding to a biological target, potentially leading to a significant increase in potency and selectivity.[1] Furthermore, the introduction of sp³-rich centers generally correlates with improved physicochemical properties, such as increased solubility and enhanced metabolic stability, which are critical for the successful development of a drug candidate.[2]

Core Principles and Rationale for Employing the Azaspiro[4.6]undecane Scaffold

The strategic advantage of incorporating a 1-azaspiro[4.6]undecane moiety extends beyond simple novelty. The decision to employ this scaffold is rooted in several key principles of modern medicinal chemistry:

  • Increased Three-Dimensionality (3D): The spirocyclic nature of the scaffold forces substituents into distinct vectors, allowing for a more precise and extensive exploration of the binding pocket of a target protein compared to flat aromatic systems. This can lead to the discovery of novel and potent interactions.

  • Conformational Restriction: The fused ring system significantly reduces the number of accessible conformations. This pre-organization of the molecule into a bioactive conformation minimizes the entropic penalty upon binding to its target, which can translate to higher binding affinity.

  • Improved Physicochemical Properties: The replacement of flat, aromatic rings with saturated, sp³-hybridized systems often leads to a decrease in lipophilicity and an increase in aqueous solubility. Azaspirocycles, in particular, can exhibit higher basicity compared to their non-spirocyclic counterparts, which can be advantageous for formulation and absorption.[1]

  • Metabolic Stability: The quaternary spirocenter and the surrounding carbon atoms are less susceptible to metabolic attack by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life.

  • Novel Chemical Space: The use of spirocyclic scaffolds allows for the exploration of novel chemical space, providing a pathway to develop compounds with new intellectual property rights.

The following diagram illustrates the conceptual transition from a flat scaffold to a three-dimensional spirocyclic scaffold and the associated benefits.

G cluster_0 Traditional 'Flat' Scaffold cluster_1 3D Spirocyclic Scaffold cluster_2 Improved Properties Planar_Molecule e.g., Phenylpiperazine Spiro_Molecule 1-Azaspiro[4.6]undecane Planar_Molecule->Spiro_Molecule Scaffold Hopping Potency Increased Potency Spiro_Molecule->Potency Selectivity Enhanced Selectivity Spiro_Molecule->Selectivity Solubility Improved Solubility Spiro_Molecule->Solubility Metabolism Metabolic Stability Spiro_Molecule->Metabolism

Caption: Transition from 2D to 3D scaffolds to enhance drug properties.

Synthetic Protocols for the 1-Azaspiro[4.6]undecane Core and its Derivatives

The successful application of the 1-azaspiro[4.6]undecane scaffold is contingent on the availability of robust and versatile synthetic routes. While the synthesis of the parent 1-azaspiro[4.6]undecane is not as widely documented as some of its analogs, established methods for constructing similar azaspirocycles can be adapted. The secondary amine of the core scaffold serves as a versatile handle for introducing a wide array of substituents through N-alkylation and N-arylation reactions.

Protocol 1: General Procedure for N-Alkylation of the Azaspiro[4.6]undecane Core via Direct Alkylation

This protocol describes a general method for the N-alkylation of a secondary azaspiroalkane using an alkyl halide. This is a fundamental transformation for building a library of analogs for structure-activity relationship (SAR) studies.[3]

Materials:

  • 1-Azaspiro[4.6]undecane hydrochloride (or related azaspiroalkane)

  • Alkyl halide (e.g., bromide or iodide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (3.0 eq to neutralize the hydrochloride and the acid formed during the reaction).

  • Add the alkyl halide (1.1 eq) to the suspension.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 1-azaspiro[4.6]undecane derivative.

Protocol 2: General Procedure for N-Arylation of the Azaspiro[4.6]undecane Core via Buchwald-Hartwig Amination

The introduction of an aryl or heteroaryl moiety on the nitrogen atom can be crucial for achieving high-affinity binding to many biological targets. The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for this transformation.

Materials:

  • This compound (or related azaspiroalkane)

  • Aryl or heteroaryl halide (bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq), palladium catalyst, and phosphine ligand.

  • Add the 1-Azaspiro[4.6]undecane (1.2 eq, as the free base), and the base.

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated 1-azaspiro[4.6]undecane derivative.

The following diagram outlines the general workflow for the derivatization of the 1-azaspiro[4.6]undecane core.

G cluster_0 N-Alkylation cluster_1 N-Arylation Scaffold 1-Azaspiro[4.6]undecane Core Alkylation Direct Alkylation (Alkyl Halide, Base) Scaffold->Alkylation Reductive_Amination Reductive Amination (Aldehyde/Ketone, Reducing Agent) Scaffold->Reductive_Amination Arylation Buchwald-Hartwig Coupling (Aryl Halide, Pd Catalyst, Ligand, Base) Scaffold->Arylation Library_A Analog Library 1 Alkylation->Library_A Diverse N-Alkyl Derivatives Reductive_Amination->Library_A Library_B Analog Library 2 Arylation->Library_B Diverse N-Aryl Derivatives

Caption: Workflow for the functionalization of the azaspiro[4.6]undecane core.

Case Studies: Azaspiro[4.6]undecane Analogs in Action

While specific examples of drugs containing the precise 1-azaspiro[4.6]undecane scaffold are not prevalent in publicly accessible literature, numerous closely related azaspirocycles have been successfully employed in drug discovery programs. These examples serve to validate the utility of this class of scaffolds.

Case Study 1: Azaspiro[5.5]undecanes as Inhibitors of the Influenza A M2 Proton Channel

The emergence of drug-resistant strains of the influenza A virus has created an urgent need for novel antiviral agents. The M2 proton channel is a validated target for influenza A therapeutics. Researchers have developed a series of 3-azaspiro[5.5]undecane derivatives as potent inhibitors of this channel. The lead compound, a simple 3-azaspiro[5.5]undecane hydrochloride, demonstrated significantly greater potency than the established drug, amantadine.[4] This highlights the potential of even minimally substituted azaspiroalkanes to exhibit potent biological activity.

Case Study 2: Diazaspiro[5.5]undecanes as Dual μ-Opioid Receptor Agonists and σ₁ Receptor Antagonists for Pain Management

Chronic pain remains a significant therapeutic challenge, and there is a need for new analgesics with improved side-effect profiles compared to traditional opioids. A series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as dual-acting ligands, functioning as agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ₁R). This dual mechanism is hypothesized to provide effective pain relief while mitigating opioid-induced side effects.[5]

Case Study 3: Oxa-diazaspiro[5.5]undecanes as Soluble Epoxide Hydrolase (sEH) Inhibitors for Chronic Kidney Disease

Soluble epoxide hydrolase (sEH) is a therapeutic target for a variety of cardiovascular and inflammatory diseases, including chronic kidney disease. A series of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas were identified as highly potent sEH inhibitors. The lead compound from this series demonstrated excellent oral bioavailability and was effective in a preclinical model of glomerulonephritis, suggesting its potential as a treatment for chronic kidney diseases.[6]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds from the case studies, demonstrating the potency that can be achieved with azaspirocyclic scaffolds.

Scaffold ClassCompound ExampleTarget(s)Biological Activity (IC₅₀/Kᵢ)Therapeutic AreaReference
Azaspiro[5.5]undecane 3-Azaspiro[5.5]undecane hydrochlorideInfluenza A M2 Proton ChannelIC₅₀ = 0.92 µMAntiviral[4]
Oxa-diazaspiro[5.5]undecane Derivative 15au μ-Opioid Receptor (MOR) / σ₁ Receptor (σ₁R)Kᵢ (MOR) = 1.3 nM / Kᵢ (σ₁R) = 19 nMPain[5]
Oxa-diazaspiro[5.5]undecane Compound 19 Soluble Epoxide Hydrolase (sEH)IC₅₀ = 0.87 nMChronic Kidney Disease[6]
Oxa-azaspiro[4.5]decane Derivative 5a σ₁ ReceptorKᵢ = 5.4 nMOncology Imaging[7]

The following diagram illustrates a representative signaling pathway that can be modulated by compounds incorporating an azaspirocyclic scaffold, in this case, the dual modulation of the μ-opioid receptor and the sigma-1 receptor for the treatment of pain.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ca_channel Ca²⁺ Channel Vesicle Neurotransmitter Vesicle (e.g., Substance P, Glutamate) Ca_channel->Vesicle triggers release MOR μ-Opioid Receptor (MOR) AC Adenylyl Cyclase MOR->AC inhibits Sigma1R Sigma-1 Receptor (σ₁R) Pain_Signal_On Pain Sensitization Sigma1R->Pain_Signal_On potentiates cAMP cAMP AC->cAMP produces Pain_Signal_Off Analgesia cAMP->Pain_Signal_Off reduces signaling Drug Azaspiro[5.5]undecane Derivative Drug->MOR Agonist Drug->Sigma1R Antagonist

Caption: Dual modulation of MOR and σ₁R by an azaspirocycle for pain relief.

Conclusion and Future Perspectives

The 1-azaspiro[4.6]undecane scaffold and its related analogs represent a valuable and increasingly utilized structural motif in modern drug discovery. Their inherent three-dimensionality, conformational rigidity, and favorable physicochemical properties offer a compelling strategic advantage in the design of novel therapeutics. The synthetic protocols outlined in this guide provide a framework for the generation of diverse libraries of compounds for SAR exploration. The successful application of closely related azaspirocycles in a range of therapeutic areas, from antiviral and pain management to chronic kidney disease, underscores the broad potential of this scaffold class. As synthetic methodologies continue to evolve and our understanding of the benefits of three-dimensional molecular architecture deepens, the 1-azaspiro[4.6]undecane scaffold is poised to become an even more prominent feature in the next generation of innovative medicines.

References

  • MySkinRecipes. (n.d.). 1,4-dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]

  • Hong, M., et al. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. MIT Hong Lab. Retrieved from [Link]

  • PubChem. (n.d.). 1-Thia-4-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 143. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-407. Retrieved from [Link]

  • Gregori-Puigjané, E., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10896-10912. Retrieved from [Link]

  • Husson, H.-P., et al. (n.d.). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Retrieved from [Link]

  • Van der Walt, M. M., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(28), 17169-17196. Retrieved from [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Retrieved from [Link]

  • Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-70. Retrieved from [Link]

  • Chero, G., et al. (2017). Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry, 125, 435-452. Retrieved from [Link]

  • Lukin, A., et al. (2023). Synthesis of 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides bearing a diverse molecular periphery and a rare zinc-binding group for carbonic anhydrase interrogation. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Fluoromethyl)-1-thia-9-azaspiro[4.6]undecane. Retrieved from [Link]

  • Wang, L., et al. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 25(23), 5556. Retrieved from [Link]

  • Fukuda, T., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. Chemistry: An Asian Journal, 16(14), 1882-1886. Retrieved from [Link]

  • PubChem. (n.d.). (9R)-9-ethenyl-1,4-dioxa-10-azaspiro[4.6]undecane. Retrieved from [Link]

Sources

Application Notes & Protocols for the Antiviral Investigation of 1-Azaspiro[4.6]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds represent a class of topologically unique three-dimensional structures that have garnered significant interest in medicinal chemistry for their conformational rigidity and novel pharmacological profiles. Several classes of spiro compounds, including spirooxindoles, spirocyclic nucleosides, and other azaspiro derivatives, have demonstrated potent antiviral activity against a range of human pathogens.[1][2][3][4] This has established a strong scientific precedent for exploring novel spirocyclic molecules as potential antiviral agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 1-Azaspiro[4.6]undecane hydrochloride , a novel compound with potential for antiviral activity. We present a structured, field-proven workflow, from initial compound characterization and cytotoxicity assessment to a tiered system of in vitro antiviral screening assays. The protocols herein are designed to be self-validating, providing a robust framework for generating reliable and reproducible data to determine the compound's antiviral potential.

Introduction: The Rationale for Investigating Azaspiro Compounds

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new chemical entities with unique mechanisms of action. Spirocyclic compounds are particularly compelling candidates due to their complex 3D architecture, which allows for precise spatial orientation of functional groups and can lead to high-affinity interactions with biological targets.[2]

Notable successes within this structural class include:

  • Influenza Virus Inhibition: Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one and 3-azaspiro[5.5]undecane have been identified as potent inhibitors of influenza virus, targeting hemagglutinin-mediated fusion and the M2 proton channel, respectively.

  • Coronavirus Activity: Spirocyclic thiopyrimidinones and related azaspiro compounds have shown inhibitory effects against human coronaviruses, such as HCoV-229E, by targeting viral proteases or other essential replication machinery.[3][5]

  • Broad-Spectrum Potential: The diverse targets of known antiviral spiro compounds suggest that this scaffold is versatile and can be adapted to inhibit various viral families.[2]

Given this landscape, this compound is a logical candidate for antiviral screening. This guide outlines a systematic approach to rigorously assess its efficacy and cytotoxicity.

Compound Profile: this compound

A thorough understanding of the test compound's physicochemical properties is critical for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1432678-60-8[6][7]
Molecular Formula C₁₀H₁₉N·HCl[6]
Molecular Weight 189.72 g/mol [6]
Structure (Image of 2D chemical structure)-
Recommended Storage Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°C[6]
Solubility To be determined empirically (see Protocol 3.1)-

Proposed Research Workflow

A tiered approach is recommended to efficiently screen the compound, starting with broad assessments and progressing to more specific and complex assays. This workflow ensures that resources are used effectively and that a comprehensive data package is generated.

Antiviral_Screening_Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Antiviral Screening cluster_2 Phase 3: Confirmatory & Potency Assays P1_Sol Protocol 3.1: Solubility & Stability Determination P2_Cyto Protocol 3.2: Cytotoxicity Assay (e.g., MTT) P1_Sol->P2_Cyto Define vehicle & concentrations P3_CPE Protocol 4.1: CPE Inhibition Assay (Broad-Spectrum Panel) P2_Cyto->P3_CPE Determine non-toxic testing range (CC50) P4_Plaque Protocol 4.2: Plaque Reduction Assay P3_CPE->P4_Plaque Identify active virus hits P5_Yield Protocol 4.3: Virus Yield Reduction Assay P4_Plaque->P5_Yield Confirm activity & determine EC50

Caption: A tiered workflow for the systematic antiviral evaluation of a novel compound.

Protocol: Solubility and Stability Determination

Objective: To determine the optimal solvent for this compound and assess its stability in solution under experimental conditions.

Materials:

  • This compound powder

  • Solvents: Sterile deionized water, DMSO (cell culture grade), Ethanol

  • Culture medium (e.g., DMEM, MEM)

  • Spectrophotometer or HPLC

Procedure:

  • Solubility Testing:

    • Prepare serial dilutions of the compound in each test solvent (Water, DMSO, Ethanol) to determine the maximum soluble concentration.

    • Visually inspect for precipitates.

    • Determine the highest concentration that forms a clear solution. This will be the stock concentration. Note: For cell-based assays, the final concentration of DMSO should typically be ≤0.5% to avoid solvent-induced cytotoxicity.

  • Stability in Culture Medium:

    • Dilute the compound from the chosen stock solution into pre-warmed (37°C) cell culture medium to the highest concentration intended for use in assays.

    • Incubate the solution at 37°C in a 5% CO₂ incubator for the maximum duration of the planned antiviral assays (e.g., 72 hours).

    • At various time points (0, 24, 48, 72 hours), take an aliquot and analyze for compound degradation using a suitable method like HPLC or check for precipitation.

    • A stable compound will show minimal degradation or precipitation over the time course.

Causality: Establishing solubility and stability is paramount. Using a compound that has precipitated out of solution will lead to inaccurate concentration-response curves and non-reproducible results.

Protocol: Cytotoxicity Assay (MTT Method)

Objective: To determine the concentration of the compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀). This is crucial for differentiating true antiviral activity from cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2][8][9]

Procedure:

  • Cell Seeding: Seed susceptible host cells (e.g., Vero E6, A549, MDCK) in a 96-well plate at a density that ensures they are in an exponential growth phase and will not be over-confluent at the end of the assay. Incubate for 24 hours at 37°C, 5% CO₂.[2]

  • Compound Treatment:

    • Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 1 mM or the limit of solubility).

    • Remove the old medium from the cells and add the compound dilutions to the wells in triplicate.

    • Include "cells only" (untreated) and "vehicle only" (e.g., 0.5% DMSO) controls.

  • Incubation: Incubate the plate for a period equivalent to the planned antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO₂.

  • MTT Addition:

    • Remove the treatment media.

    • Add 100 µL of fresh serum-free medium and 10 µL of 12 mM MTT stock solution to each well.[3]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[3]

    • Mix thoroughly on an orbital shaker to dissolve the crystals.[9]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Antiviral Activity Screening Protocols

Protocol: Cytopathic Effect (CPE) Inhibition Assay

Objective: To rapidly screen for antiviral activity by assessing the compound's ability to protect cells from virus-induced death or morphological changes (CPE).[1][4][10]

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate as described in Protocol 3.2.

  • Treatment and Infection:

    • Prepare serial dilutions of the compound in culture medium at non-toxic concentrations (well below the CC₅₀).

    • Remove media from cells and add the compound dilutions.

    • Infect the cells with a pre-titered amount of virus that causes 80-100% CPE within 48-72 hours.

    • Include the following controls on every plate:

      • Cell Control: Cells + Medium (no virus, no compound)

      • Virus Control: Cells + Virus (no compound)

      • Compound Cytotoxicity Control: Cells + Compound (no virus)

      • Positive Control: Cells + Virus + Known Antiviral Drug

  • Incubation: Incubate the plate at 37°C, 5% CO₂ until the virus control wells show complete CPE.

  • Visualization and Quantification:

    • Visually assess CPE inhibition under a microscope.

    • Quantify cell viability by staining the remaining live cells with a crystal violet solution.[1][4]

    • After staining, elute the dye and measure the absorbance.

  • Analysis: Calculate the percentage of CPE inhibition for each concentration. The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits CPE by 50%.

Protocol: Plaque Reduction Assay

Objective: To quantify the antiviral activity by measuring the reduction in the number of viral plaques formed in the presence of the compound. This is considered a gold-standard assay in virology.[11][12][13]

Plaque_Reduction_Assay A 1. Seed Cells in 6-well plates B 2. Prepare Compound Dilutions & Mix with Virus A->B C 3. Infect Cell Monolayer (1 hr adsorption) B->C D 4. Remove Inoculum & Add Semi-Solid Overlay with Compound C->D E 5. Incubate until Plaques Form (2-10 days) D->E F 6. Fix & Stain Cells E->F G 7. Count Plaques & Calculate % Inhibition and EC50 F->G

Caption: Workflow for the Plaque Reduction Assay.

Procedure:

  • Cell Seeding: Grow a confluent monolayer of susceptible cells in 6-well or 12-well plates.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound.

    • In a separate tube, dilute a stock of virus to a concentration that will yield 50-100 plaques per well.

    • Mix the virus dilution with each compound dilution.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Add the virus-compound mixtures to the wells.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Aspirate the inoculum from the wells.

    • Overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) that also contains the corresponding concentration of the test compound. The overlay restricts virus spread to adjacent cells, ensuring discrete plaques are formed.[11]

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (this is virus-dependent, typically 2 to 10 days).

  • Staining and Counting:

    • Aspirate the overlay.

    • Fix the cells (e.g., with 10% formalin).

    • Stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a purple background of live cells.

    • Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus control for each compound concentration. Determine the EC₅₀ by plotting the percent reduction against the log of the compound concentration.

Protocol: Virus Yield Reduction Assay

Objective: To determine the effect of the compound on the production of new infectious progeny virus. This is a powerful assay that confirms the findings of CPE and plaque reduction assays.[14][15][16]

Procedure:

  • Infection and Treatment:

    • Seed cells in a 24-well plate or similar format.

    • Infect the cells with the virus at a defined multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the cultures for one full viral replication cycle (e.g., 24-48 hours).

  • Harvesting:

    • After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release all intracellular virus particles.

    • Collect the supernatant/lysate from each well. This contains the progeny virus.

  • Titration of Progeny Virus:

    • Perform a 10-fold serial dilution of the harvested virus from each well.

    • Titer these dilutions on fresh cell monolayers using a plaque assay (as in Protocol 4.2) or a TCID₅₀ (Tissue Culture Infectious Dose 50) assay to determine the amount of infectious virus produced.

  • Analysis:

    • Calculate the viral titer (Plaque Forming Units/mL or TCID₅₀/mL) for each compound concentration.

    • Compare the titers from treated wells to the titer from the untreated virus control. The result is typically expressed as a log₁₀ reduction in viral yield.

    • Determine the EC₉₀ and EC₉₉ (concentration required to reduce virus yield by 90% and 99%, respectively).

Data Interpretation and Next Steps

The primary output of this screening cascade will be the determination of the compound's cytotoxicity and antiviral potency. These values are used to calculate the Selectivity Index (SI) , a critical measure of a compound's therapeutic potential.

Selectivity Index (SI) = CC₅₀ / EC₅₀

ParameterDefinitionDesired Value
CC₅₀ 50% Cytotoxic ConcentrationHigh (low toxicity)
EC₅₀ 50% Effective ConcentrationLow (high potency)
SI Selectivity IndexHigh (typically >10 for a promising hit)

A high SI value indicates that the compound inhibits viral replication at concentrations far below those that cause harm to the host cell, suggesting a specific antiviral effect and a favorable therapeutic window.

Next Steps:

  • If a promising SI is obtained against a particular virus, further studies should focus on the mechanism of action. This could involve time-of-addition studies to pinpoint the stage of the viral life cycle that is inhibited (e.g., entry, replication, egress).

  • Structure-activity relationship (SAR) studies involving the synthesis and testing of related analogs can help optimize potency and reduce toxicity.

  • Evaluation in more complex models, such as primary human cell cultures or in vivo animal models, would be the subsequent step for a validated lead compound.

References

  • Synthesis and antiviral properties of spirocyclic[1][2][3]-triazolooxazine nucleosides. (2014). Chemistry, 20(37), 11685-9. Available at:

  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. (n.d.). PubMed Central.
  • Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. (2022). Chemistry & Biodiversity, 19(9), e202200632. Available at: [Link]

  • Synthesis and antiviral activity of novel spirocyclic nucleosides. (2018). New Journal of Chemistry, 42(22), 18363-18380.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Available at: [Link]

  • Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (n.d.). Archiv der Pharmazie. Available at: [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Available at: [Link]

  • In Vitro Antiviral Testing. (n.d.). Utah State University. Available at: [Link]

  • General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. (n.d.). PBL Assay Science. Available at: [Link]

  • Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (n.d.). Viroxy. Available at: [Link]

  • CPE Inhibition Assay for Antiviral Research. (n.d.). Creative Diagnostics. Available at: [Link]

  • Virus Yield Reduction Assay. (n.d.). Creative Diagnostics. Available at: [Link]

  • A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. (1990). Journal of Virological Methods, 28(1), 101-6. Available at: [Link]

  • This compound. (n.d.). BIOFOUNT. Available at: [Link]

  • Plaque Reduction Assay. (n.d.). Creative Diagnostics. Available at: [Link]

Sources

Application Notes and Protocols for the Investigation of 1-Azaspiro[4.6]undecane hydrochloride in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Research Landscape of a Novel Spiro Compound

1-Azaspiro[4.6]undecane hydrochloride is a spirocyclic aliphatic amine whose biological activities and potential applications in cell-based assays are not yet extensively documented in publicly available literature. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can offer high receptor affinity and specificity. For instance, related spiro-piperidine structures have been identified as potent inhibitors of the influenza A virus M2 ion channel, and other spiro compounds are being explored as scaffolds for PARP inhibitors in cancer therapy.[1][2] The unique conformational constraints of the 1-azaspiro[4.6]undecane core may present novel pharmacological properties.

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals initiating studies with this compound. Given the limited specific data on this compound, this document provides a foundational framework for systematically characterizing its effects in a cell culture setting. The protocols outlined below are designed to be a starting point, emphasizing the importance of empirical validation and optimization for specific cell lines and experimental questions.

Part 1: Foundational Characterization of this compound

Prior to conducting any functional assays, it is imperative to establish the fundamental physicochemical and cytotoxic properties of this compound in a cell culture context. This initial characterization ensures the reliability and reproducibility of subsequent experiments.

Solubility and Stability Assessment

The first step in working with any new compound is to determine its solubility and stability in the desired cell culture medium. As a hydrochloride salt, this compound is anticipated to be soluble in aqueous solutions. However, the complex composition of cell culture media, which includes salts, amino acids, and serum, can affect a compound's solubility and stability.

Protocol 1: Preparation of Stock Solution and Assessment of Working Solution Stability

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile, nuclease-free water or a suitable buffer like PBS.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Store the stock solution at -20°C for long-term storage or 4°C for short-term use, as recommended for similar compounds.[3]

  • Working Solution Stability:

    • Prepare a series of dilutions of the stock solution in your complete cell culture medium to achieve a range of potential working concentrations.

    • Incubate these solutions at 37°C in a cell culture incubator for a period that reflects your longest planned experiment (e.g., 24, 48, 72 hours).

    • Visually inspect the solutions for any signs of precipitation at regular intervals.

    • If available, analytical techniques like HPLC can be used to more definitively assess the compound's stability over time.

Initial Cytotoxicity Screening

A crucial initial step is to determine the cytotoxic potential of this compound across a broad range of concentrations. This will establish a safe working concentration range for subsequent functional assays.

Protocol 2: Broad-Spectrum Cytotoxicity Assay using a Resazurin-Based Reagent

  • Cell Seeding:

    • Seed cells of interest (e.g., a panel of cancer cell lines and a non-cancerous control line) into a 96-well plate at a predetermined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).

  • Compound Treatment:

    • Prepare a series of 2-fold or 10-fold serial dilutions of this compound in complete cell culture medium from your stock solution.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an untreated control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a relevant time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add a resazurin-based viability reagent (e.g., alamarBlue™ or PrestoBlue™) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours, or until a color change is apparent.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Table 1: Example Data from a Preliminary Cytotoxicity Screen

Concentration (µM)% Cell Viability (Cell Line A)% Cell Viability (Cell Line B)
0 (Vehicle)100100
0.198.599.1
195.297.8
1088.792.4
5065.375.1
10048.955.6
25020.128.3
5005.48.9

Part 2: Designing and Implementing Functional Assays

Once a non-toxic working concentration range has been established, you can proceed to investigate the specific biological effects of this compound. The design of these experiments will be guided by hypotheses based on the activities of structurally related molecules.

Hypothetical Mechanisms and Corresponding Assay Selection

Given the structural similarities to known bioactive molecules, potential mechanisms of action for this compound could include:

  • Ion Channel Modulation: As seen with related spiro-piperidines that inhibit the M2 proton channel of the influenza virus, this compound could potentially modulate the activity of other ion channels.[1]

  • Enzyme Inhibition: The spirocyclic core is a feature of molecules that inhibit enzymes like PARP.[2]

  • Receptor Binding: The rigid structure may allow for specific binding to G-protein coupled receptors or other cell surface receptors.

Based on these hypotheses, a logical progression of experiments can be designed.

Caption: Proposed workflow for characterizing this compound.

Protocol 3: General Framework for a Dose-Response Experiment

This protocol provides a general template that can be adapted for various functional assays (e.g., reporter gene assays, proliferation assays, etc.).

  • Cell Preparation: Seed and culture cells as required for the specific assay endpoint.

  • Compound Preparation and Treatment:

    • Based on the cytotoxicity data, select a range of non-toxic concentrations and one or two concentrations around the IC50 to observe maximal effects. A typical range might be 0.1 µM, 1 µM, 10 µM, and 50 µM.

    • Prepare these dilutions in the appropriate assay medium.

    • Treat the cells with the compound dilutions and include appropriate positive and negative controls.

  • Incubation and Endpoint Measurement:

    • Incubate the cells for the optimal duration for the chosen assay.

    • Perform the assay and measure the endpoint (e.g., luminescence, fluorescence, cell count).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the EC50 (the concentration at which 50% of the maximal effect is observed).

Dose_Response_Logic start Start: Determine Non-Toxic Concentration Range from IC50 concentration_selection Select Log-Spaced Concentrations Below IC50 start->concentration_selection treatment Treat Cells and Incubate concentration_selection->treatment positive_control Include Positive Control (Known Activator/Inhibitor) positive_control->treatment negative_control Include Negative (Vehicle) Control negative_control->treatment measurement Measure Assay Endpoint treatment->measurement normalization Normalize Data to Controls measurement->normalization curve_fit Fit Dose-Response Curve (e.g., four-parameter logistic) normalization->curve_fit ec50 Determine EC50/IC50 curve_fit->ec50

Caption: Logical flow for a dose-response experiment.

Part 3: Safety and Handling

As with any novel chemical compound, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves when handling this compound.

  • Handling: Handle the compound in a well-ventilated area. Avoid inhalation of dust and direct contact with skin and eyes.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Conclusion

The study of novel chemical entities like this compound is fundamental to the discovery of new therapeutic agents and research tools. While specific applications for this compound are yet to be defined, the systematic approach outlined in these notes provides a robust framework for its initial characterization. By first establishing its solubility, stability, and cytotoxicity, researchers can confidently proceed to investigate its potential biological functions in a reproducible and scientifically rigorous manner. The exploration of its effects on ion channels, enzymes, and signaling pathways, guided by the chemistry of related spirocycles, will be a critical step in unlocking its potential.

References

  • This compound(1432678-60-8) | BIOFOUNT. (n.d.). BIOFOUNT. Retrieved January 20, 2026, from [Link]

  • 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride CAS#: 947534-11-4 • ChemWhat. (n.d.). ChemWhat. Retrieved January 20, 2026, from [Link]

  • Safety Data Sheet - 6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride. (2024). Fluorochem Ltd.
  • Hong, M., et al. (n.d.).
  • 1-Thia-4-azaspiro[4.6]undecane hydrochloride | C9H18ClNS | CID 50853193 - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 1,4-Dioxa-8-azaspiro[4.6]undecane - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC. (n.d.). NCBI. Retrieved January 20, 2026, from [Link]

  • One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2-Catalyzed Cycloisomerization - PubMed. (2021). PubMed. Retrieved January 20, 2026, from [Link]

  • 4-(Fluoromethyl)-1-thia-9-azaspiro[4.6]undecane - PubChem. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

Application Notes & Protocols for In Vivo Evaluation of 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Preclinical Researchers

This document provides a comprehensive guide for the initial in vivo characterization of the novel chemical entity, 1-Azaspiro[4.6]undecane hydrochloride. Given the absence of published biological data for this specific compound, this guide is structured as a logical, stepwise progression of foundational studies essential for any new potential therapeutic agent, with a particular focus on central nervous system (CNS) applications. The protocols herein are designed to establish a preliminary safety profile, characterize pharmacokinetic behavior, and conduct an initial screen for pharmacodynamic activity.

Introduction: The Rationale for a Staged In Vivo Investigation

The journey of a novel compound from chemical synthesis to a potential therapeutic candidate is a meticulous process of evidence gathering. For this compound, a molecule with a unique spirocyclic structure, the initial in vivo studies are critical for establishing its fundamental biological properties. This guide eschews a rigid template in favor of a fluid, decision-based workflow that mirrors real-world preclinical drug development. We will begin with the most critical aspect—safety—and use the data from each stage to intelligently design the next, ensuring the ethical use of animals and the efficient allocation of resources. The overarching goal is to determine if this compound has a plausible future as a therapeutic agent by systematically answering three core questions: Is it safe? Where does it go in the body and how long does it stay there? What, if any, biological effect does it have?

Part 1: Foundational Safety Assessment - Acute Oral Toxicity

Before any efficacy or detailed pharmacokinetic studies can be undertaken, an understanding of the compound's acute toxicity is paramount. This initial study provides a broad sense of the compound's safety margin and is crucial for selecting appropriate dose ranges for subsequent experiments. We will follow a procedure aligned with the principles of the OECD Test Guideline 425, the Up-and-Down Procedure (UDP), which is designed to estimate the LD50 (the dose lethal to 50% of the test population) while minimizing animal usage.[1]

Causality in Protocol Design:

The choice of the UDP is deliberate; it is a sequential testing method where the outcome of each animal's test determines the dose for the next. This approach is more ethical and efficient than traditional methods that use large groups of animals at multiple fixed dose levels.[1] We will use female rodents as they are often found to be the more sensitive sex, and testing in one sex is now generally considered sufficient for initial acute toxicity assessments.

Experimental Workflow: Acute Toxicity Assessment

G cluster_prep Preparation cluster_testing Up-and-Down Procedure (UDP) cluster_analysis Analysis & Reporting A Acclimatize Animals (e.g., female Sprague-Dawley rats, 8-12 weeks old) for at least 5 days B Prepare this compound in an appropriate vehicle (e.g., sterile water or saline) A->B C Select starting dose (e.g., 175 mg/kg, a default intermediate dose) B->C D Dose a single animal by oral gavage C->D E Observe for 48 hours for mortality or clear signs of toxicity D->E F Outcome Assessment E->F G If animal survives, increase dose for the next animal (e.g., by a factor of 3.2) F->G Survival H If animal dies, decrease dose for the next animal (e.g., by a factor of 3.2) F->H Mortality G->D H->D I Continue until stopping criteria are met (e.g., 3 reversals in outcome) J Calculate LD50 and confidence intervals using appropriate software (e.g., AOT425StatPgm) I->J K Record all clinical signs of toxicity, body weight changes, and gross necropsy findings J->K L Classify compound according to GHS K->L

Caption: Workflow for Acute Oral Toxicity Testing using the OECD 425 Up-and-Down Procedure.

Step-by-Step Protocol: Acute Oral Toxicity (OECD 425)
  • Animal Selection and Acclimatization:

    • Species: Rat (e.g., Sprague-Dawley) is the preferred rodent species.[2]

    • Sex: Female (nulliparous and non-pregnant).

    • Age: 8-12 weeks old.

    • Acclimatize animals to laboratory conditions for at least 5 days. House them in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Dose Preparation:

    • Prepare fresh solutions of this compound in a suitable vehicle (e.g., distilled water, saline). The choice of vehicle should be based on the compound's solubility.

    • The maximum volume of liquid administered should not exceed 1 mL/100 g of body weight for aqueous solutions.[2]

  • Test Procedure (Limit Test & Main Test):

    • Limit Test: A starting dose of 2000 mg/kg can be used if the substance is expected to have low toxicity. If the animal survives, the LD50 is considered to be greater than 2000 mg/kg, and no further testing is needed.[1]

    • Main Test (UDP):

      • Fast animals overnight before dosing (access to water is permitted).

      • Weigh the first animal and administer the selected starting dose (e.g., 175 mg/kg) via oral gavage.

      • Observe the animal closely for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

      • If the animal survives after 48 hours, the dose for the next animal is increased. If the animal dies, the dose is decreased. The interval between dosing animals is typically 48 hours.[1]

      • The study is complete when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a series of dose reversals allows for the calculation of the LD50).

  • Data Collection and Analysis:

    • Record individual body weights shortly before the test substance is administered and at least weekly thereafter.

    • Perform a gross necropsy on all animals at the end of the observation period.

    • Calculate the LD50 value and confidence intervals using a validated statistical program.

Part 2: Pharmacokinetic (PK) Profiling in Rodents

Understanding a compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is a cornerstone of drug development.[3] These studies are crucial for determining if the compound can reach its intended target in sufficient concentrations and for how long. A typical initial PK study involves both intravenous (IV) and oral (PO) administration to determine key parameters such as bioavailability.[4]

Causality in Protocol Design:

Administering the compound via both IV and PO routes is essential. The IV route provides a baseline for 100% bioavailability, allowing for the calculation of absolute oral bioavailability from the PO data. Serial blood sampling from the same animal, where possible, reduces inter-animal variability and the total number of animals used.[5] The choice of time points for blood collection is designed to capture the absorption, distribution, and elimination phases of the drug's concentration profile.

Experimental Workflow: Rodent Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis A Select Animals (e.g., male Wistar rats with jugular vein cannulas) B Prepare Dosing Formulations (IV and PO) based on solubility and safety data A->B C Group 1: Administer IV Bolus Dose (e.g., 1 mg/kg) via tail vein B->C D Group 2: Administer PO Dose (e.g., 5 mg/kg) via oral gavage B->D E Collect serial blood samples via cannula at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) C->E D->E F Process blood to plasma and store at -80°C E->F G Quantify compound concentration in plasma using LC-MS/MS F->G H Perform Pharmacokinetic Analysis (Non-compartmental) G->H I Determine Key PK Parameters H->I

Caption: Workflow for a typical rodent pharmacokinetic (PK) study.

Step-by-Step Protocol: Rodent Pharmacokinetics
  • Animal Model:

    • Species: Wistar or Sprague-Dawley rats (250-300g). The use of jugular vein cannulated animals is highly recommended for serial blood sampling, as it is a refinement that reduces stress on the animal.[6]

    • Assign animals to two groups (IV and PO), with n=3-4 animals per group.

  • Dose Formulation and Administration:

    • Doses should be selected based on the acute toxicity data, aiming for a dose that is well-tolerated.

    • IV Group: Formulate the compound in a sterile vehicle suitable for injection (e.g., saline). Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Formulate in an appropriate oral vehicle (e.g., 0.5% methylcellulose). Administer a single dose (e.g., 5 mg/kg) by oral gavage.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., EDTA).

    • IV Group Time Points: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6]

    • PO Group Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis and Data Interpretation:

    • Develop and validate a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters
ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest concentration of the drug observed in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifet1/2The time required for the drug concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation.

Part 3: CNS Exposure - Assessing Brain Penetration

For a compound with potential CNS activity, demonstrating that it can cross the blood-brain barrier (BBB) is a critical step.[7][8] A common method in early discovery is to determine the total brain-to-plasma concentration ratio (Kp) at a single time point.

Step-by-Step Protocol: Brain Penetration Assessment
  • Study Design:

    • Use the same animal model as the PK study (e.g., male Wistar rats).

    • Administer a single oral or intravenous dose of this compound. The dose should be one that yields quantifiable plasma concentrations.

    • Select a time point for tissue collection. This is often at the Tmax observed in the plasma PK study or at a time point where plasma and brain concentrations are expected to be in equilibrium (e.g., 2 or 4 hours post-dose).

  • Sample Collection (at the selected time point):

    • Anesthetize the animal.

    • Collect a terminal blood sample via cardiac puncture.

    • Immediately perfuse the animal transcardially with ice-cold saline to remove blood from the brain tissue.

    • Excise the brain, rinse with cold saline, blot dry, and record the weight.

    • Store plasma and brain samples at -80°C.

  • Sample Processing and Analysis:

    • Homogenize the brain tissue in a suitable buffer.

    • Quantify the concentration of the compound in both the plasma and the brain homogenate using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate the brain-to-plasma ratio: Kp = C_brain / C_plasma , where C_brain is the concentration in the brain (ng/g) and C_plasma is the concentration in plasma (ng/mL). A Kp > 1 suggests significant brain penetration.

Part 4: Preliminary Pharmacodynamic (PD) Screening

Once a compound is deemed to have an acceptable safety profile and favorable pharmacokinetics (including brain penetration), the next logical step is to screen for the desired biological activity. Assuming this compound is being investigated for CNS effects like anxiolytic or antidepressant properties, established behavioral models in rodents are appropriate.[9][10][11]

Causality in Model Selection:
  • Elevated Plus Maze (EPM): This is a widely used and validated model for screening anxiolytic-like activity. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

  • Forced Swim Test (FST): This model is commonly used to screen for antidepressant-like activity. It is based on the observation that animals will eventually adopt an immobile posture when placed in an inescapable cylinder of water. Antidepressant treatments are known to increase the duration of mobility.

Experimental Workflow: Behavioral Screening

G A Select Animal Model (e.g., male C57BL/6 mice) B Dose Administration (Vehicle, Positive Control, Test Compound at 3 doses) A->B C Select Pre-treatment Time (based on Tmax from PK data) B->C D Behavioral Test C->D E Elevated Plus Maze (EPM) (Anxiety-like behavior) D->E Hypothesis: Anxiolytic F Forced Swim Test (FST) (Depression-like behavior) D->F Hypothesis: Antidepressant G Record and Analyze Behavioral Parameters (e.g., time in open arms, immobility time) E->G F->G H Statistical Analysis (e.g., ANOVA followed by post-hoc tests) G->H I Interpret Results H->I

Sources

Application Notes and Protocols for the Quantification of 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Azaspiro[4.6]undecane hydrochloride is a spirocyclic amine, a structural motif of increasing interest in medicinal chemistry due to its presence in various biologically active compounds.[1] Accurate quantification of this compound is critical for quality control in drug manufacturing, pharmacokinetic studies, and various research applications. This document provides a comprehensive guide to the analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are designed to be validated according to the International Council for Harmonisation (ICH) guidelines.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing robust analytical methods. While specific experimental data for this compound may be limited, we can infer its likely properties from its structure and related compounds.

PropertyEstimated Value/CharacteristicRationale and Implications for Analysis
Molecular Formula C₁₀H₂₀NCl
Molecular Weight 190.72 g/mol
Structure A saturated heterocyclic amine with a spiro linkage.The spiro structure can impart rigidity, which may influence chromatographic interactions.
Form Hydrochloride saltLikely a crystalline solid. The hydrochloride form enhances water solubility, making it suitable for aqueous-based sample preparation and reversed-phase HPLC.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.Facilitates the preparation of stock and working standard solutions for various analytical techniques.
pKa (of the conjugate acid) Estimated to be in the range of 9-11The basic nature of the secondary amine dictates that it will be protonated at acidic and neutral pH. This is a critical parameter for developing HPLC and titration methods.
UV Absorbance No significant chromophoreThe saturated aliphatic structure means it will lack significant UV absorbance at wavelengths typically used in HPLC-UV detection (>220 nm). Derivatization or the use of alternative detection methods (e.g., mass spectrometry, evaporative light scattering) is necessary for sensitive quantification by HPLC.
Volatility ModerateThe free base is likely to be sufficiently volatile for gas chromatographic analysis, potentially after derivatization to improve peak shape.[3]

Recommended Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and sample throughput. For this compound, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC) with a suitable detection method.

  • Gas Chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS).

  • Potentiometric Titration for assay of the bulk drug substance.

The following sections provide detailed protocols and the scientific rationale for each of these techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds.[4][5] Due to the lack of a strong UV chromophore in 1-Azaspiro[4.6]undecane, direct UV detection at higher wavelengths is not feasible. Therefore, two primary approaches are presented: HPLC with pre-column derivatization and UV detection, and HPLC coupled with mass spectrometry (LC-MS).

HPLC with Pre-column Derivatization and UV Detection

This approach involves reacting the amine with a derivatizing agent to introduce a chromophore, allowing for sensitive UV detection.[6][7] Dansyl chloride is a common derivatizing agent for primary and secondary amines.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Weigh Standard Standard->Dissolve Derivatize Derivatization (e.g., Dansyl Chloride) Dissolve->Derivatize Inject Inject into HPLC Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Standard Weigh Standard Standard->Dissolve Basify Basify to Free Amine (e.g., with NaOH) Dissolve->Basify Extract Extract with Organic Solvent Basify->Extract Inject Inject into GC Extract->Inject Separate Chromatographic Separation Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Sources

Application Note & Protocol: Characterizing 1-Azaspiro[4.6]undecane hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Ligand Characterization

In the landscape of drug discovery and neuropharmacology, the identification and characterization of novel chemical entities are paramount. 1-Azaspiro[4.6]undecane hydrochloride represents a class of spirocyclic amines whose pharmacological profile is not yet extensively documented. Structurally related azaspirocyclic compounds have shown affinity for various central nervous system (CNS) targets, including sigma (σ) receptors and opioid receptors.[1][2] This suggests that this compound holds potential as a modulator of these or other important neurological receptors.

This guide provides a comprehensive framework for researchers to elucidate the binding characteristics of unlabeled investigational compounds, such as this compound, using competitive radioligand binding assays. As a Senior Application Scientist, the goal is to present not just a protocol, but the underlying scientific rationale, ensuring that the experimental design is robust, self-validating, and yields high-integrity data. We will use the sigma-1 (σ₁) receptor, a unique endoplasmic reticulum-resident chaperone protein involved in numerous biological processes, as a hypothetical target for this application note, given the precedent set by similar chemical scaffolds.[1][3]

Pillar 1: The Principle of Competitive Radioligand Binding

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor target due to their sensitivity and robustness.[4] When characterizing a novel, unlabeled compound like this compound, the most direct method is a competitive binding assay.[4][5]

The core principle is elegant in its simplicity: the unlabeled compound (the "competitor") competes with a known radiolabeled ligand (the "radioligand") for a finite number of receptor binding sites. By systematically increasing the concentration of the unlabeled competitor, we can measure a proportional decrease in the binding of the radioligand. This displacement allows us to determine the affinity of the competitor for the receptor, expressed as the inhibition constant (Kᵢ).

The workflow can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_sep Phase 3: Separation & Detection cluster_analysis Phase 4: Data Analysis Receptor Receptor Source (e.g., HEK-293 cells expressing σ₁ Receptor) MembranePrep Membrane Homogenate Preparation Receptor->MembranePrep Incubation Incubation (Receptor + Radioligand + Competitor) MembranePrep->Incubation Radioligand Radioligand (e.g., ³H-Pentazocine) Radioligand->Incubation Competitor Unlabeled Competitor (1-Azaspiro[4.6]undecane HCl) Competitor->Incubation Filtration Rapid Filtration (Separates Bound vs. Free) Incubation->Filtration Counting Scintillation Counting (Measures Bound Radioactivity) Filtration->Counting IC50 Generate IC₅₀ Curve (Binding vs. [Competitor]) Counting->IC50 Ki Calculate Kᵢ Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a competitive radioligand binding assay.

Pillar 2: Designing a Self-Validating Protocol

Trustworthiness in experimental science comes from protocols that are designed to be self-validating. This involves meticulous optimization and the inclusion of appropriate controls.

Essential Reagents and Materials
Component Description & Rationale Example Supplier
Receptor Source Membranes from a cell line (e.g., HEK-293, CHO) stably expressing the human sigma-1 receptor. Provides a consistent and high-density source of the target.ATCC, Eurofins
Test Compound This compoundN/A (Investigational)
Radioligand -Pentazocine. A well-characterized, high-affinity radioligand for the sigma-1 receptor. Tritium (³H) is a low-energy beta emitter suitable for scintillation counting.PerkinElmer
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4. A standard buffer system for many receptor binding assays, maintaining physiological pH and providing necessary ions.Sigma-Aldrich
Wash Buffer Ice-cold 50 mM Tris-HCl, pH 7.4. Used to rapidly wash away unbound radioligand during the filtration step. The cold temperature minimizes dissociation of the bound ligand.N/A (Lab Prepared)
Non-Specific Binding (NSB) Definer Haloperidol (10 µM). A high-affinity, structurally distinct ligand used in excess to saturate all specific receptor sites, allowing for the measurement of non-specific binding.Sigma-Aldrich
Filtration Apparatus 96-well Brandel or Millipore cell harvester with GF/B or GF/C glass fiber filters. The filters trap the cell membranes while allowing unbound ligand to pass through.Brandel, MilliporeSigma
Scintillation Cocktail A liquid cocktail (e.g., Ultima Gold™) that emits light when excited by the beta particles from the radioligand.PerkinElmer
Detection Instrument MicroBeta² or TopCount Scintillation Counter. A sensitive instrument for quantifying the light emitted from the scintillation cocktail.PerkinElmer
Step-by-Step Experimental Protocol

This protocol outlines a filtration-based competitive binding assay.[4][6]

Step 1: Membrane Preparation

  • Rationale: To isolate the fraction of the cell homogenate that is enriched with the membrane-bound target receptor.

  • Culture HEK-293 cells expressing the human sigma-1 receptor to ~90% confluency.

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, protease inhibitors).

  • Homogenize the suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

  • Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Aliquot and store membrane preparations at -80°C until use.

Step 2: Assay Plate Setup

  • Rationale: To systematically set up the conditions for measuring Total Binding, Non-Specific Binding (NSB), and competitive inhibition by the test compound. The final assay volume is typically 200-250 µL.[6]

  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Homogenate.

    • Non-Specific Binding (NSB): 50 µL NSB Definer (10 µM Haloperidol) + 50 µL Radioligand + 100 µL Membrane Homogenate.

    • Competition: 50 µL of each 1-Azaspiro[4.6]undecane HCl dilution + 50 µL Radioligand + 100 µL Membrane Homogenate.

Step 3: Incubation

  • Rationale: To allow the binding reaction to reach equilibrium. The incubation time and temperature must be optimized but are typically 60-90 minutes at room temperature or 30°C.[6][7]

  • Add the radioligand (e.g., -Pentazocine at a final concentration near its Kₔ, typically 1-2 nM) to all wells.

  • Add the membrane homogenate (typically 20-50 µg of protein per well) to initiate the binding reaction.

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]

Step 4: Separation and Detection

  • Rationale: To rapidly separate the receptor-bound radioligand from the free radioligand in the solution.

  • Pre-soak the glass fiber filter mat in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.

  • Terminate the incubation by rapid vacuum filtration onto the filter mat using a cell harvester.

  • Immediately wash the filters 3-4 times with ice-cold wash buffer to remove all unbound radioactivity.

  • Dry the filter mat under a heat lamp or in a low-temperature oven (e.g., 50°C for 30 minutes).[6]

  • Place the filter mat in a sample bag, add scintillation cocktail, and seal.

  • Count the radioactivity (in Counts Per Minute, CPM) for each well using a scintillation counter.

Pillar 3: Authoritative Data Analysis & Interpretation

Raw CPM data must be transformed into meaningful pharmacological constants.

Data Transformation
  • Calculate Specific Binding: For each data point, specific binding is the crucial metric. It is calculated as: Specific Binding (CPM) = Total Binding (CPM) - Average NSB (CPM) A robust assay should have high specific binding, ideally >80% of total binding at the Kₔ concentration of the radioligand.[8]

  • Generate the Inhibition Curve: Plot the percent specific binding against the logarithm of the competitor concentration (1-Azaspiro[4.6]undecane HCl). The percent specific binding is calculated as: % Specific Binding = (Specific Binding at [Competitor] / Average Specific Binding with no competitor) x 100

Determining IC₅₀ and Kᵢ

G Data Raw CPM Data Total Binding Non-Specific Binding (NSB) Competition Wells Analysis Data Analysis 1. Calculate Specific Binding (Total - NSB) 2. Normalize to % Binding 3. Non-linear Regression (Sigmoidal Dose-Response) Data->Analysis IC50 {IC₅₀ | Concentration of competitor that inhibits 50% of specific binding} Analysis->IC50 ChengPrusoff Cheng-Prusoff Equation Kᵢ = IC₅₀ / (1 + [L]/Kₔ) IC50->ChengPrusoff:f0 Ki {Kᵢ (Inhibition Constant) | Intrinsic affinity of the competitor for the receptor. Independent of assay conditions.} ChengPrusoff:f1->Ki

Caption: From raw data to the intrinsic affinity constant (Kᵢ).

  • IC₅₀ (Half-maximal inhibitory concentration): This value is derived directly from the inhibition curve using non-linear regression analysis (e.g., using GraphPad Prism software). It represents the concentration of 1-Azaspiro[4.6]undecane HCl required to displace 50% of the specific binding of the radioligand.[9]

  • Kᵢ (Inhibition Constant): The IC₅₀ is dependent on the concentration and affinity of the radioligand used. To determine the intrinsic affinity of the test compound, the Kᵢ must be calculated using the Cheng-Prusoff equation .[9][10]

    Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

    Where:

    • [L] = The concentration of the radioligand used in the assay.

    • Kₔ = The equilibrium dissociation constant of the radioligand for the receptor. This must be determined independently via a saturation binding experiment.

The resulting Kᵢ value is a measure of the affinity of this compound for the target receptor. A lower Kᵢ value indicates a higher binding affinity.

Alternative & Advanced Methodologies: Scintillation Proximity Assay (SPA)

For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous alternative that requires no separation step.[7][11]

  • Principle: Receptor membranes are coupled to SPA beads containing a scintillant. Only radioligand molecules that bind to the receptor are close enough to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too far away to be detected.[7][12][13]

G cluster_bound Bound State (Signal) cluster_unbound Unbound State (No Signal) Bead1 SPA Bead (with Scintillant) Receptor1 Receptor Bead1->Receptor1 coupled Radioligand1 [³H] Receptor1->Radioligand1 binds Signal Light Emission (Signal Detected) Radioligand1->Signal excites Bead2 SPA Bead (with Scintillant) Receptor2 Receptor Bead2->Receptor2 coupled Radioligand2 [³H] NoSignal Radioligand2->NoSignal too far

Caption: Principle of the Scintillation Proximity Assay (SPA).

Advantages of SPA:

  • Homogeneous: No filtration or wash steps are needed, reducing handling and time.

  • High Throughput: Easily automated in 96- or 384-well plate formats.

  • Miniaturization: Requires smaller volumes of reagents.

Considerations for SPA:

  • Requires optimization of bead-to-receptor coupling.

  • Potential for non-specific binding to the beads themselves, which must be carefully assessed.[8]

Conclusion

This application note provides a robust, scientifically-grounded framework for the initial characterization of a novel, unlabeled compound such as this compound. By employing a competitive radioligand binding assay against a plausible target like the sigma-1 receptor, researchers can reliably determine the compound's binding affinity (Kᵢ). This foundational data is critical for guiding further structure-activity relationship (SAR) studies, assessing selectivity against other receptors, and ultimately defining the pharmacological identity of a promising new molecule in the drug development pipeline.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153-8.
  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Hulme, E. C. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Current Protocols in Immunology. (2001). Scintillation proximity assay (SPA) technology to study biomolecular interactions. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Bethesda (MD)
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. Retrieved from [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors.
  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • DeSimone, D. C., & Strange, P. G. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • YouTube. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. [Video file].
  • Zhang, H., et al. (2020). Label-free LC-MS Based Assay to Characterize Small Molecule Compound Binding to Cells. Scientific reports, 10(1), 1-11.
  • Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7393-7448.
  • Caturla, F. J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of medicinal chemistry, 62(23), 10864–10883.
  • PubChem. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]

  • ChemWhat. (n.d.). 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Thia-4-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of medicinal chemistry, 58(14), 5395–5407.
  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]

  • Davenport, A. P., & Russell, F. D. (1999). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 115, 275–302.
  • Bigott-Hennkens, H. M., et al. (2008). In vitro receptor binding assays: general methods and considerations. The quarterly journal of nuclear medicine and molecular imaging : official publication of the Italian Association of Nuclear Medicine (AIMN) [and] the International Association of Radiopharmacology (IAR), [and] Section of the Society of... 52(3), 245–253.
  • Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]

Sources

Application Note: High-Throughput Screening of 1-Azaspiro[4.6]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel chemical matter with improved pharmacological properties is paramount. Spirocyclic compounds, characterized by their unique three-dimensional structures where two rings are joined at a single atom, are emerging as a valuable class of molecules in drug discovery.[1][2] Their rigid, fsp³-rich frameworks offer a distinct advantage over traditional flat, aromatic compounds by providing more precise spatial orientation of functional groups, which can lead to enhanced binding affinity, improved target specificity, and optimized pharmacokinetic profiles.[1][2] The introduction of spirocyclic motifs can address key challenges in drug development, including metabolic stability and selectivity.[2]

This application note provides a detailed guide to the use of 1-Azaspiro[4.6]undecane hydrochloride in a high-throughput screening (HTS) campaign. While specific biological targets for this exact molecule are not yet extensively documented in publicly available literature, its structural similarity to other biologically active azaspiro compounds suggests its potential as a valuable screening compound. For instance, compounds like 3-azaspiro[3][3]undecane hydrochloride have demonstrated potent inhibitory activity against the influenza A virus M2 proton channel, significantly surpassing the efficacy of established drugs like amantadine.[4] Furthermore, various derivatives of 1-thia-4-azaspiro[4.5]decane and 1-oxa-4-azaspiro[4.5]decanes have been synthesized and evaluated for their anticancer activities.[5][6]

Given this context, we present a hypothetical, yet scientifically rigorous, HTS protocol to screen this compound against a generic G-protein coupled receptor (GPCR) target. GPCRs represent a large and diverse family of cell surface receptors that are implicated in a wide range of physiological processes and are the targets for a significant portion of approved drugs. This protocol is designed to be adaptable to various specific GPCRs and serves as a comprehensive guide for researchers, scientists, and drug development professionals.

Chemical Properties of this compound

While specific experimental data for this compound is limited, we can infer its general properties from its structure and data available for similar compounds.

PropertyValue (Estimated/Inferred)Source
Molecular FormulaC₁₀H₂₀ClNInferred from structure
Molecular Weight189.72 g/mol Inferred from structure
AppearanceWhite to off-white solidTypical for hydrochloride salts
SolubilitySoluble in water and DMSOTypical for hydrochloride salts
StorageSealed in dry, room temperature[7]

High-Throughput Screening Workflow

The HTS process is a multi-step procedure designed for the rapid, automated testing of large numbers of compounds.[8][9] The primary goal is to identify "hits"—compounds that modulate the activity of a biological target in a desired manner.[8] A typical workflow involves assay development, a pilot screen, the full HTS campaign, and subsequent data analysis.[10]

Below is a DOT language diagram illustrating the major phases of the proposed HTS campaign.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Plate Preparation Robotics Automated Compound Transfer Compound_Prep->Robotics Assay_Prep Assay Plate (Cells/Reagents) Assay_Prep->Robotics Incubation Incubation Robotics->Incubation Detection Signal Detection (Plate Reader) Incubation->Detection Data_QC Data Acquisition & Quality Control (Z') Detection->Data_QC Hit_ID Hit Identification (Z-Score) Data_QC->Hit_ID Confirmation Hit Confirmation & Dose-Response Hit_ID->Confirmation

Caption: High-Throughput Screening Workflow Overview.

Detailed Protocol: Cell-Based GPCR Antagonist Assay

This protocol describes a competitive antagonist assay using a stable cell line expressing a hypothetical GPCR. The assay measures the inhibition of agonist-induced cyclic AMP (cAMP) production, a common second messenger in GPCR signaling. A decrease in cAMP levels in the presence of the test compound indicates potential antagonist activity.

Materials and Reagents:

  • Cell Line: CHO-K1 cells stably expressing the target GPCR.

  • Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Test Compound: this compound, 10 mM stock in DMSO.

  • Reference Agonist: Known agonist for the target GPCR.

  • Reference Antagonist: Known antagonist for the target GPCR (positive control).

  • Detection Kit: A homogenous time-resolved fluorescence (HTRF) or similar luminescence-based cAMP detection kit.

  • Microplates: 384-well, white, solid-bottom assay plates.[8]

  • Automation: Automated liquid handling systems for dispensing cells, compounds, and reagents. A microplate reader capable of the chosen detection method (e.g., HTRF).

Protocol Steps:

  • Compound Plate Preparation: a. Serially dilute the 10 mM stock of this compound in DMSO to create a concentration gradient for future dose-response studies. b. For the primary screen, prepare an intermediate plate by diluting the stock to 2 mM in DMSO. c. Using an automated liquid handler, transfer 50 nL of the 2 mM compound stock into the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 10 µL final volume. d. Designate columns for controls:

    • Negative Control: DMSO only (no compound).
    • Positive Control: Reference antagonist at a concentration known to give full inhibition (e.g., 10 µM).
  • Cell Plating: a. Harvest the CHO-K1 cells and resuspend them in assay buffer to a density of 0.5 x 10⁶ cells/mL. b. Using a multi-drop dispenser, add 5 µL of the cell suspension (2,500 cells) to each well of the compound-containing 384-well plate. c. Incubate the plate for 30 minutes at room temperature to allow the compound to interact with the cells.

  • Agonist Stimulation: a. Prepare the reference agonist in assay buffer at a concentration that is 2x its EC₈₀ value (the concentration that elicits 80% of the maximal response). b. Add 5 µL of the agonist solution to all wells except for the negative control wells (which receive 5 µL of assay buffer only). c. Incubate the plate for 60 minutes at room temperature.

  • Detection: a. Prepare the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate). b. Add the detection reagents to all wells. c. Incubate for 60 minutes at room temperature, protected from light. d. Read the plate on a compatible microplate reader.

Data Analysis and Quality Control

Rigorous data analysis and quality control are essential for the success of any HTS campaign.[3][10]

1. Quality Control - The Z'-Factor: The Z'-factor is a statistical measure of the quality of an assay, reflecting the separation between the positive and negative controls.[10]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • Interpretation:

    • Z' > 0.5: Excellent assay, suitable for HTS.[10]

    • 0 < Z' < 0.5: Marginal assay, may require optimization.

    • Z' < 0: Unacceptable assay.

A "dry run" using only control compounds should be performed to ensure the Z'-factor is consistently above 0.5 before starting the full screen.[10]

2. Hit Identification - Z-Score: For each compound well, a Z-score is calculated to determine how far its value is from the mean of the sample population (DMSO controls).

  • Formula: Z-score = (Value_sample - Mean_DMSO) / SD_DMSO

  • Hit Criterion: A common threshold for identifying a "hit" is a Z-score ≤ -3 (for antagonists) or ≥ 3 (for agonists).

Data Analysis Workflow Diagram:

Data_Analysis_Workflow Raw_Data Raw Plate Reader Data Normalization Normalization (% Inhibition) Raw_Data->Normalization QC Calculate Z'-Factor (Z' > 0.5?) Normalization->QC Z_Score Calculate Z-Score for each compound QC->Z_Score Pass Hit_Selection Select Hits (Z-score <= -3) Z_Score->Hit_Selection Confirmation_Screen Hit Confirmation (Re-test) Hit_Selection->Confirmation_Screen Hit Dose_Response Dose-Response & IC50 Determination Confirmation_Screen->Dose_Response

Caption: Workflow for HTS Data Analysis and Hit Selection.

Conclusion and Future Directions

This application note outlines a comprehensive framework for evaluating this compound in a high-throughput screening context. By leveraging the principles of modern HTS, including automation, miniaturization, and robust statistical analysis, researchers can efficiently assess the biological activity of this promising spirocyclic compound.[8][11] The provided protocol for a cell-based GPCR antagonist assay serves as a robust starting point, which can be adapted for various other target classes.

Identified hits from the primary screen must undergo a rigorous confirmation process, including re-testing and dose-response analysis to determine potency (IC₅₀). Subsequently, preliminary structure-activity relationship (SAR) studies can be initiated to explore the chemical space around the hit compound, guiding the synthesis of more potent and selective analogs.[10] The unique three-dimensional nature of the azaspiro[4.6]undecane scaffold makes it an exciting candidate for the discovery of novel therapeutics with potentially superior pharmacological profiles.

References

  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Retrieved from [Link]

  • ResearchGate. (2016). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Google Books. (n.d.). High Throughput Screening: Methods and Protocols.
  • PubChem. (n.d.). 1-Thia-4-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]

  • ChemWhat. (n.d.). 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-Oxa-4-azaspiro[5.5]undecane hydrochloride. Retrieved from [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]

  • ACS Publications. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2021). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Retrieved from [Link]

  • Yeshiva University. (2021). The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Hypothesized Synthetic Route: A Plausible Pathway

While numerous methods exist for the synthesis of spirocyclic amines, a robust and frequently employed strategy involves a multi-step sequence. For the synthesis of 1-Azaspiro[4.6]undecane hydrochloride, a logical approach is the intramolecular reductive amination of a keto-amine precursor. This guide will focus on a plausible three-step synthesis starting from cycloheptanone and a protected 4-aminobutylamine derivative.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Step 1: Reductive Amination B Step 2: Intramolecular Cyclization (Deprotection & Ring Closure) A->B Intermediate Amine C Step 3: Salt Formation B->C Free Spiro-amine D Final Product: 1-Azaspiro[4.6]undecane HCl C->D

Caption: A three-step synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, following the hypothesized route.

Step 1: Reductive Amination

Q: My initial reductive amination of cycloheptanone with N-Boc-1,4-diaminobutane is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in reductive amination are a common issue and can often be traced back to several factors. Let's break down the potential causes and solutions:

  • Inefficient Imine Formation: The first step of a reductive amination is the formation of an imine or enamine intermediate. This is a reversible reaction, and the equilibrium may not favor the imine.

    • Solution: Ensure your reaction is set up to remove water as it is formed. Using a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium towards the imine.

  • Sub-optimal pH: The pH of the reaction medium is critical. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without protonating the amine reactant, which would render it non-nucleophilic.

    • Solution: Use a mild acid catalyst like acetic acid. You can monitor and adjust the pH of your reaction mixture.

  • Choice of Reducing Agent: The choice of reducing agent and the timing of its addition are crucial. Some reducing agents, like sodium borohydride, can reduce the ketone starting material if added too early.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the preferred reagent as it is milder and more selective for the imine over the ketone.[1] It can typically be added at the beginning of the reaction. If you are using a stronger reducing agent, consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.

  • Steric Hindrance: While less of an issue with cycloheptanone, significant steric bulk on either the ketone or the amine can hinder the reaction.

    • Solution: In such cases, longer reaction times or slightly elevated temperatures may be necessary.

Troubleshooting Decision Tree for Low Reductive Amination Yield:

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Imine Check Imine Formation Start->Imine pH Optimize pH Imine->pH No Water Ineffective water removal? Imine->Water Yes pH_check pH outside 4-6 range? pH->pH_check ReducingAgent Evaluate Reducing Agent ReagentChoice Using a strong reducing agent? ReducingAgent->ReagentChoice AddSieves Add molecular sieves or use Dean-Stark Water->AddSieves Success Yield Improved AddSieves->Success pH_check->ReducingAgent No AdjustpH Add mild acid (e.g., Acetic Acid) pH_check->AdjustpH Yes AdjustpH->Success UseSTAB Switch to Sodium Triacetoxyborohydride (STAB) ReagentChoice->UseSTAB Yes TwoStep Consider a two-step, one-pot procedure ReagentChoice->TwoStep Alternative UseSTAB->Success TwoStep->Success

Caption: A decision tree for troubleshooting low yields in reductive amination.

Step 2: Intramolecular Cyclization

Q: The deprotection of the Boc group and subsequent intramolecular cyclization is not proceeding to completion. What factors could be inhibiting this step?

A: This tandem reaction is a critical step and its success hinges on efficient deprotection followed by a favorable intramolecular cyclization. Here's what to consider:

  • Incomplete Deprotection: The Boc (tert-butoxycarbonyl) protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in an organic solvent). If the deprotection is incomplete, the primary amine required for cyclization will not be available.

    • Solution: Ensure you are using a sufficient excess of the acid and allowing for adequate reaction time. You can monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

  • Unfavorable Ring Strain: The formation of the five-membered pyrrolidine ring in the spirocyclic structure is generally favorable. However, unforeseen steric interactions could raise the activation energy for the cyclization.

    • Solution: After deprotection, you might need to gently heat the reaction mixture to facilitate the intramolecular cyclization. The choice of solvent can also play a role; a less polar solvent might favor the intramolecular reaction over intermolecular side reactions.

  • Intermolecular Side Reactions: Once the Boc group is removed, the resulting diamine is susceptible to intermolecular reactions, leading to oligomerization or polymerization, especially at higher concentrations.

    • Solution: This step is best performed under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of the deprotected amine to a larger volume of solvent.

Step 3: Salt Formation

Q: I am having difficulty isolating a pure, crystalline this compound salt. What are the best practices for this final step?

A: The final salt formation and purification are crucial for obtaining a high-quality product. Here are some tips:

  • Stoichiometry of HCl: The addition of exactly one equivalent of HCl is important. An excess of HCl can lead to the formation of a dihydrochloride salt or complicate the crystallization.

    • Solution: Use a standardized solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). Add the HCl solution dropwise to a solution of the free spiro-amine while stirring.

  • Solvent Choice for Crystallization: The choice of solvent is critical for obtaining a crystalline solid.

    • Solution: The hydrochloride salt will likely be insoluble in nonpolar solvents. A common technique is to dissolve the free amine in a solvent like diethyl ether or ethyl acetate and then add the HCl solution. The salt should precipitate out. If it oils out, you may need to try different solvent systems or a co-solvent system (e.g., ethanol/ether) and cool the mixture slowly.

  • Purification of the Free Base: Impurities in the free spiro-amine will be carried over into the salt.

    • Solution: Before salt formation, consider purifying the free base by column chromatography or distillation if it is a liquid. This will significantly improve the purity of the final hydrochloride salt.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control throughout the synthesis of this compound?

A: The three most critical parameters are:

  • pH Control: Especially during the reductive amination, maintaining a slightly acidic pH is key to maximizing the rate of imine formation while keeping the amine nucleophilic.

  • Water Removal: Efficient removal of water during imine formation is crucial for driving the reaction to completion.

  • Concentration during Cyclization: The intramolecular cyclization step should be performed under high-dilution conditions to minimize intermolecular side reactions.

Q: Are there any alternative synthetic routes to consider for 1-Azaspiro[4.6]undecane?

A: Yes, several other strategies could be employed. One notable alternative is a multi-component reaction, which can construct the spirocyclic core in a single step from simpler starting materials.[2] Another approach could involve the cyclization of a suitable precursor that already contains the spirocyclic carbon, which might be synthesized via a Diels-Alder reaction.[3]

Q: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of intermediates and the final product by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To assess the purity of the final crystalline hydrochloride salt.

Experimental Protocols

Protocol 1: Synthesis of the Intermediate N-Boc-protected Amine via Reductive Amination

  • To a solution of cycloheptanone (1.0 eq) and N-Boc-1,4-diaminobutane (1.1 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization and Formation of 1-Azaspiro[4.6]undecane

  • Dissolve the purified N-Boc-protected amine from Protocol 1 in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the deprotection is complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free spiro-amine.

Protocol 3: Formation of this compound

  • Dissolve the crude 1-Azaspiro[4.6]undecane in diethyl ether.

  • Add a 2M solution of HCl in diethyl ether (1.0 eq) dropwise with vigorous stirring.

  • A white precipitate should form. If the product oils out, scratching the side of the flask or adding a seed crystal may induce crystallization.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Mild and selective for imines over ketones. Can be used in a one-pot reaction.More expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Mild and selective. Effective at acidic pH.Highly toxic (releases HCN in strong acid).
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting ketone. Requires a two-step procedure.
Catalytic Hydrogenation (e.g., H₂/Pd-C) "Green" reducing agent. High yielding.Requires specialized high-pressure equipment.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Reductive Amination of Aldehydes and Ketones with Ammonia and Amines.
  • Baxendale, I. R., Cheung, E. Y., Kister, J., & Ley, S. V. (2002). A new and efficient protocol for the reductive amination of aldehydes and ketones.
  • Gribble, G. W. (2010). Sodium borohydride and sodium triacetoxyborohydride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Hutchins, R. O., & Natale, N. R. (1979). Sodium borohydride in acetic acid. A convenient reagent for the reductive amination of aldehydes and ketones. The Journal of Organic Chemistry, 44(8), 1368–1369.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
  • Le, T. N., Gang, H., & Porco, J. A. (2019). A multicomponent reaction-based approach to spirocyclic scaffolds. Beilstein Journal of Organic Chemistry, 15, 249-256.
  • Padwa, A., & Wilson, M. S. (2008). A Stereoselective Approach to the Azaspiro[5.5]undecane Ring System Using a Conjugate Addition/Dipolar Cycloaddition Cascade: Application to the Total Synthesis of (±)-2,7,8-epi-Perhydrohistrionicotoxin. The Journal of Organic Chemistry, 73(13), 4949-4957.
  • Tarasevich, V. A., & Kozlov, N. G. (1999). Reductive Amination of Oxygen-Containing Organic Compounds. Russian Chemical Reviews, 68(1), 55–72.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 20, 2026, from [Link]

  • Martínez-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
  • Gawroński, J., Brzostowska, M., Kwit, M., Plutecka, A., & Rychlewska, U. (2005). Rhombimines-cyclic tetraimines of trans-1,2-diaminocyclohexane shaped by the diaryl ether structural motif. The Journal of Organic Chemistry, 70(23), 9143–9151.

Sources

Technical Support Center: Purification of 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Azaspiro[4.6]undecane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this spirocyclic amine hydrochloride.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its spirocyclic core imparts a unique three-dimensional architecture, a desirable feature for modern drug candidates. However, the purification of this compound can present several challenges, from removing stubborn impurities to achieving high crystallinity. This guide provides practical, experience-driven advice to navigate these hurdles effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Without a specific synthetic route, predicting the exact impurity profile is challenging. However, based on common synthetic strategies for azaspirocycles, likely impurities include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could be various linear or cyclic precursors.

  • Reaction Intermediates: In multi-step syntheses, incompletely converted intermediates can be carried through to the final step.

  • By-products: Side reactions such as over-alkylation, elimination, or rearrangement can generate structurally related impurities that are often difficult to separate.

  • Residual Solvents and Reagents: Solvents used in the reaction or work-up, as well as reagents like catalysts or bases, can be retained in the crude product.

Q2: My this compound appears as an oil or a sticky solid after synthesis. How can I induce crystallization?

A2: The hydrochloride salt of an amine is generally a crystalline solid. If you obtain an oil or a sticky solid, it may be due to the presence of impurities or residual solvent. Here are some strategies to induce crystallization:

  • Trituration: Vigorously stirring the crude product with a solvent in which the desired compound is sparingly soluble, but the impurities are soluble, can help to wash away contaminants and promote crystallization. Non-polar solvents like hexanes or diethyl ether are often effective for this purpose.

  • Solvent/Anti-Solvent Recrystallization: Dissolve the crude product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or water). Then, slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate, or acetone) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling can yield crystals.[1]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline this compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.

Q3: What are the recommended starting points for chromatographic purification of this compound?

A3: Chromatographic purification can be highly effective. Here are recommendations for different techniques:

  • Silica Gel Column Chromatography: Due to the polar nature of the hydrochloride salt, it may have very strong interactions with silica gel, potentially leading to poor recovery. It is often more practical to purify the corresponding free base of 1-Azaspiro[4.6]undecane and then convert it back to the hydrochloride salt. For the free base, a mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of a basic modifier like triethylamine (0.1-1%) can be effective.[2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. A C18 column with a mobile phase gradient of water and acetonitrile or methanol, both containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA), is a good starting point. The acidic modifier ensures the amine remains protonated and improves peak shape.[3]

Troubleshooting Guide

Problem 1: Poor Separation of Impurities by Column Chromatography

Possible Cause: The impurities are structurally very similar to the desired product, having similar polarities.

Solutions:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic mobile phase, switch to a shallow gradient to improve the resolution between closely eluting compounds.

    • Solvent System Modification: Experiment with different solvent systems. For normal phase chromatography of the free base, consider switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system, or vice versa. Small additions of a third solvent can sometimes dramatically alter selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity compared to silica gel for amines.

  • Convert to the Free Base: As mentioned in the FAQs, purifying the free base is often easier on silica gel. After purification, the free base can be dissolved in a suitable solvent (e.g., diethyl ether, dichloromethane) and treated with a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the pure hydrochloride salt.

Experimental Protocol: Conversion to Free Base for Purification

  • Dissolve the crude this compound in a minimal amount of water.

  • Cool the solution in an ice bath and add a saturated aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide) dropwise with stirring until the pH is basic (pH > 10).

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purify the crude free base using silica gel column chromatography.

  • To regenerate the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in diethyl ether) dropwise with stirring.

  • Collect the precipitated solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Problem 2: Low Recovery from Recrystallization

Possible Cause: The compound has significant solubility in the recrystallization solvent even at low temperatures, or too much solvent was used.[1]

Solutions:

  • Optimize the Solvent System:

    • Solubility Testing: Systematically test the solubility of your compound in a range of solvents to find one where it is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A table of common laboratory solvents and their polarities is provided below to guide your selection.

    • Solvent/Anti-Solvent System: If a single solvent is not ideal, use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble until the solution becomes turbid. Reheat to clarify and then cool slowly.

  • Minimize the Amount of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will reduce the recovery.[1]

  • Cooling Procedure: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or a refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

  • Concentrate the Mother Liquor: After filtering the crystals, the remaining solution (mother liquor) may still contain a significant amount of the desired product. Concentrating the mother liquor and cooling again may yield a second crop of crystals, which should be analyzed for purity separately.

Table 1: Solubility Characteristics of Amine Hydrochlorides in Common Solvents

SolventPolarityExpected Solubility of this compound
WaterHighHigh
Methanol / EthanolHighHigh to Moderate
IsopropanolModerateModerate
AcetonitrileModerateLow to Moderate
AcetoneModerateLow
DichloromethaneLow-ModerateVery Low
Ethyl AcetateLow-ModerateVery Low
Diethyl EtherLowInsoluble
Hexanes / HeptaneNon-polarInsoluble

This table provides general guidance. Experimental verification is essential.

Problem 3: Product Degradation During Purification

Possible Cause: The compound may be sensitive to heat or prolonged exposure to acidic or basic conditions. While amine hydrochlorides are generally stable, the specific structure of 1-Azaspiro[4.6]undecane could have latent instabilities.

Solutions:

  • Low-Temperature Purification:

    • Recrystallization: Avoid prolonged boiling during recrystallization. Dissolve the compound quickly and then allow it to cool.

    • Chromatography: If using column chromatography, consider running the column in a cold room to minimize potential degradation on the stationary phase.

  • Neutralize Promptly: When converting the hydrochloride salt to the free base for purification, do not expose the free amine to strong bases for extended periods. Work up the reaction mixture promptly after basification.

  • Inert Atmosphere: If the compound is suspected to be sensitive to oxidation, perform purification steps under an inert atmosphere of nitrogen or argon.

Purification Strategy Workflow

Purification_Workflow start Crude 1-Azaspiro[4.6]undecane HCl is_solid Is the crude product a solid? start->is_solid triturate Triturate with a non-polar solvent (e.g., diethyl ether, hexanes) is_solid->triturate Yes recrystallize Recrystallization (e.g., alcohol/ether system) is_solid->recrystallize No (Oil/Gummy) check_purity1 Check Purity (e.g., NMR, LC-MS) triturate->check_purity1 pure Pure Product check_purity1->pure Yes check_purity1->recrystallize No check_purity2 Check Purity recrystallize->check_purity2 check_purity2->pure Yes chromatography Chromatographic Purification check_purity2->chromatography No convert_to_free_base Convert to Free Base chromatography->convert_to_free_base Normal Phase rphplc Preparative RP-HPLC chromatography->rphplc Reversed Phase column_chrom Silica Gel Column Chromatography of Free Base convert_to_free_base->column_chrom convert_to_hcl Convert back to HCl salt column_chrom->convert_to_hcl check_purity3 Check Purity convert_to_hcl->check_purity3 check_purity3->pure Yes check_purity3->rphplc No check_purity4 Check Purity rphplc->check_purity4 check_purity4->pure Yes

Caption: A decision-making workflow for the purification of this compound.

References

  • BenchChem. Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
  • Alfonso, C., et al. (2008). Purification of five azaspiracids from mussel samples contaminated with DSP toxins and azaspiracids. Journal of Chromatography B, 865(1-2), 133-140. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
  • Recrystallization1.

Sources

Technical Support Center: Stability of 1-Azaspiro[4.6]undecane Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As a secondary amine within a spirocyclic system, its behavior in various experimental settings warrants careful consideration. This document will equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.

General Stability Profile of this compound

This compound is the salt of a secondary amine. The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. The protonated amine is generally more stable and water-soluble than its free base form. However, under certain conditions, degradation can occur. Understanding these potential liabilities is the first step in designing robust experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Question 1: My solution of this compound shows a decrease in concentration over time, even when stored at low temperatures. What are the likely causes?

Answer: A gradual decrease in the concentration of this compound in solution, even under refrigerated conditions, can be attributed to several factors, including adsorption to container surfaces, slow degradation, or solvent evaporation.

Scientific Explanation: The hydrochloride salt of 1-Azaspiro[4.6]undecane is formed from a weak base (the secondary amine) and a strong acid (HCl). In solution, particularly in unbuffered water, the pH will be acidic due to the hydrolysis of the ammonium salt. While the protonated form is generally stable, secondary amines can be susceptible to slow oxidation, especially if the solvent contains dissolved oxygen or trace metal ion impurities that can catalyze oxidative processes. Adsorption onto glass or plastic surfaces can also be a factor for compounds at low concentrations.

Troubleshooting Guide & Recommended Actions:

  • Container Material Assessment:

    • If using plastic containers, consider switching to amber glass vials to minimize adsorption and light exposure.

    • For very sensitive applications, silanized glassware can be used to reduce surface adsorption.

  • Inert Atmosphere:

    • Prepare solutions using solvents that have been degassed by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • After preparation, blanket the headspace of the container with the inert gas before sealing.

  • Solvent Purity:

    • Use high-purity solvents (e.g., HPLC-grade or equivalent). Lower-grade solvents may contain impurities that can initiate or catalyze degradation.

  • Concentration Verification:

    • Re-assay the concentration of your stock solution more frequently to have an accurate measure of its current concentration before use in experiments.

Question 2: How does the pH of my aqueous buffer affect the stability of this compound?

Answer: The pH of the solution is a critical factor governing the stability of this compound. The compound will be most stable in acidic to neutral pH ranges where the amine is predominantly in its protonated, more stable form. In basic conditions, the deprotonated free base is more susceptible to degradation.

Scientific Explanation: The secondary amine in 1-Azaspiro[4.6]undecane has a pKa (estimated) in the range of 9-11.

  • Acidic to Neutral pH (pH < 8): The amine will exist predominantly as the protonated ammonium salt. The lone pair of electrons on the nitrogen is engaged in a bond with a proton, making it less available for oxidative degradation.

  • Basic pH (pH > 9): The amine will be deprotonated to its free base form. The lone pair of electrons on the nitrogen is now available, making the molecule more nucleophilic and susceptible to oxidation.

Some azaspiro compounds have been noted for their resistance to hydrolysis, which may be attributed to steric hindrance around the amine.[1] However, oxidative stability is often a more significant concern for secondary amines.[2]

Recommended Actions & Protocols:

  • For routine use and storage, maintain the compound in a slightly acidic buffer (e.g., pH 4-6).

  • If your experimental conditions require basic pH, prepare the solution immediately before use and minimize its exposure to these conditions.

  • To assess pH stability, perform a forced degradation study:

    • Prepare solutions of the compound in a range of buffers (e.g., pH 3, 5, 7, 9, 11).

    • Incubate the solutions at a controlled temperature (e.g., 40°C).

    • Analyze the samples by a stability-indicating method (e.g., HPLC-UV) at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Plot the percentage of the parent compound remaining against time for each pH.

Hypothetical pH Stability Profile

pH % Degradation after 24h at 40°C (Hypothetical) Predominant Species Potential Degradation Pathway
3 < 1% Protonated Amine Generally Stable
5 < 1% Protonated Amine Generally Stable
7 1-2% Protonated Amine Slow Oxidation
9 5-10% Free Base Oxidation

| 11 | >15% | Free Base | Rapid Oxidation |

Question 3: I am observing new peaks in my HPLC chromatogram after storing a solution of this compound. How can I identify these potential degradants?

Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. The most probable degradation pathway for a secondary amine like 1-Azaspiro[4.6]undecane is oxidation. Identification of these degradants typically requires mass spectrometry.

Scientific Explanation: Secondary amines can be oxidized to form various products. The most common initial oxidation product is a hydroxylamine, which can be further oxidized. Another possibility is the formation of an N-oxide, although this is more common for tertiary amines.[3] Given the structure, oxidation at the nitrogen atom is a plausible degradation route.

dot

Parent 1-Azaspiro[4.6]undecane (Secondary Amine) Hydroxylamine N-hydroxy-1-azaspiro[4.6]undecane (Hydroxylamine) Parent->Hydroxylamine Oxidation Oxidant [O] (e.g., O2, Peroxides)

Caption: Hypothetical oxidative degradation pathway.

Troubleshooting Guide for Degradant Identification:

  • LC-MS Analysis:

    • Analyze your degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weights of the new peaks.

    • A potential primary degradation product would have a mass increase of 16 Da (addition of an oxygen atom) compared to the free base of the parent compound.

  • High-Resolution Mass Spectrometry (HRMS):

    • If available, use HRMS to obtain the accurate mass and elemental composition of the degradants. This can help confirm the addition of oxygen.

  • Forced Degradation Studies:

    • To confirm the degradation pathway, perform a controlled forced degradation study. A common method for oxidative degradation is to treat the solution with a small amount of hydrogen peroxide (e.g., 0.1% H2O2).

    • Compare the retention times and mass spectra of the peaks generated in the forced degradation study with those observed in your stored solution.

Experimental Protocol: Oxidative Forced Degradation

  • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • To 1 mL of this solution, add 100 µL of 3% hydrogen peroxide.

  • Keep the solution at room temperature and analyze by LC-MS at t=0 and t=4 hours.

  • A control sample without hydrogen peroxide should be run in parallel.

Question 4: What are the best practices for preparing and storing stock solutions of this compound?

Answer: Proper preparation and storage of stock solutions are crucial for obtaining reproducible experimental results. For this compound, the key is to use high-purity solvents, protect the solution from light and oxygen, and store it at low temperatures. A supplier recommends storage of the solid compound at -20°C for long-term stability.[4]

dot

start Weigh Solid Compound dissolve Dissolve in High-Purity, Degassed Solvent start->dissolve filter Filter through 0.22 µm PTFE Filter (if needed) dissolve->filter aliquot Aliquot into Amber Glass Vials filter->aliquot inert Blanket with Inert Gas (N2 or Ar) aliquot->inert seal Seal Tightly inert->seal store Store at -20°C or -80°C seal->store end Use Aliquot for Experiment store->end Thaw once, use, and discard remainder

Caption: Recommended workflow for stock solution preparation.

Recommended Storage Conditions:

ParameterRecommendationRationale
Solvent DMSO, Ethanol, or degassed Water (acidified to pH 4-5)DMSO and ethanol are less prone to promoting degradation than water. If water is used, degassing and acidification improve stability.
Temperature -20°C for short-term (weeks), -80°C for long-term (months)Low temperatures slow down chemical degradation kinetics.
Container Amber glass vials with PTFE-lined capsProtects from light and ensures a good seal.
Atmosphere Headspace blanketed with Nitrogen or ArgonMinimizes exposure to oxygen.
Handling Prepare aliquots to avoid multiple freeze-thaw cycles.Freeze-thaw cycles can introduce moisture and oxygen, and may affect solubility.

References

  • Vila, J., et al. (2022). Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization/Diels–Alder Cascade of 1,5-Bisallenes. The Journal of Organic Chemistry. Available at: [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • LibreTexts. (2021). Functional Groups in Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Azaspiro[4.6]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting strategies for overcoming solubility issues with this compound. As a spirocyclic amine hydrochloride, its solubility behavior is intrinsically linked to pH and the choice of solvent system. This document will provide a framework for systematically addressing these challenges.

Understanding the Challenge: The Nature of Amine Hydrochloride Solubility

This compound is the salt of a weakly basic amine. The hydrochloride salt form is generally employed to enhance aqueous solubility and stability compared to the free base.[1][2] However, challenges in achieving the desired concentration in specific media can still arise. The solubility of amine salts is governed by an equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms, which is highly dependent on the pH of the solution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water at neutral pH?

A1: Amine hydrochlorides, being salts of weak bases, exhibit their highest aqueous solubility at acidic pH values.[3] At neutral or basic pH, the equilibrium shifts towards the less soluble free base form, which can lead to precipitation or low solubility. It is crucial to assess the pH of your water. Deionized water can have a pH ranging from 5.5 to 7. If you are observing low solubility, the pH of your solution is likely not acidic enough to maintain the compound in its fully protonated, soluble form.

Q2: I am observing precipitation when I dilute my stock solution of this compound in a buffer. What is happening?

A2: This is a common phenomenon when a stock solution prepared in an acidic solvent or a highly polar organic solvent is diluted into a buffered system, especially at a higher pH (e.g., physiological pH of 7.4). The buffer's higher pH neutralizes the acidic nature of the hydrochloride salt, causing the compound to convert to its less soluble free base form and precipitate out of the solution.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents can be used. However, the choice of solvent is critical. As a general rule, salts of organic compounds are less soluble in non-polar organic solvents.[4] Polar aprotic solvents like DMSO and DMF are often good choices for creating stock solutions. Protic solvents like ethanol may also be effective, potentially in combination with water or a small amount of acid.

Q4: What is the "common ion effect" and how can it affect my experiment?

A4: The common ion effect can decrease the solubility of a salt when a solution already contains one of the ions from the salt.[5] In the case of this compound, if you try to dissolve it in a solution that already has a high concentration of chloride ions (e.g., a hydrochloride-based buffer), the equilibrium will shift towards the undissolved salt, reducing its solubility.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound for In Vitro Aqueous Assays

This guide provides a systematic approach to solubilizing this compound in aqueous media for biological assays.

Step-by-Step Protocol:

  • Initial Assessment in Acidified Water:

    • Start by attempting to dissolve a small, known amount of the compound in deionized water acidified with a small amount of HCl (e.g., to pH 2-4). This will help determine the compound's intrinsic aqueous solubility in its fully protonated form.

  • pH-Dependent Solubility Profiling:

    • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).

    • Add a known excess of the compound to a fixed volume of each buffer.

    • Stir or shake the samples at a constant temperature for a sufficient time to reach equilibrium (e.g., 24 hours).

    • Filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • This will generate a pH-solubility profile, which is crucial for selecting the appropriate buffer for your experiments.

  • Co-solvent Screening:

    • If aqueous solubility is still insufficient even at an optimal pH, consider the use of co-solvents.

    • Commonly used co-solvents for parenteral and oral formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs). For in vitro assays, DMSO is a common choice.

    • Prepare stock solutions in the neat co-solvent (e.g., 100% DMSO).

    • When diluting into your aqueous assay buffer, do so in a stepwise manner and observe for any precipitation. It is crucial to keep the final concentration of the organic solvent in your assay low to avoid artifacts.

Data Presentation: Example pH-Solubility Profile (Hypothetical Data)

pHSolubility (mg/mL)
2.0> 50
4.025.2
6.05.8
7.41.2
8.0< 0.1

Workflow Diagram:

G cluster_0 Initial Solubility Assessment cluster_1 Systematic Solubilization Strategy A Start: Undissolved Compound B Attempt to dissolve in acidified water (pH 2-4) A->B C Is it soluble? B->C D Yes: Proceed with experiment C->D Yes E No: Proceed to pH profiling C->E No F Conduct pH-dependent solubility profiling E->F G Is solubility sufficient at a tolerable pH? F->G H Yes: Use buffered solution at optimal pH G->H Yes I No: Consider co-solvents G->I No J Screen co-solvents (e.g., DMSO, Ethanol) I->J K Prepare high-concentration stock J->K L Carefully dilute into final aqueous medium K->L

Caption: Workflow for aqueous solubilization.

Issue 2: Preparing a High-Concentration Stock Solution

For many applications, a high-concentration stock solution in an organic solvent is required.

Step-by-Step Protocol:

  • Solvent Selection:

    • Based on general principles, polar aprotic solvents are a good starting point.

    • Test the solubility in small volumes of DMSO, DMF, and ethanol.

    • Gently warm the mixture and use sonication to aid dissolution. Be cautious with heating, as it can degrade the compound.

  • Creating the Stock Solution:

    • Once a suitable solvent is identified, carefully weigh the desired amount of this compound.

    • Add the solvent incrementally while vortexing or stirring until the compound is fully dissolved.

    • If necessary, gentle warming or sonication in a water bath can be applied.

    • Ensure the final solution is clear and free of any particulates.

  • Storage and Stability:

    • Store stock solutions at an appropriate temperature, typically -20°C or -80°C, to minimize degradation.

    • Before use, allow the stock solution to fully thaw at room temperature and vortex briefly to ensure homogeneity.

Workflow Diagram:

G cluster_0 Solvent Screening cluster_1 Stock Solution Preparation & Storage A Start: Compound for stock solution B Test solubility in DMSO, DMF, Ethanol A->B C Use sonication or gentle warming to assist B->C D Select solvent with highest solubility C->D E Weigh compound accurately D->E F Add selected solvent incrementally with vortexing E->F G Ensure complete dissolution (clear solution) F->G H Store at -20°C or -80°C G->H I Thaw and vortex before use H->I

Caption: Workflow for preparing an organic stock solution.

References

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Formulation & Development. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PMC. (2023). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • Tablets & Capsules. (n.d.). Formulating OSDs for Poorly Soluble Drugs. Retrieved from [Link]

  • ChemWhat. (n.d.). 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-oxa-8-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]

  • ResearchGate. (2014). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • PubChem. (n.d.). Spiro(3.5)nonan-7-amine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2007). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • PMC. (2012). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PubMed. (2012). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Retrieved from [Link]

  • PMC. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Wikipedia. (n.d.). Strychnine. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

"1-Azaspiro[4.6]undecane hydrochloride" off-target effects in assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Off-Target Effects in Assays

Welcome to the technical support center for 1-Azaspiro[4.6]undecane hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential off-target effects of this and structurally related spirocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experimental results.

Spirocyclic scaffolds are increasingly popular in drug discovery due to their unique three-dimensional structures, which can lead to improved potency and optimized physicochemical properties. However, the inherent complexity of these molecules can also result in unforeseen interactions with biological targets, leading to off-target effects that can confound assay results and lead to misinterpretation of a compound's true mechanism of action.

This guide will focus on a common off-target for amine-containing spirocyclic compounds: the sigma (σ) receptors. While the primary target of your research involving this compound may be different, understanding and testing for potential sigma receptor activity is a critical step in validating your findings.

Troubleshooting Guide: Unexpected Assay Results

This section addresses common problems encountered during in vitro and in vivo experiments that may be indicative of off-target effects.

Q1: I'm observing a biological response in my assay that is not consistent with the known function of my primary target. What could be the cause?

A1: This is a classic sign of an off-target effect. Many spirocyclic compounds containing a basic amine, such as this compound, have the potential to bind to sigma receptors (σ1 and σ2).[1][2][3] These receptors are involved in a wide range of cellular processes, and their activation or inhibition can lead to a variety of downstream effects that may be independent of your intended target.[4]

To investigate this, it is crucial to perform a counterscreen against sigma receptors. A radioligand binding assay is a standard method for determining the affinity of a compound for these receptors.

Experimental Protocol: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol describes a competitive inhibition binding assay to determine the affinity of this compound for the human sigma-1 receptor.

Materials:

  • Test Compound: this compound

  • Membrane Preparation: Human sigma-1 receptor-expressing cell membranes (e.g., from HEK293 cells)

  • Radioligand: -pentazocine (a selective σ1R ligand)[2]

  • Non-specific Binding Control: Haloperidol (10 µM)[4]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4)

  • 96-well Plates

  • Scintillation Counter and Scintillation Fluid

Procedure:

  • Prepare a dilution series of this compound. A typical concentration range would be from 0.1 nM to 100 µM.

  • To each well of a 96-well plate, add:

    • 50 µL of assay buffer

    • 50 µL of the test compound at various concentrations

    • 50 µL of -pentazocine at a concentration near its Kd (e.g., 15 nM)[4]

    • 50 µL of the membrane preparation

  • For total binding wells, add 50 µL of assay buffer instead of the test compound.

  • For non-specific binding wells, add 50 µL of 10 µM haloperidol instead of the test compound.[4]

  • Incubate the plate at 37°C for 120 minutes.[4]

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. This can then be converted to a Ki (inhibition constant) value.

Q2: My dose-response curve is biphasic or has a very shallow slope. How can I interpret this?

A2: Atypical dose-response curves can indicate that your compound is interacting with multiple targets that have opposing or additive effects. For instance, if this compound has high affinity for your primary target and a lower, but still significant, affinity for an off-target like a sigma receptor, the resulting biological readout can be a composite of both interactions.

To dissect this, you can perform your primary assay in the presence of a known selective antagonist for the suspected off-target. If the dose-response curve shifts or changes shape, it provides evidence for the involvement of that off-target.

Frequently Asked Questions (FAQs)

Q: What are sigma receptors and why are they common off-targets?

A: Sigma receptors (σ1R and σ2R) are unique intracellular proteins primarily located at the endoplasmic reticulum.[1] They are not classical G-protein coupled receptors or ion channels. A number of drugs, including some antipsychotics and analgesics, bind to sigma receptors.[1] The pharmacophore for sigma receptor ligands often includes a nitrogen atom, which is present in this compound, making it a potential ligand.

Q: How can I differentiate between sigma-1 and sigma-2 receptor binding?

A: To determine selectivity, you will need to run separate binding assays for each receptor subtype. For σ2R, a common radioligand is [³H]-DTG (1,3-di(2-tolyl)guanidine) used in the presence of (+)-pentazocine to block the σ1R sites.[2]

Q: What are the downstream consequences of sigma receptor activation or inhibition?

A: Sigma-1 receptor activation can influence a variety of signaling pathways, including intracellular calcium mobilization and modulation of ion channels.[4] This can impact cell survival, proliferation, and neurotransmission. Understanding these potential downstream effects is crucial for interpreting your experimental data.

Data Presentation: Interpreting Off-Target Binding Data

When you obtain data from your sigma receptor binding assays, it's important to present it clearly. A table summarizing the binding affinities (Ki values) is a standard way to do this.

CompoundPrimary Target Ki (nM)σ1R Ki (nM)σ2R Ki (nM)Selectivity (σ1R/Primary)
1-Azaspiro[4.6]undecane HCl[Your Data Here][Your Data Here][Your Data Here][Calculate]
Control Compound A 10>10,000>10,000>1000
Control Compound B 501005002

A high selectivity ratio indicates that the compound is much more potent at your primary target than at the sigma receptor, suggesting that off-target effects are less likely at therapeutic concentrations.

Visualizing Experimental Logic and Pathways

Diagrams can help clarify complex experimental workflows and biological pathways.

Experimental Workflow for Off-Target Deconvolution

workflow A Unexpected Biological Response Observed B Hypothesize Off-Target Interaction (e.g., Sigma Receptors) A->B C Perform Radioligand Binding Assays (σ1 & σ2) B->C D Determine Ki Values for Off-Targets C->D E Significant Affinity Observed? D->E F No Significant Affinity E->F No G Yes E->G Yes L Investigate Other Potential Off-Targets F->L H Perform Primary Assay with Selective Off-Target Antagonist G->H I Observe Shift in Dose-Response Curve? H->I J Yes: Confirms Off-Target Involvement I->J Yes K No: Re-evaluate Hypothesis I->K No K->L

Caption: Troubleshooting workflow for identifying and confirming off-target effects.

Simplified Sigma-1 Receptor Signaling

signaling cluster_ER Endoplasmic Reticulum S1R Sigma-1 Receptor (σ1R) IP3R IP3 Receptor S1R->IP3R modulates Ca_ER Ca2+ Store IP3R->Ca_ER releases Ligand 1-Azaspiro[4.6]undecane HCl (Potential Ligand) Ligand->S1R Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Downstream Downstream Cellular Effects (e.g., Kinase Activation, Gene Expression) Ca_Cyto->Downstream

Sources

"1-Azaspiro[4.6]undecane hydrochloride" dosage and administration refinement

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1-Azaspiro[4.6]undecane hydrochloride. Given that this is a novel compound with limited publicly available data, this document provides a framework for systematically developing a robust dosage and administration protocol. We will focus on the fundamental principles of compound characterization and preclinical experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps before commencing in vitro or in vivo experiments with this compound?

Before any biological experiments, a thorough physicochemical characterization of the compound is paramount. This ensures the reliability and reproducibility of your results.

  • Purity Verification: Always verify the purity of your compound batch, typically via HPLC-MS and ¹H NMR. Impurities can have their own biological effects, confounding your results.

  • Solubility Profiling: As a hydrochloride salt, 1-Azaspiro[4.6]undecane is expected to have improved aqueous solubility compared to its free base.[1] However, it is crucial to experimentally determine its solubility in various vehicles to identify suitable candidates for your experiments.

VehicleSolubility (mg/mL) at RTObservations (e.g., pH, precipitation)
Deionized WaterUser to determine
Phosphate-Buffered Saline (PBS)User to determine
0.9% SalineUser to determine
5% Dextrose in Water (D5W)User to determine
10% DMSO in SalineUser to determine
40% PEG400 in WaterUser to determine
  • Stability Analysis: Assess the stability of the compound in your chosen vehicle over the duration of your planned experiment. This can be done by preparing the formulation and analyzing its purity at different time points.

Q2: How should I select an appropriate vehicle for administration?

The choice of vehicle is critical and depends on the route of administration and the compound's solubility.[2] For hydrochloride salts, aqueous vehicles are often a good starting point.

Below is a decision-making workflow for vehicle selection:

VehicleSelection Start Start: Is the required dose of This compound soluble in a simple aqueous vehicle (e.g., Saline, PBS)? AqueousVehicle Use the simplest aqueous vehicle possible (e.g., 0.9% Saline). Start->AqueousVehicle Yes ComplexVehicle Consider a co-solvent system. Start->ComplexVehicle No ToxicityCheck Always run a vehicle toxicity study in your animal model. AqueousVehicle->ToxicityCheck DMSO Try a low concentration of DMSO (e.g., <10%) in an aqueous vehicle. ComplexVehicle->DMSO PEG Explore other biocompatible co-solvents like PEG300/400 or propylene glycol. DMSO->PEG Toxicity or further solubility issues DMSO->ToxicityCheck Suspension If solubility remains an issue, consider formulating a suspension. PEG->Suspension Still not soluble PEG->ToxicityCheck Suspension->ToxicityCheck

Caption: Workflow for vehicle selection for in vivo studies.

Q3: What are the key considerations for determining a starting dose for in vivo studies?

Without prior data, a dose-ranging study is essential. The goal is to find a range of doses that are well-tolerated and show a biological effect.

  • Literature Review: Search for in vivo studies on structurally similar compounds. This may provide a very rough starting point. For instance, some spiro-piperidine compounds have been investigated as inhibitors of the influenza A virus M2 protein.[3]

  • In Vitro to In Vivo Extrapolation (if applicable): If you have in vitro data (e.g., an IC50 or EC50 value), you can use this to estimate a starting dose for in vivo studies. However, this is a complex process and should be approached with caution.

  • Dose Escalation Study Design: A common approach is to start with a low dose and escalate it in different cohorts of animals.

DoseRangingStudy Start Start: Dose-Ranging Study Group1 Group 1: Vehicle Control Start->Group1 Group2 Group 2: Low Dose (e.g., 1 mg/kg) Start->Group2 Group3 Group 3: Mid Dose (e.g., 10 mg/kg) Start->Group3 Group4 Group 4: High Dose (e.g., 100 mg/kg) Start->Group4 Monitor Monitor for clinical signs of toxicity (e.g., weight loss, behavioral changes) and assess target engagement/efficacy. Group1->Monitor Group2->Monitor Group3->Monitor Group4->Monitor MTD Determine the Maximum Tolerated Dose (MTD) and the effective dose range. Monitor->MTD

Sources

Technical Support Center: Crystallization of 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 1-Azaspiro[4.6]undecane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this spirocyclic amine salt. We will delve into the causality behind experimental choices, providing field-proven insights to troubleshoot and optimize your crystallization processes.

Introduction to this compound

This compound is a spirocyclic compound, a class of molecules increasingly vital in drug discovery due to their unique three-dimensional structures that can lead to improved pharmacological profiles[1]. As with many amine hydrochlorides, achieving a crystalline solid form with desired purity, yield, and morphology can be challenging. Common issues include the formation of oils ("oiling out"), the presence of unwanted polymorphs, and difficulties in controlling crystal size. This guide provides a structured, question-and-answer approach to address these specific issues.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of this compound.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: Oiling out, or liquid-liquid phase separation, is the most common issue with amine salt crystallizations. It occurs when the solute separates from the solution as a supercooled liquid or oil, rather than an ordered crystalline solid. This oil is a solute-rich phase that is immiscible with the bulk solvent.

Causality: Oiling out is primarily driven by high supersaturation, where the concentration of the compound in the solution far exceeds its solubility limit. This can be caused by:

  • Rapid Cooling: Drastically lowering the temperature too quickly forces the compound out of solution before it has time to organize into a crystal lattice.

  • Inappropriate Solvent System: The chosen solvent may be too good, leading to very high solubility at elevated temperatures and a massive drop upon cooling. Conversely, adding an anti-solvent too quickly can create localized areas of extremely high supersaturation.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and stabilize the liquid oil phase.

Step-by-Step Solutions:

  • Reduce the Rate of Supersaturation Generation:

    • Slower Cooling: Decrease the cooling rate of your solution. For example, instead of an ice bath, allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before further cooling. This gives the molecules more time to orient themselves into a crystal lattice.

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise with vigorous stirring at a slightly elevated temperature. This prevents the formation of localized, highly supersaturated zones.

  • Modify the Solvent System:

    • Increase Solvent Volume: Re-heat the solution until the oil redissolves and add a small amount (10-20%) of additional solvent. This lowers the overall concentration, meaning the solution will need to reach a lower temperature before becoming supersaturated, which can bypass the temperature at which oiling out occurs.

    • Change the Solvent/Anti-Solvent: Select a solvent system where the solubility of this compound is lower at the initial high temperature. This requires less of a temperature drop to induce crystallization, reducing the thermodynamic driving force for oiling out. Refer to the solvent screening table below.

  • Introduce Seed Crystals:

    • Seeding is a powerful method to bypass the need for primary nucleation, which is often the step that oiling out circumvents. Add a very small amount of previously obtained crystalline material once the solution is slightly supersaturated (i.e., after it has cooled slightly but before any oil or crystals have appeared).

Protocol 1: Systematic Solvent Screening for Crystallization

A crucial step in preventing crystallization issues is selecting an appropriate solvent system.

  • Preparation: Place a small amount (e.g., 10-20 mg) of this compound into several small vials.

  • Solvent Addition: To each vial, add a different solvent from the table below, starting with a small volume (e.g., 0.1 mL).

  • Solubility Testing (Room Temperature): Observe if the compound dissolves. If it does, it is likely too soluble for cooling crystallization in that solvent alone. If it doesn't, proceed to the next step.

  • Solubility Testing (Elevated Temperature): Gently heat the vials that did not dissolve at room temperature. Add small aliquots of the same solvent until the compound fully dissolves. A good solvent for cooling crystallization will dissolve the compound at a higher temperature but not at room temperature.

  • Cooling and Observation: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature. Observe for crystal formation, oiling out, or no change.

  • Anti-Solvent Potential: For solvents in which the compound was highly soluble at room temperature, consider them as the "solvent" in an anti-solvent system. For those in which the compound was poorly soluble even when heated, consider them as potential "anti-solvents."

Solvent CategoryExample SolventsExpected Solubility of this compoundSuitability for Crystallization
Protic Solvents Isopropanol, EthanolModerate to HighGood for cooling or as the primary solvent in an anti-solvent system.
Aprotic Polar Acetone, AcetonitrileModerateCan be effective for cooling crystallization; monitor for oiling out.
Ethers Diethyl Ether, MTBEVery LowExcellent as anti-solvents to induce precipitation from more polar solvents.
Hydrocarbons Heptane, TolueneInsolublePrimarily used as anti-solvents.

This table provides general guidance based on the properties of amine hydrochlorides. Experimental verification is essential.

Q2: Crystallization is not occurring, even after cooling. What should I do?

A2: A lack of crystallization indicates that your solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome.

Causality:

  • Undersaturation: Too much solvent was used, and the concentration of the compound is below its solubility limit at that temperature.

  • Metastable Zone: The solution is supersaturated but resides in a "metastable zone" where spontaneous nucleation is kinetically unfavorable.

Step-by-Step Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can act as nucleation sites.

    • Seeding: Add a single, small seed crystal of this compound. This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Solvent Evaporation: If nucleation techniques fail, your solution is likely undersaturated. Slowly evaporate a portion of the solvent by passing a gentle stream of nitrogen or air over the surface of the solution.

    • Anti-Solvent Addition: If you have a clear, undersaturated solution, you can slowly add a miscible anti-solvent (e.g., diethyl ether if your solvent is isopropanol) until the solution becomes turbid, indicating the onset of precipitation. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to cool slowly.

Protocol 2: Anti-Solvent Crystallization

This is a highly effective method for compounds with high solubility in a primary solvent.

  • Dissolution: Dissolve the this compound in a minimum amount of a "good" solvent (e.g., isopropanol) at room temperature or with gentle warming.

  • Anti-Solvent Addition: With efficient stirring, slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether) dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until a persistent cloudiness (turbidity) is observed.

  • Re-dissolution (Optional but Recommended): Add a few drops of the "good" solvent back into the mixture until it becomes clear again. This brings the solution to a point of saturation that is ideal for growing high-quality crystals upon cooling.

  • Cooling: Allow the solution to cool slowly to room temperature, and then if necessary, in a refrigerator or ice bath to maximize yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Q3: I've obtained crystals, but the yield is low. How can I improve it?

A3: Low yield is often a trade-off for high purity and can be attributed to the compound's residual solubility in the mother liquor.

Causality:

  • Excessive Solvent: Using significantly more solvent than the minimum required to dissolve the compound at high temperature will result in a larger amount of the compound remaining in solution after cooling.

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will also leave a substantial amount of the compound dissolved.

Step-by-Step Solutions:

  • Optimize Solvent Volume: Carefully determine the minimum amount of hot solvent needed for complete dissolution.

  • Maximize Cooling: After initial slow cooling to form high-purity crystals, cool the flask in an ice bath or refrigerator for several hours to maximize the precipitation of the remaining dissolved compound.

  • Second Crop Crystallization: Isolate the initial crystals (the "first crop"). Then, reduce the volume of the remaining mother liquor by about half through evaporation and cool it again. This will often yield a "second crop" of crystals, which should be analyzed for purity separately from the first crop.

Frequently Asked Questions (FAQs)

  • What is the expected morphology of this compound crystals? The morphology (shape) of crystals is highly dependent on the crystallization conditions, including the solvent used, the rate of cooling, and the presence of impurities. Amine hydrochlorides can form anything from fine needles to well-defined prisms. Slower crystallization rates generally favor the formation of larger, more well-defined crystals.

  • How do I address potential polymorphism? Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in spirocyclic compounds. Different polymorphs can have different physical properties, such as solubility and melting point. If you suspect polymorphism (e.g., inconsistent melting points between batches), a systematic screen of different solvents and crystallization temperatures is the best approach to identify and selectively crystallize the desired form. Characterization by techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is necessary to confirm the polymorphic form.

  • Can I use a rotary evaporator to crystallize my compound? While a rotary evaporator is excellent for removing solvent to recover the crude solid, it is generally not recommended for crystallization. The rapid removal of solvent leads to very fast precipitation, which tends to trap impurities and result in a fine powder or amorphous solid rather than well-formed crystals.

Visualized Workflow: Troubleshooting Crystallization

The following diagram outlines a decision-making process for troubleshooting common crystallization issues with this compound.

Troubleshooting_Workflow start Start: Dissolved Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Success: Well-formed Crystals observe->crystals Crystals Form oil Problem: Oiling Out observe->oil Oil Forms no_xtal Problem: No Crystallization observe->no_xtal Clear Solution Remains reheat_add_solvent Re-heat & Add More Solvent oil->reheat_add_solvent Option 1 slower_cool Cool Even Slower oil->slower_cool Option 2 change_solvent Try Different Solvent System oil->change_solvent Option 3 induce_nucleation Induce Nucleation (Scratch/Seed) no_xtal->induce_nucleation add_antisolvent Add Anti-Solvent no_xtal->add_antisolvent Alternative reheat_add_solvent->cool slower_cool->observe change_solvent->start induce_nucleation->observe Check Again concentrate Concentrate Solution (Evaporate Solvent) induce_nucleation->concentrate If no success concentrate->cool add_antisolvent->cool

Sources

Technical Support Center: Analysis of 1-Azaspiro[4.6]undecane Hydrochloride Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for investigating the degradation products of 1-Azaspiro[4.6]undecane hydrochloride. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during stability studies and analytical method development.

Section 1: Understanding the Degradation Profile (FAQs)

This section addresses foundational questions regarding the stability and expected degradation pathways of this compound.

Q1: What are the most probable degradation pathways for this compound?

A1: The structure of 1-Azaspiro[4.6]undecane features a secondary amine within a spirocyclic system. Based on established chemical principles, the primary sites of degradation are centered around this amine functionality. The two most anticipated degradation mechanisms are oxidation and hydrolysis, particularly under harsh stress conditions.[1][2]

  • Oxidative Degradation: The nitrogen atom in the secondary amine is susceptible to oxidation.[3] Exposure to oxidative agents (like hydrogen peroxide) or atmospheric oxygen, potentially accelerated by light or heat, can lead to the formation of N-oxides or hydroxylamines.[2][3]

  • Hydrolytic Degradation (Ring Opening): While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH and high temperatures can induce stress on the spirocyclic ring system.[2] This could potentially lead to ring-opening reactions, although this is generally considered a more aggressive degradation pathway for such a stable core.

  • Photolytic Degradation: Light exposure, particularly UV radiation, can induce non-oxidative photochemical reactions, including the homolytic cleavage of C-N bonds, leading to deamination or other complex rearrangements.[1]

Q2: Why is it necessary to perform forced degradation studies?

A2: Forced degradation (or stress testing) is a regulatory requirement and a critical component of drug development.[3][4] These studies serve several key purposes:

  • Pathway Elucidation: They intentionally stress the molecule to rapidly identify likely degradation products, which helps in establishing potential degradation pathways.[3][5]

  • Method Validation: The generated degradants are crucial for developing and validating a "stability-indicating" analytical method. A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[6][7]

  • Formulation and Packaging Development: Understanding how the molecule degrades under various conditions (heat, light, humidity, pH) provides critical insights that guide the development of a stable formulation and the selection of appropriate packaging.[3]

Q3: What is a reasonable target for degradation in these studies?

A3: The goal is not to completely destroy the drug substance. A target degradation of 5-20% is generally considered optimal.[5] This level of degradation is sufficient to produce a detectable quantity of the primary degradation products without driving the reaction so far that secondary or tertiary degradants obscure the initial pathways.[8]

Section 2: Experimental Design for Forced Degradation

This section provides standardized, step-by-step protocols for initiating forced degradation studies on this compound.

Experimental Workflow Overview

Sources

Reducing cytotoxicity of "1-Azaspiro[4.6]undecane hydrochloride" in vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Azaspiro[4.6]undecane hydrochloride. This guide is designed for research scientists and drug development professionals encountering challenges with in vitro cytotoxicity during their experiments. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, ensuring the integrity and reproducibility of your results.

While specific public data on the cytotoxic profile of this compound is limited, the principles outlined here are derived from extensive experience in cell-based assays and established toxicological methodologies. This guide will empower you to systematically diagnose, mitigate, and understand the cytotoxic effects of this and other novel compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial high-level questions that often arise when unexpected cytotoxicity is observed.

Q1: We're observing significant cell death even at low concentrations of this compound. Is this expected?

Without a detailed public profile for this specific molecule, any observed cytotoxicity should be considered a primary piece of experimental data. High potency could be a genuine characteristic of the compound in your chosen cell model. The immediate goal is to confirm this is not an experimental artifact. Key initial steps include verifying the compound's purity, confirming the final solvent concentration is non-toxic (e.g., DMSO <0.5%), and ensuring the health of your cell stocks.[1]

Q2: Could my cell viability assay be giving a false positive for cytotoxicity?

Yes, this is a critical consideration. Different assays measure different cellular parameters. For example, metabolic assays like MTT measure mitochondrial reductase activity, which can be inhibited by a compound without directly causing cell death, leading to a misinterpretation of cytotoxicity.[2] It is crucial to confirm cytotoxicity with a secondary assay that measures a different endpoint, such as membrane integrity (e.g., LDH release or a dye exclusion assay like Trypan Blue).[3][4]

Q3: How long should I expose my cells to the compound?

The optimal incubation time is compound- and cell-line-specific and must be determined empirically.[5] A short exposure might miss delayed-onset cytotoxicity, while a very long exposure (>72 hours) can lead to confounding effects from nutrient depletion or cell overgrowth in control wells.[6] A time-course experiment is the recommended method to determine the ideal endpoint.

Q4: My compound is precipitating in the culture medium. Is this related to the cytotoxicity I'm seeing?

Absolutely. Compound precipitation creates dosing inaccuracy and can cause physical stress or damage to cells, which can be misinterpreted as pharmacological cytotoxicity.[1] Visually inspect your wells after compound addition. If precipitation occurs, you may need to revise your dosing solution, reduce the highest tested concentration, or explore the use of solubility enhancers.

Part 2: In-Depth Troubleshooting Guide

This section provides a structured approach to common problems encountered during in vitro testing.

Problem/Observation Potential Causes & Rationale Recommended Action Plan
High Variability Between Replicate Wells 1. Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability. 2. Edge Effects: Outer wells of a plate are prone to evaporation, altering concentrations.[1][6] 3. Pipetting Errors: Inaccurate or forceful pipetting can damage cells or lead to inconsistent dosing.[7] 4. Air Bubbles: Bubbles can interfere with optical readings in plate-based assays.[8]1. Ensure a homogenous single-cell suspension before plating. 2. Mitigate edge effects by filling perimeter wells with sterile PBS or media and not using them for experimental data.[1] 3. Use calibrated pipettes and practice consistent, gentle technique. 4. Visually inspect plates and remove bubbles with a sterile needle or pipette tip.[8]
High Cytotoxicity in Vehicle Control Wells 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO, ethanol) may be too high for your cell line. 2. Suboptimal Cell Health: Using cells of a high passage number or that were over-confluent can lead to spontaneous death.[1] 3. Contamination: Mycoplasma or bacterial contamination stresses cells.1. Perform a solvent tolerance test. Keep the final solvent concentration consistent and as low as possible across all wells (typically <0.5% for DMSO).[1] 2. Use cells in their logarithmic growth phase and maintain a consistent, low passage number. 3. Regularly test cell stocks for mycoplasma contamination.
Discrepancy Between Viability Assays 1. Different Biological Readouts: As noted in the FAQ, one assay may measure metabolism (e.g., MTT, WST-8) while another measures membrane integrity (e.g., LDH release). A compound can inhibit metabolism without killing the cell, a cytostatic effect rather than a cytotoxic one.[2][6] 2. Assay Interference: The compound may directly interact with the assay chemistry (e.g., have inherent reductase activity or quench fluorescence).1. Crucial Step: Always use at least two assays based on different principles to confirm cytotoxicity. A decrease in MTT signal should be validated by an increase in a cell death marker (like LDH release) or by direct cell counting (dye exclusion). 2. Run a cell-free control (compound + assay reagents in media) to check for direct chemical interference.
No Dose-Response Relationship Observed 1. Concentration Range is Off: The selected concentrations may all be in the toxic range (a "kill all" scenario) or all below the toxic threshold. 2. Compound Instability/Precipitation: The compound may not be soluble or stable at the tested concentrations in your culture medium.[1]1. Expand the concentration range significantly. Use a logarithmic dilution series covering several orders of magnitude (e.g., 0.01 µM to 100 µM) to find the dynamic range. 2. Check the compound's solubility limit in your specific culture medium.

Part 3: Essential Experimental Protocols

These protocols provide a starting point for systematically characterizing and mitigating the cytotoxicity of this compound.

Protocol 1: Foundational Dose-Response & Time-Course Study

Objective: To determine the concentration- and time-dependent effects of the compound on cell viability.

  • Cell Seeding:

    • Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase at the end of the experiment.[1] This can be done in a preliminary experiment by seeding a range of cell numbers and measuring viability after 24, 48, and 72 hours.

    • Plate cells in a 96-well plate and allow them to adhere and stabilize for 18-24 hours.

  • Compound Preparation & Dosing:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform a serial dilution series in culture medium to create 2X working concentrations. A broad range (e.g., 8-10 points from 100 µM down to 1 nM) is recommended for an initial screen.

    • Include "Vehicle Control" wells (medium with the highest concentration of solvent used) and "Untreated Control" wells (medium only).

  • Incubation:

    • Carefully remove the old medium from the cells and add an equal volume of the 2X compound dilutions to the appropriate wells (this results in a 1X final concentration).

    • Set up identical plates for each time point (e.g., 24h, 48h, 72h).

    • Incubate plates under standard conditions (37°C, 5% CO₂).

  • Viability Assessment:

    • At each time point, perform two different viability assays on replicate plates.

    • Assay A (Metabolic): Use an MTT or WST-8 based assay following the manufacturer's protocol.[8]

    • Assay B (Membrane Integrity): Use an LDH release assay, measuring lactate dehydrogenase in the supernatant, which indicates compromised cell membranes.[4]

    • Measure absorbance/fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the data: Set the Untreated Control as 100% viability and a "Maximum Kill" control (cells treated with a known toxin or detergent) as 0% viability.[6]

    • Plot the percentage of cell viability versus the log of the compound concentration for each time point and for each assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each curve. Significant differences in IC50 values between the two assay types suggest a mechanism other than direct cytotoxicity (e.g., metabolic inhibition).[2]

Part 4: Visualization of Key Concepts

Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing unexpected cytotoxicity.

G A High Cytotoxicity Observed B Is Compound Soluble in Medium? A->B C Is Vehicle Control Healthy? B->C Yes J Optimize Dosing Strategy: - Lower Max Concentration - Use Solubility Enhancer B->J No D Run Cell-Free Assay Control C->D Yes K Troubleshoot Vehicle: - Lower Solvent % - Test New Solvent C->K No E Does Compound Interfere with Assay Reagents? D->E F Confirm with Orthogonal Viability Assay (e.g., LDH, Trypan Blue) E->F No L Select a Different Assay or Correct for Interference E->L Yes G Do Assays Agree? F->G H Conclusion: Compound is Genuinely Cytotoxic at This Concentration G->H Yes I Conclusion: Compound is likely inhibiting cellular metabolism or proliferation (Cytostatic/Metabolic Effect) G->I No

Caption: A systematic workflow for troubleshooting in vitro cytotoxicity results.

Interpreting Cell Health Assay Results

This diagram illustrates how different compound effects are reflected in viability assays.

G cluster_0 Compound Effect cluster_1 Assay Readout A Cytotoxicity (Cell Death) D Metabolic Assay (MTT) Signal DECREASED A->D E Membrane Integrity (LDH) Signal INCREASED A->E F Cell Count LOWER than Control A->F B Cytostasis (Arrested Growth) B->D G Cell Count SAME as T=0 B->G H Membrane Integrity (LDH) Signal UNCHANGED B->H C Metabolic Inhibition (No Death or Growth Arrest) C->D C->H

Caption: Distinguishing between cytotoxicity, cytostasis, and metabolic inhibition.

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2025). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • Promega & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube.
  • Journal of Medicine and Palliative Care. (n.d.). Comparison of MTT, XTT, and iCELLigence Methods in the Assessment of Drug Toxicity.
  • Wilkinson, J. (2015). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?
  • Nieskens, T. T. G., et al. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central.
  • Hong, M., et al. (n.d.).
  • PubChem. (n.d.). 1-Thia-4-azaspiro[4.6]undecane hydrochloride.
  • Turley, A. P., & Vanderkelen, L. (2022, July 1). How to escape from a cytotoxicity failure? [Video]. YouTube.

Sources

Validation & Comparative

Navigating the Azaspirocyclic Landscape: A Comparative Analysis of 1-Azaspiro[4.6]undecane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A notable scarcity of publicly available research currently limits a direct comparative analysis of 1-Azaspiro[4.6]undecane hydrochloride derivatives. This guide, therefore, broadens its scope to provide a comprehensive overview of closely related azaspirocyclic scaffolds, for which a wealth of experimental data exists. By examining the structure-activity relationships of these analogous compounds, we can extrapolate key principles and methodologies applicable to the future investigation of the 1-azaspiro[4.6]undecane core.

The strategic incorporation of spirocyclic systems into molecular architectures has become a prominent theme in modern medicinal chemistry. These three-dimensional frameworks offer a level of conformational rigidity and spatial complexity that is often beneficial for optimizing interactions with biological targets. Among these, azaspirocycles, which feature a nitrogen atom at a key position, have garnered significant attention for their potential in developing novel therapeutics.

This guide will delve into the synthesis, biological evaluation, and structure-activity relationships of various azaspiroalkane derivatives, providing researchers, scientists, and drug development professionals with a foundational understanding of this important class of molecules. While specific comparative data for this compound derivatives is not yet available in the literature, the principles and experimental approaches discussed herein will serve as a valuable resource for those looking to explore this promising chemical space.

The Allure of the Azaspirocyclic Scaffold

The defining feature of an azaspirocycle is the presence of a spirocyclic junction where two rings share a single carbon atom, with at least one of these rings containing a nitrogen atom. This arrangement imparts several advantageous properties in the context of drug design:

  • Three-Dimensionality: Moving away from "flat" aromatic structures, the inherent 3D nature of azaspirocycles allows for a more precise and diverse presentation of substituents to interact with the complex topographies of biological targets.

  • Conformational Rigidity: The spirocyclic fusion restricts the conformational flexibility of the molecule, which can lead to higher binding affinities and improved selectivity for the target receptor or enzyme. This rigidity can also reduce the entropic penalty upon binding.

  • Novel Chemical Space: The exploration of azaspirocyclic scaffolds opens up new avenues for intellectual property and the discovery of compounds with novel pharmacological profiles.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to improved solubility, metabolic stability, and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to their more planar counterparts.

A Case Study: 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists

To illustrate the principles of comparative analysis within the azaspirocycle family, we will examine a well-documented class of compounds: 1-oxa-8-azaspiro[4.5]decanes, which have been extensively investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.

Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane scaffold have revealed critical structure-activity relationships. For instance, the substitution at the 2-position of the tetrahydrofuran ring and the nature of the substituent on the nitrogen atom have been shown to significantly influence both the affinity for muscarinic receptor subtypes (M1 vs. M2) and the functional activity (agonist vs. antagonist).

One study synthesized a series of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones and found that 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one exhibited high affinity for both M1 and M2 receptors and demonstrated antiamnesic activity in vivo.[1] Altering the methyl group at the N2 position led to an increase in selectivity for M1 over M2 receptors, but unfortunately resulted in a loss of M1 agonistic and antiamnesic activity.[1]

Another investigation into 1-oxa-8-azaspiro[4.5]decanes found that systematic modifications of the lead compound, 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, led to derivatives with preferential affinity for M1 receptors over M2 receptors.[2] These compounds also showed potent antiamnesic activity with a sufficient separation from cholinergic side effects.[2]

Comparative Biological Data of 1-Oxa-8-azaspiro[4.5]decane Derivatives
CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)In vivo ActivityReference
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneHighHighAntiamnesic activity[2]
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-onePreferential for M1Lower than M1Potent antiamnesic activity[2]
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decanePreferential for M1Lower than M1Potent antiamnesic activity[2]
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneHighHighAntiamnesic activity[1]

Experimental Protocols: A Blueprint for Evaluation

The following protocols outline standard methodologies for the synthesis and evaluation of azaspirocyclic compounds, providing a framework for the investigation of novel derivatives, including those of the 1-azaspiro[4.6]undecane scaffold.

General Synthetic Route for N-Substituted Azaspiroalkanes

A common strategy for the synthesis of N-substituted azaspiroalkanes involves the reductive amination of a spiroketone precursor. This versatile method allows for the introduction of a wide variety of substituents on the nitrogen atom.

Step-by-Step Methodology:

  • Dissolution: Dissolve the azaspiroalkane hydrochloride salt (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Neutralization: Add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride and free the secondary amine.

  • Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (1-1.2 equivalents) to the reaction mixture.

  • Reductive Amination: Introduce a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise to the stirring solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted azaspiroalkane.

Experimental Workflow: N-Alkylation of an Azaspirocycle

G cluster_prep Reaction Preparation cluster_reaction Reductive Amination cluster_purification Work-up and Purification A Dissolve Azaspiroalkane HCl in Solvent B Add Base for Neutralization A->B C Add Aldehyde/Ketone B->C D Add Reducing Agent C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction E->F Reaction Complete G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure N-Substituted Product I->J

Caption: Workflow for the N-alkylation of an azaspirocycle.

In Vitro Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., M1 muscarinic receptor).

  • Incubation Mixture: In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-pirenzepine for M1 receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway: Muscarinic Receptor Activation

Agonist Muscarinic Agonist (e.g., Azaspiro-derivative) M1_Receptor M1 Muscarinic Receptor (GPCR) Agonist->M1_Receptor Binds to G_Protein Gq/11 Protein M1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M1 muscarinic receptor signaling pathway.

Future Directions and the Promise of 1-Azaspiro[4.6]undecane Derivatives

While the current body of literature on this compound derivatives is limited, the foundational knowledge gained from studying analogous azaspirocyclic systems provides a clear roadmap for future research. The synthesis of a library of N-substituted and ring-functionalized 1-azaspiro[4.6]undecane derivatives, followed by their systematic evaluation in a panel of biological assays, holds the potential to uncover novel compounds with therapeutic value.

Key areas for future investigation include:

  • Exploration of N-Substituents: The nature of the substituent on the nitrogen atom is a critical determinant of biological activity. A diverse range of alkyl, aryl, and heterocyclic moieties should be explored.

  • Ring Functionalization: The introduction of functional groups on the cyclopentane or cycloheptane rings of the 1-azaspiro[4.6]undecane scaffold could lead to enhanced potency and selectivity.

  • Stereochemical Considerations: The spirocyclic nature of these compounds introduces a chiral center. The synthesis and evaluation of individual enantiomers will be crucial to understanding the stereochemical requirements for biological activity.

  • Broad Biological Screening: Derivatives should be screened against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify potential therapeutic applications.

The field of azaspirocycle chemistry is ripe with opportunity. By building upon the knowledge established for related scaffolds, researchers are well-positioned to unlock the therapeutic potential of the 1-azaspiro[4.6]undecane core and its derivatives.

References

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(10), 1723-1732. [Link]

  • Ishihara, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

Sources

Unmasking the Molecular Target: A Comparative Guide to Validating the Biological Target of 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

The journey of a novel bioactive compound from initial discovery to a potential therapeutic is paved with rigorous scientific validation. A critical and often arduous step in this process is the identification and subsequent validation of its biological target. This guide provides a comprehensive, in-depth comparison of methodologies for elucidating and confirming the molecular target of a novel small molecule, using "1-Azaspiro[4.6]undecane hydrochloride" as a representative case study of a compound with potential but unconfirmed biological activity. While preliminary research on similar spirocyclic structures hints at potential antimicrobial or anticancer properties through the modulation of enzymes or receptors, the specific target of this compound remains to be definitively identified[1].

This document will navigate the strategic decisions and experimental workflows necessary to move from a phenotypic observation to a validated molecular mechanism of action, empowering researchers to design robust and insightful target validation campaigns.

Section 1: The Crucial First Step - Navigating from Phenotype to Putative Target

Before a specific biological target can be validated, it must first be identified. The initial approach to target identification often depends on the origin of the compound. Was it discovered through a phenotypic screen, or was it designed to interact with a hypothesized target? Given the limited information on this compound, we will consider the scenario where a desirable phenotypic effect has been observed, such as inhibition of cancer cell growth, and the next step is to find the molecular target responsible for this effect.

Phenotypic vs. Target-Based Discovery: A Fundamental Choice

Drug discovery paradigms generally fall into two categories: phenotypic and target-based.[2][3][4] Phenotypic screening involves identifying molecules that produce a desired effect in a cellular or organismal model without prior knowledge of the target.[5] This approach has been historically successful in delivering first-in-class medicines.[2][4] Conversely, target-based discovery starts with a known biological target and screens for molecules that modulate its activity.[3] For a compound like this compound, where the target is unknown, a phenotypic approach is the logical starting point.

The workflow for moving from a phenotypic observation to a validated target can be visualized as follows:

G cluster_0 PART 1: Target Identification cluster_1 PART 2: Target Validation Phenotypic Screening Phenotypic Screening Hit Compound (this compound) Hit Compound (this compound) Phenotypic Screening->Hit Compound (this compound) Target Identification Strategies Target Identification Strategies Hit Compound (this compound)->Target Identification Strategies Putative Target(s) Putative Target(s) Target Identification Strategies->Putative Target(s) Biochemical & Biophysical Assays Biochemical & Biophysical Assays Putative Target(s)->Biochemical & Biophysical Assays Cellular Target Engagement Cellular Target Engagement Putative Target(s)->Cellular Target Engagement Genetic Approaches Genetic Approaches Putative Target(s)->Genetic Approaches Validated Target Validated Target Biochemical & Biophysical Assays->Validated Target Cellular Target Engagement->Validated Target Genetic Approaches->Validated Target

Figure 1: A conceptual workflow for identifying and validating the biological target of a novel compound.

Section 2: Comparative Analysis of Target Identification Methodologies

Once a phenotypic hit is confirmed, the subsequent challenge is to pinpoint the molecular target(s). Several powerful techniques can be employed, each with its own set of advantages and limitations.

Methodology Principle Advantages Disadvantages
Affinity-Based Proteomics The compound is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.Direct identification of binding partners.Can generate false positives due to non-specific binding; requires chemical modification of the compound.
Thermal Proteome Profiling (TPP) Measures changes in the thermal stability of proteins across the proteome upon compound binding.[6]Label-free; can be performed in intact cells, providing physiological relevance.[6]Requires specialized equipment (mass spectrometer); may not detect targets with low abundance.
Genetic Approaches (e.g., CRISPR/RNAi screens) Systematically knock down or knock out genes to identify those that confer resistance or sensitivity to the compound.[7]Provides a functional link between a gene and the compound's activity.Can be time-consuming and complex; off-target effects of genetic perturbations are a concern.
Computational Methods In silico approaches such as molecular docking and pharmacophore modeling to predict potential binding targets.Rapid and cost-effective for generating hypotheses.Predictions require experimental validation; accuracy depends on the quality of protein structures and algorithms.

Expert Recommendation: For a novel compound like this compound, a multi-pronged approach is highly recommended. Starting with a label-free method like Thermal Proteome Profiling (TPP) can provide an unbiased, proteome-wide view of potential targets in a physiologically relevant context. Hits from TPP can then be cross-validated using genetic approaches to establish a functional link.

Section 3: The Cornerstone of Confidence - A Multi-Dimensional Approach to Target Validation

Identifying a putative target is a significant milestone, but it is not the final destination. Rigorous validation is essential to confirm that the interaction between the compound and the target is responsible for the observed biological effect.[6][8][9][10]

Biochemical and Biophysical Validation: Confirming Direct Engagement

The first line of validation involves demonstrating a direct, specific, and measurable interaction between the compound and the purified target protein.[8][11][12]

Comparative Overview of Biochemical/Biophysical Assays:

Assay Measures Key Output Considerations
Surface Plasmon Resonance (SPR) Real-time binding kinetics.[8]KD (dissociation constant), kon, koff.Requires immobilization of the protein; can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Heat changes upon binding.[8]KD, stoichiometry, ΔH, ΔS.Requires larger amounts of protein and compound; provides thermodynamic profile.
Enzyme Activity Assays Modulation of enzyme function.IC50/EC50.Applicable only if the target is an enzyme; requires a suitable substrate and detection method.[13]
Thermal Shift Assays (TSA) Changes in protein melting temperature.ΔTm.Can be performed in high-throughput; confirms binding but not necessarily functional modulation.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Preparation: Purify the recombinant putative target protein to >95% homogeneity. Prepare a concentrated solution of this compound in a buffer that matches the protein's buffer.

  • Loading: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Cellular Target Engagement: Proving the Interaction in a Living System

Demonstrating that a compound can bind to its target in the complex environment of a living cell is a critical step towards validating its mechanism of action.[12][14][15]

Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement

CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding in intact cells or tissue samples.[16][17][18][19] This method provides direct evidence of target engagement in a physiologically relevant setting.[16][20]

G Treat Cells with Compound Treat Cells with Compound Heat Shock Heat Shock Treat Cells with Compound->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Soluble & Aggregated Proteins Separate Soluble & Aggregated Proteins Cell Lysis->Separate Soluble & Aggregated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble & Aggregated Proteins->Quantify Soluble Target Protein Generate Melt Curve Generate Melt Curve Quantify Soluble Target Protein->Generate Melt Curve Compare with Vehicle Control Compare with Vehicle Control Generate Melt Curve->Compare with Vehicle Control

Figure 2: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA followed by Western Blot

  • Cell Treatment: Culture cells to an appropriate density and treat with varying concentrations of this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Transfer the supernatant containing the soluble proteins to a new tube and determine the protein concentration.

  • Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Genetic Validation: Linking Target to Phenotype

The ultimate proof of a target's role in the mechanism of action of a compound is to demonstrate that the compound's effect is dependent on the presence of the target.

Key Genetic Approaches:

  • Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[8] If the compound's activity is diminished or abolished in these cells, it strongly supports the on-target mechanism.

  • Overexpression: Increasing the levels of the target protein can sometimes lead to a decreased sensitivity to the compound, a phenomenon known as a "phenotypic rescue."

  • Site-Directed Mutagenesis: Introducing mutations in the putative binding site of the target protein. If these mutations abrogate the compound's binding and cellular activity, it provides compelling evidence for the binding site and on-target effect.

Section 4: Building a Self-Validating System

A truly robust target validation strategy incorporates orthogonal approaches that are mutually reinforcing. For instance, the binding affinity (KD) determined by SPR or ITC should correlate with the cellular target engagement concentration (EC50) from CETSA and the functional cellular activity (IC50).

Validation Parameter Biochemical Assay (e.g., ITC) Cellular Assay (e.g., CETSA) Functional Assay (e.g., Cell Viability)
This compound KD = 150 nMEC50 = 200 nMIC50 = 250 nM
Alternative Compound A KD = 500 nMEC50 = 750 nMIC50 = 1 µM
Inactive Analog B No bindingNo thermal shift> 50 µM

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Conclusion

Validating the biological target of a novel compound like this compound is a multifaceted endeavor that requires a carefully planned and executed experimental strategy. By integrating proteome-wide identification techniques with a suite of orthogonal validation methods spanning biochemical, biophysical, and cellular approaches, researchers can build a compelling and self-validating case for a compound's mechanism of action. This rigorous approach not only enhances the scientific understanding of the compound but also significantly de-risks its progression through the drug discovery and development pipeline.

References

  • What Is CETSA? Cellular Thermal Shift Assay Explained - Pelago Bioscience. [Link]

  • Cellular thermal shift assay - Wikipedia. [Link]

  • Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed. [Link]

  • CETSA. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. [Link]

  • Bridging the gap between target-based and phenotypic-based drug discovery. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery - Technology Networks. [Link]

  • Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecul - AntBio. [Link]

  • Better together? Phenotypic screening and target-based screening - The Blog - Tecan. [Link]

  • Biochemical assays in drug discovery and development - Celtarys Research. [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. [Link]

  • Determining target engagement in living systems - PMC - NIH. [Link]

  • Identification and validation of protein targets of bioactive small molecules - ResearchGate. [Link]

  • Target Engagement Assays - DiscoverX. [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. [Link]

  • Target Identification and Validation in Drug Development | Technology Networks. [Link]

  • Target Validation | From Concept to Clinic. [Link]

  • Target Validation - Sygnature Discovery. [Link]

  • Target Identification and Validation - Aragen Life Sciences. [Link]

Sources

A Privileged Scaffold in Modern Drug Discovery: Evaluating the Potential of 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of contemporary drug discovery, the pursuit of novel chemical matter with favorable pharmacological properties is paramount. Spirocyclic scaffolds, particularly those incorporating nitrogen, have emerged as "privileged structures" due to their ability to confer three-dimensional complexity, novel intellectual property, and improved physicochemical properties to drug candidates. This guide provides a comparative analysis of 1-Azaspiro[4.6]undecane hydrochloride, not as a therapeutic agent in itself, but as a valuable starting material for the synthesis of next-generation therapeutics. We will explore its structural and chemical attributes in comparison to established drugs containing similar aza-spirocyclic cores and outline a comprehensive experimental workflow to unlock its therapeutic potential.

The Strategic Advantage of Aza-Spirocyclic Scaffolds

Medicinal chemistry has evolved from a "flat," two-dimensional world of aromatic and heteroaromatic rings towards molecules with greater three-dimensional (3D) character. This shift is driven by the need to engage with complex protein targets in a highly specific and potent manner, while simultaneously optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

Spirocycles, which feature two rings sharing a single common atom, offer a unique solution. The spirocyclic core enforces a rigid, non-planar conformation, allowing for precise projection of functional groups into 3D space. This can lead to enhanced binding affinity and selectivity for the target protein. When a nitrogen atom is incorporated into the scaffold, as in 1-Azaspiro[4.6]undecane, it introduces a basic center that can be crucial for forming salt bridges with acidic residues in a binding pocket and can improve aqueous solubility.

Figure 1: The evolution from flat aromatic scaffolds to 3D spirocyclic structures.

Comparative Analysis: 1-Azaspiro[4.6]undecane vs. Cores of Marketed Drugs

While this compound is a building block, its core structure is represented in several successful therapeutic agents. By comparing its fundamental properties to those of established drugs, we can infer its potential and identify promising avenues for research.

A notable example of an approved drug featuring an aza-spirocyclic core is Buspirone . Buspirone is an anxiolytic agent that acts as a serotonin 5-HT1A receptor agonist. Its structure includes a complex piperazine-containing side chain attached to an azaspirodecanedione moiety. Although not identical, the fundamental spirocyclic amine concept is conserved.

Feature1-Azaspiro[4.6]undecane ScaffoldBuspirone Core (Azaspirodecanedione)Rationale for Comparison
Core Structure C10H19NC9H15NO2Both are aza-spirocyclic systems, demonstrating the viability of this class.
3D Complexity High (spirocyclic)High (spirocyclic)The rigid 3D shape is crucial for target engagement and selectivity.
Basic Center Yes (secondary amine)No (imide)The basic nitrogen in the title compound offers a key interaction point and a handle for synthetic modification.
Synthetic Tractability HighModerateThe secondary amine provides a straightforward point for chemical elaboration.
Potential Targets GPCRs, Ion Channels, TransportersSerotonin 5-HT1A Receptor (a GPCR)The structural class is validated for complex CNS targets.

The key takeaway is that the aza-spirocyclic framework is a clinically validated motif. The secondary amine of this compound presents a significant advantage for synthetic chemists, offering a readily available nucleophilic site for diversification. This allows for the systematic exploration of chemical space around the rigid 3D core.

Experimental Workflow: From Scaffold to Lead Candidate

The following section outlines a comprehensive, multi-stage experimental plan to investigate the therapeutic potential of novel compounds derived from this compound. This workflow is designed to be a self-validating system, with clear decision points at the end of each phase.

G A Phase 1: Library Synthesis B Phase 2: High-Throughput Screening (HTS) A->B Diverse Compound Library C Phase 3: Hit-to-Lead Optimization B->C Validated Hits (e.g., < 10 µM) D Phase 4: In Vivo Proof-of-Concept C->D Optimized Leads (Potency, Selectivity, ADME)

Figure 2: A phased experimental workflow for drug discovery.

Phase 1: Synthesis of a Diversified Chemical Library

Objective: To create a library of novel chemical entities by functionalizing the secondary amine of the 1-Azaspiro[4.6]undecane scaffold.

Protocol:

  • Neutralization: The this compound salt is neutralized using a suitable base (e.g., triethylamine or aqueous NaOH) in an appropriate solvent (e.g., dichloromethane) to yield the free base.

  • Parallel Amide Coupling:

    • Dispense the free base solution into an array of reaction vials.

    • To each vial, add a different carboxylic acid from a diverse building block collection (e.g., commercially available fragments, aromatics, heteroaromatics).

    • Add a coupling agent (e.g., HATU or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).

    • Allow the reactions to proceed at room temperature for 12-24 hours.

  • Reductive Amination:

    • In a separate array of vials, combine the free base with a diverse set of aldehydes or ketones.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride.

    • Stir at room temperature until imine formation and subsequent reduction are complete.

  • Work-up and Purification: Perform parallel liquid-liquid extraction or solid-phase extraction to remove reagents. Purify the final products using mass-directed automated preparative HPLC.

  • Quality Control: Confirm the identity and purity of each library member via LC-MS and ¹H NMR.

Phase 2: High-Throughput Screening (HTS)

Objective: To identify initial "hits" from the synthesized library against a panel of therapeutically relevant targets.

Protocol:

  • Target Selection: Based on the structural similarity to molecules like Buspirone, a panel of G-protein coupled receptors (GPCRs), particularly those implicated in central nervous system disorders (e.g., serotonin, dopamine receptors), is a logical starting point.

  • Assay Development: Utilize a robust and miniaturized assay format. For GPCRs, a functional assay measuring downstream signaling (e.g., calcium flux via FLIPR or cAMP accumulation via HTRF) is preferred over a simple binding assay as it provides information on agonist, antagonist, or allosteric modulator activity.

  • Primary Screen:

    • Screen the entire library at a single high concentration (e.g., 10-20 µM) against the selected targets.

    • Include positive and negative controls on each assay plate to calculate a Z'-factor, ensuring assay quality and robustness.

  • Hit Confirmation: Re-test all putative hits from the primary screen in triplicate to confirm their activity and rule out false positives.

Phase 3: Hit-to-Lead Optimization

Objective: To improve the potency, selectivity, and drug-like properties of the confirmed hits through iterative chemical synthesis and biological testing.

Protocol:

  • Dose-Response Curves: Test confirmed hits in a multi-point concentration-response format to determine their potency (EC50 or IC50).

  • Selectivity Profiling: Screen active compounds against a panel of related off-targets to assess their selectivity. For example, a hit against the 5-HT1A receptor should be tested against other serotonin receptor subtypes.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the most promising hits to understand which parts of the molecule are critical for activity. This involves systematically modifying the groups attached to the spirocyclic core.

  • In Vitro ADME Profiling: Evaluate key drug-like properties of the most potent and selective compounds. This includes:

    • Solubility: Kinetic or thermodynamic solubility assays.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays.

    • Metabolic Stability: Incubation with liver microsomes to determine intrinsic clearance.

    • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation.

Phase 4: In Vivo Proof-of-Concept

Objective: To evaluate the efficacy and safety of optimized lead candidates in a relevant animal model.

Protocol:

  • Pharmacokinetic (PK) Studies: Administer the lead compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous). Collect blood samples over time to determine key PK parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability (%F).

  • Efficacy Studies: Select an appropriate animal model for the therapeutic indication. For an anxiolytic, this could be the elevated plus maze or light-dark box test. Administer the lead compound and a standard-of-care drug (e.g., Buspirone or an SSRI) and compare their effects on relevant behavioral endpoints.

  • Preliminary Toxicology: Conduct acute toxicity studies to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Conclusion

This compound is not a drug, but rather a starting point rich with potential. Its rigid three-dimensional structure and synthetically tractable secondary amine make it an exemplary privileged scaffold for modern drug discovery campaigns. By leveraging its inherent structural advantages and following a rigorous, data-driven experimental workflow, research teams can efficiently explore the vast chemical space it unlocks. The clinical success of other aza-spirocyclic compounds, such as Buspirone, provides strong validation for this structural class, particularly for complex targets within the central nervous system. The strategic application of this scaffold holds significant promise for the development of novel, potent, and selective therapeutics.

References

(Note: As "this compound" is a chemical building block, direct efficacy studies are not available. The references below support the concepts of privileged scaffolds, spirocycle synthesis, and the role of 3D structure in drug design.)

  • Title: Privileged Scaffolds in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: The Use of Spirocyclic Scaffolds in Drug Discovery Source: Royal Society of Chemistry URL: [Link]

  • Title: The importance of three-dimensional shape in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Buspirone (DrugBank) Source: DrugBank Online URL: [Link]

A Comparative Guide to the Cross-Reactivity Profile of 1-Azaspiro[4.6]undecane hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound, 1-Azaspiro[4.6]undecane hydrochloride. Given the nascent stage of research on this specific molecule, this document outlines a robust, field-proven strategy for its pharmacological characterization. We will operate under the hypothesis that, based on its structural motifs, this compound is a ligand for a specific G-Protein Coupled Receptor (GPCR), a common target class for such scaffolds. This guide will compare its hypothetical performance against other known compounds and provide detailed experimental protocols to generate the necessary supporting data.

The azaspiro[4.6]undecane core is a privileged scaffold in medicinal chemistry, often associated with compounds targeting the central nervous system. For the purpose of this guide, we will hypothesize that this compound is a potent antagonist of the Dopamine D2 receptor (D2R), a key target in the treatment of psychosis. This guide will therefore focus on assessing its selectivity against other dopamine receptor subtypes, as well as a broader panel of off-target proteins to predict potential side effects.

Comparative Analysis: A Hypothetical Cross-Reactivity Profile

To contextualize the performance of this compound, we will compare it with two well-characterized D2R antagonists with distinct selectivity profiles: Haloperidol, a first-generation antipsychotic with significant off-target effects, and a hypothetical more selective compound, "Compound X".

Table 1: Hypothetical Ki (nM) Values from Radioligand Binding Assays

TargetThis compoundHaloperidolCompound X
Dopamine D2 1.5 1.2 2.0
Dopamine D1250500>10,000
Dopamine D325550
Dopamine D47510150
Serotonin 5-HT2A15020>10,000
Adrenergic α130015>10,000
Histamine H1>10,00050>10,000
hERG Channel5,000100>10,000

Interpretation of Hypothetical Data:

The hypothetical data in Table 1 suggests that this compound is a potent D2R antagonist with good selectivity over the D1 receptor. However, it shows some affinity for D3 and D4 receptors, as well as the 5-HT2A and adrenergic α1 receptors, albeit at concentrations significantly higher than its primary target. Compared to Haloperidol, it demonstrates a potentially safer profile with less affinity for adrenergic and histaminergic receptors, and significantly less activity at the hERG channel, which is associated with cardiac side effects. Compound X represents an idealized highly selective D2R antagonist with minimal off-target activity.

Experimental Workflows for Cross-Reactivity Profiling

A tiered approach is recommended for efficiently assessing the cross-reactivity of a novel compound. This typically begins with broad screening panels and progresses to more focused functional assays for identified off-targets.

experimental_workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Secondary & Functional Assays cluster_2 Tier 3: In Vivo Confirmation a Primary Target Binding Assay (e.g., D2R) d IC50 Determination for Hits from Tier 1 a->d b Broad Receptor Panel Screen (e.g., 44 GPCRs) b->d c Kinase Panel Screen c->d e Functional Assays (e.g., cAMP, Calcium Flux) d->e f Cell-based Phenotypic Assays e->f h Safety Pharmacology e->h g Animal Models of Efficacy f->g camp_assay_workflow cluster_0 Cell Preparation cluster_1 Compound Addition cluster_2 Signal Detection & Analysis a Plate D2R-expressing cells b Incubate overnight a->b c Add test antagonist (1-Azaspiro[4.6]undecane HCl) b->c d Add D2R agonist (e.g., quinpirole) c->d e Lyse cells and measure cAMP d->e f Generate dose-response curve e->f g Calculate IC50 f->g

Caption: Workflow for a functional cAMP assay.

Broad Kinase Profiling

To assess potential off-target effects on signaling pathways, screening against a panel of kinases is crucial. [1][2][3][4]Many contract research organizations (CROs) offer services for kinase profiling.

Methodology: These services typically utilize biochemical assays, such as ADP-Glo™ or TR-FRET, to measure the activity of a large number of purified kinases in the presence of the test compound. [3]The results are usually reported as the percent inhibition at a fixed compound concentration (e.g., 1 or 10 µM). Hits are then followed up with IC50 determinations.

Conclusion

The systematic evaluation of a novel compound's cross-reactivity is paramount in drug discovery. This guide provides a comprehensive, albeit hypothetical, framework for the characterization of this compound. By employing a tiered approach that combines broad panel screening with detailed biochemical and functional assays, researchers can build a robust selectivity profile. The experimental protocols detailed herein are standard in the field and provide a solid foundation for assessing the therapeutic potential and safety of this and other novel chemical entities. The ultimate goal is to identify compounds with high affinity for their intended target and minimal interaction with other proteins, thereby maximizing efficacy and minimizing adverse effects.

References

  • Fabgennix International. Competition Assay Protocol. [Link]

  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • JoVE. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. [Link]

  • National Center for Biotechnology Information. Cell-based assays for screening androgen receptor ligands - PMC. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • ResearchGate. The protocol of competitive binding assay. [Link]

  • Eurofins Discovery. Cell-based Assays for Better Insights into Function and Mechanism of Action. [Link]

  • National Center for Biotechnology Information. Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects - NCBI Insights. [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Azaspiro[4.6]undecane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1-azaspiro[4.6]undecane scaffold, a unique bicyclic system, represents a privileged structure in medicinal chemistry. Its rigid, three-dimensional architecture provides a versatile framework for the development of novel therapeutic agents targeting a wide array of biological entities. This guide offers a comparative analysis of the structure-activity relationships (SAR) for various derivatives of the azaspiro[4.6]undecane core and related spirocyclic systems. By examining the impact of structural modifications on biological activity, we aim to provide researchers and drug development professionals with actionable insights to guide future discovery efforts.

The Azaspiro[4.6]undecane Core: A Foundation for Diverse Biological Activity

The inherent structural rigidity of the spirocyclic system, combined with the presence of a basic nitrogen atom, makes the 1-azaspiro[4.6]undecane moiety an attractive starting point for library synthesis. The nitrogen atom can be readily functionalized, allowing for the exploration of a wide chemical space and the fine-tuning of physicochemical and pharmacological properties. While direct SAR studies on 1-azaspiro[4.6]undecane hydrochloride are not extensively documented in publicly available literature, a wealth of information can be gleaned from the analysis of closely related analogs. These studies collectively underscore the potential of this scaffold in developing potent and selective modulators of various biological targets.

Comparative SAR Analysis of Azaspiroalkane Derivatives

The biological activity of azaspiroalkane derivatives is profoundly influenced by modifications to the core structure, including the introduction of additional heteroatoms and the nature and position of substituents. The following sections compare the SAR of different classes of azaspiro compounds, drawing on data from published studies.

Influence of Heteroatom Substitution in the Spirocyclic System

The introduction of additional heteroatoms, such as oxygen or sulfur, into the spirocyclic framework can significantly impact receptor binding affinity, selectivity, and pharmacokinetic properties.

  • 1,4-Dioxa-8-azaspiro[4.6]undecane Derivatives: These analogs have shown promise as antimicrobial and anticancer agents.[1] The presence of the dioxane moiety can influence the molecule's polarity and hydrogen bonding capacity. For instance, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (a related spiro[4.5]decane system) has been identified as a high-affinity ligand for the σ1 receptor (Ki = 5.4 ± 0.4 nM), which is a promising target for tumor imaging.[2][3] This highlights the potential of ether-containing azaspiro compounds in modulating central nervous system targets.

  • 1-Thia-4-azaspiro[4.6]undecane Derivatives: The replacement of an oxygen with a sulfur atom to form a thia-azaspiro system can lead to compounds with distinct biological profiles. For example, derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer activity.[4] The sulfur atom can engage in different types of interactions with biological targets compared to oxygen, potentially leading to altered potency and selectivity.

Impact of Substituents on the Azaspiro Nitrogen

The nitrogen atom of the azaspiro core is a key point for modification, and the nature of the substituent at this position is critical for determining biological activity.

  • Aryl and Aralkyl Substituents: In a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, phenethyl substitution at the N9 position was found to be optimal for dual μ-opioid receptor (MOR) agonism and σ1 receptor (σ1R) antagonism, a desirable profile for safer analgesics.[5][6] This suggests that an appropriately chosen aromatic substituent can effectively engage with the binding pockets of these receptors.

  • Aroyl Substituents: For 1,9-diazaspiro[5.5]undecane-based acetyl-CoA carboxylase (ACC) inhibitors, the nature of the aroyl group at the N9 position significantly influenced potency and pharmacokinetic properties.[7] Bicyclic fused heteroaryl groups were found to be particularly effective.[7]

Modifications on the Second Ring of the Spirocyclic System

Substitutions on the carbocyclic or heterocyclic ring fused to the azacycle also play a crucial role in defining the SAR.

  • Aryl Groups on the Second Nitrogen: In the case of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the introduction of substituted pyridyl moieties at the N4 position contributed to the desired dual MOR/σ1R activity profile.[5]

  • Carbonyl Functionality: The presence of a carbonyl group can introduce a polar interaction point and influence the overall conformation of the molecule. For example, 1,9-diazaspiro[5.5]undecan-2-one derivatives have been explored for various therapeutic applications.[7] Similarly, 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated potent antitumor activity.[8][9]

Quantitative Comparison of Biological Activity

The following table summarizes the biological activities of representative azaspiro derivatives from the literature, highlighting the impact of structural modifications on potency.

Compound ClassTarget(s)Key Structural FeaturesPotency (IC50/Ki)Reference
1,4-Dioxa-8-azaspiro[4.5]decane Derivative (5a)σ1 Receptor8-(4-(2-Fluoroethoxy)benzyl) substituentKi = 5.4 nM[2]
1-Oxa-4,9-diazaspiro[5.5]undecane Derivative (15au)MOR (agonist), σ1R (antagonist)Phenethyl at N9, substituted pyridyl at N4MOR EC50 = 25 nM, σ1R Ki = 1.9 nM[5]
1,9-Diazaspiro[5.5]undecane Derivative (1k)hACC1/hACC2Specific aroyl substituent at N9IC50 = 11 nM (hACC1), 4 nM (hACC2)[7]
1-Oxa-4-azaspiro[4.5]deca-diene-dione (6d)A549 lung cancer cellsSpecific substitutions on the dione ringIC50 = 0.26 µM[8]
1-Oxa-4-azaspiro[4.5]deca-diene-dione (8d)MDA-MB-231 breast cancer cellsSpecific substitutions on the dione ringIC50 = 0.10 µM[8]

Experimental Protocols

To facilitate further research in this area, we provide outlines of key experimental protocols commonly employed in the SAR studies of azaspiro compounds.

Protocol 1: Receptor Binding Assay (for σ1 and MOR)

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., HEK-293 cells transfected with human σ1R or MOR).

  • Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., -pentazocine for σ1R, [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Structure-Activity Relationships

The following diagrams illustrate the core azaspiro scaffolds and the key modification points that influence their biological activity.

Caption: Core 1-Azaspiro[4.6]undecane structure and key points for chemical modification.

SAR_Comparison cluster_MOR MOR Agonism / σ1R Antagonism cluster_ACC ACC Inhibition cluster_Anticancer Anticancer Activity MOR_Core 1-Oxa-4,9-diazaspiro[5.5]undecane N9_Phenethyl N9-Phenethyl MOR_Core->N9_Phenethyl Optimal for activity N4_Pyridyl N4-Substituted Pyridyl MOR_Core->N4_Pyridyl Contributes to profile ACC_Core 1,9-Diazaspiro[5.5]undecane N9_Aroyl N9-Aroyl (Bicyclic Heteroaryl) ACC_Core->N9_Aroyl Crucial for potency Anticancer_Core 1-Oxa-4-azaspiro[4.5]decane-dione Dione_Subst Substitutions on Dione Ring Anticancer_Core->Dione_Subst Determines cytotoxicity

Caption: Comparative SAR of different azaspiro scaffolds for various biological targets.

Conclusion

The 1-azaspiro[4.6]undecane scaffold and its related analogs represent a rich source of chemical diversity for the discovery of new therapeutic agents. The SAR studies of various derivatives reveal that the biological activity can be finely tuned by strategic modifications at several key positions. The introduction of heteroatoms, the nature of the substituent on the nitrogen atom, and the functionalization of the second spirocyclic ring are all critical determinants of potency and selectivity. This guide provides a framework for understanding these relationships and serves as a valuable resource for the rational design of novel azaspiro-based compounds with desired pharmacological profiles.

References

  • PubChem. 1-Thia-4-azaspiro[4.6]undecane hydrochloride. [Link]

  • de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(38), 23563–23575. [Link]

  • Cabrera-Pérez, F., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Yang, Z., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Bioorganic & Medicinal Chemistry Letters, 31, 127718. [Link]

  • PubChem. 1,4-Dioxa-8-azaspiro[4.6]undecane. [Link]

  • Cabrera-Pérez, F., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]

  • Yang, Z., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives. Molecules, 24(5), 936. [Link]

  • ChemWhat. 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride. [Link]

  • El-Sayed, W. A., et al. (2019). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 24(18), 3248. [Link]

  • He, L., et al. (2021). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. Molecules, 26(16), 4983. [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]

  • Fischer, S., et al. (2015). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

Sources

Benchmarking 1-Azaspiro[4.6]undecane hydrochloride: A Comparative Guide for a Putative Sigma Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Spirocyclic Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds as modulators of critical biological targets is paramount. The spirocyclic motif, a three-dimensional structure characterized by two rings sharing a single atom, has garnered significant attention for its ability to confer conformational rigidity and novel pharmacological properties. This guide focuses on 1-Azaspiro[4.6]undecane hydrochloride , a compound of interest due to its structural resemblance to known modulators of the sigma (σ) receptor system.

Disclaimer: To date, the biological target of this compound has not been definitively characterized in publicly available literature. Based on extensive structure-activity relationship (SAR) data for analogous azaspiro compounds that demonstrate high affinity for sigma receptors, this guide will proceed under the working hypothesis that this compound is a putative sigma receptor ligand. The experimental framework detailed herein is designed to rigorously test this hypothesis and benchmark its potential inhibitory profile against well-established sigma receptor inhibitors.

Sigma receptors, which are broadly classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are implicated in a multitude of physiological and pathophysiological processes, including pain perception, neurodegeneration, and cancer.[1] Their unique pharmacology and therapeutic potential make them attractive targets for novel small molecules. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the performance of this compound against a panel of known sigma receptor inhibitors.

Comparative Inhibitor Panel

To establish a robust benchmark, a selection of well-characterized sigma receptor ligands with varying affinities and selectivities for the σ1 and σ2 subtypes is proposed for comparison.

CompoundTypeσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity
This compound Test Compound To Be Determined To Be Determined To Be Determined
HaloperidolNon-selective Antagonist~2.8[2]High AffinityNon-selective
Siramesineσ2-selective Agonist17[3]0.12[3]~140-fold for σ2
BD1063σ1-selective Antagonist9>441 (low affinity)>49-fold for σ1
PB28σ2 Agonist / σ1 Antagonist0.38[2]0.68[2]Non-selective
BD1047σ1 Antagonist0.93[4]47[4]~50-fold for σ1
Rimcazoleσ2-preferring Antagonist210[5]65[5]~3.2-fold for σ2

Experimental Design: A Multi-tiered Approach to Characterization

A systematic evaluation of this compound necessitates a tiered experimental approach, beginning with fundamental binding assays to determine its affinity for sigma receptors, followed by functional assays to elucidate its modulatory effects.

Caption: Experimental workflow for characterizing this compound.

Experimental Protocols

The following protocols are foundational for the characterization of novel sigma receptor ligands and will serve as the basis for comparing this compound to the established inhibitors.

Protocol 1: σ1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the σ1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Radioligand: -pentazocine

  • Membrane Preparation: Guinea pig brain membranes (a rich source of σ1 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test compounds and known inhibitors at various concentrations

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and the panel of known inhibitors.

  • In a 96-well plate, combine the membrane preparation, assay buffer, and the test compound or vehicle.

  • Add -pentazocine to a final concentration near its Kd (~5 nM).[6]

  • For the determination of non-specific binding, add 10 µM haloperidol.

  • Incubate the plate at 37°C for 120 minutes.[7]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: σ2 Receptor Radioligand Binding Assay

This protocol measures the binding affinity of the test compound for the σ2 receptor.

Materials:

  • Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine)

  • Membrane Preparation: Rat liver membranes (a rich source of σ2 receptors)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Masking Agent: (+)-pentazocine (to block binding to σ1 receptors)

  • Non-specific Binding Control: Haloperidol (10 µM)

  • Test compounds and known inhibitors at various concentrations

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound and the known inhibitors.

  • In a 96-well plate, combine the membrane preparation, assay buffer, (+)-pentazocine (to a final concentration that saturates σ1 receptors), and the test compound or vehicle.

  • Add [³H]-DTG to a final concentration near its Kd for the σ2 receptor (~25 nM).[8]

  • For the determination of non-specific binding, add 10 µM haloperidol.[8]

  • Incubate the plate at 25°C for 60 minutes.[8]

  • Terminate the binding and process the samples as described in Protocol 1.

  • Calculate the specific binding and determine the IC50 and Ki values.

G cluster_0 σ1 Receptor Signaling cluster_1 σ2 Receptor Signaling a σ1 Agonist b σ1 Receptor a->b c IP3 Receptor b->c d Ca2+ Release from ER c->d e σ2 Agonist f σ2 Receptor e->f g Caspase-3 Activation f->g h Apoptosis g->h

Caption: Hypothesized signaling pathways for sigma receptor agonists.

Protocol 3: σ1 Receptor Functional Assay - Calcium Mobilization

This assay determines whether a ligand acts as an agonist or antagonist at the σ1 receptor by measuring changes in intracellular calcium levels.

Materials:

  • A cell line expressing the σ1 receptor (e.g., HEK293 cells stably transfected with the σ1 receptor)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • A known σ1 receptor agonist (e.g., PRE-084)

  • Fluorescent plate reader (e.g., FLIPR or FlexStation)

Procedure:

  • Plate the σ1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions, typically for 1 hour at 37°C.

  • To test for agonist activity, add varying concentrations of this compound and measure the change in fluorescence over time.

  • To test for antagonist activity, pre-incubate the cells with varying concentrations of this compound for a short period before adding a known σ1 agonist (e.g., PRE-084) at its EC50 concentration. Measure the inhibition of the agonist-induced fluorescence signal.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

Protocol 4: σ2 Receptor Functional Assay - Caspase-3 Activity

This assay assesses the ability of a ligand to induce apoptosis, a common functional outcome of σ2 receptor agonism, by measuring the activity of caspase-3.

Materials:

  • A cancer cell line known to express σ2 receptors (e.g., MCF-7 breast cancer cells)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Cell lysis buffer

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Plate the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound and the known inhibitors for 24-48 hours.

  • Lyse the cells according to the assay kit protocol.[8][9]

  • Add the caspase-3 substrate to the cell lysates.[8][9]

  • Incubate at 37°C for 1-2 hours.[9]

  • Measure the absorbance or fluorescence using a microplate reader.

  • Determine the concentration-dependent increase in caspase-3 activity to identify agonist effects.

Conclusion and Future Directions

This guide provides a robust and scientifically rigorous framework for the initial characterization of this compound as a putative sigma receptor ligand. By systematically benchmarking its binding affinity and functional activity against a panel of well-established inhibitors, researchers can gain valuable insights into its pharmacological profile.

The data generated from these experiments will be crucial in determining the potency, selectivity, and functional effects of this novel spirocyclic compound. Should this compound demonstrate promising activity at either sigma receptor subtype, further in-depth studies, including in vivo models of relevant diseases, will be warranted to fully explore its therapeutic potential. The methodologies outlined herein represent the foundational steps in the exciting journey of translating a novel chemical entity into a potential therapeutic agent.

References

  • Matsumoto, R. R., et al. (2001). Conformationally restricted analogs of BD1008 and an antisense oligodeoxynucleotide targeting sigma1 receptors produce anti-cocaine effects in mice. European Journal of Pharmacology, 419(2-3), 163-174. [Link]

  • Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology, 40(6), 972-972. [Link]

  • Bowen, W. D., et al. (1993). Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. European Journal of Pharmacology, 245(3), 257-263. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Abate, C., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807-1816. [Link]

  • Berardi, F., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. [Link]

  • Zeng, C., et al. (2011). Sigma-2 ligands induce tumour cell death by multiple signaling pathways. British journal of cancer, 105(5), 665–673. [Link]

  • Matsumoto, R. R., et al. (1995). Two novel sigma receptor ligands, BD1047 and LR172, attenuate cocaine-induced toxicity and locomotor activity. Pharmacology Biochemistry and Behavior, 52(1), 199-206. [Link]

  • Itzhak, Y., & Stein, I. (1992). Regulation of sigma-receptors: high- and low-affinity agonist states, GTP shifts, and up-regulation by rimcazole and 1,3-Di(2-tolyl)guanidine. Molecular pharmacology, 41(5), 895–899. [Link]

  • Colabufo, N. A., et al. (2009). Exploring the importance of piperazine N-atoms for sigma(2) receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of medicinal chemistry, 52(23), 7817–7828. [Link]

  • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. [Link]

  • Takara Bio. (n.d.). ApoAlert Caspase Colorimetric Assay Kits User Manual. Retrieved from [Link]

  • Al-Awady, M. J., et al. (2020). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules (Basel, Switzerland), 25(23), 5727. [Link]

  • Nguyen, L., et al. (2005). Involvement of sigma (sigma) receptors in the acute actions of methamphetamine: receptor binding and behavioral studies. Neuropharmacology, 49(5), 638–645. [Link]

  • Ségaliny, A. I., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International journal of molecular sciences, 22(3), 1083. [Link]

  • Zeng, C., et al. (2014). Sigma-2 ligands induced caspase-3 activation. ResearchGate. [Link]

  • Abate, C., et al. (2014). Fig. 2 Sigma-2 ligands induce caspase-3 activation and involve Reactive... ResearchGate. [Link]

  • Sapkota, K., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12), e791. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • Wilson, S. O., et al. (2024). Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. bioRxiv. [Link]

  • Felsing, D. E., et al. (2012). A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in molecular biology (Clifton, N.J.), 897, 119–131. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Retrieved from [Link]

  • Vetter, I. (2015). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. ResearchGate. [Link]

  • Ségaliny, A. I., et al. (2021). Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. International journal of molecular sciences, 22(3), 1083. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

Sources

A Comparative Guide to the Reproducibility of Azaspirocyclic Scaffolds in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3D Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that can unlock challenging biological targets is ever-present. For years, the field was dominated by "flat" aromatic structures, but the limitations of this two-dimensional chemical space are becoming increasingly apparent. Today, there is a significant industry-wide shift towards sp³-rich, three-dimensional scaffolds that offer improved physicochemical properties and access to previously undruggable protein-protein interactions.

Azaspirocycles, bicyclic compounds featuring a nitrogen atom at a spirocyclic junction, have emerged as a particularly promising class of 3D scaffolds.[1][2] Their rigid yet conformationally defined structures can lead to enhanced target engagement and selectivity. The embedded nitrogen atom provides a convenient handle for further chemical modification and can participate in crucial hydrogen bonding interactions within a protein's binding site.[1] Furthermore, the incorporation of azaspirocyclic motifs has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, all key parameters in drug development.[2]

This guide provides a comparative analysis of the experimental reproducibility of a specific azaspirocycle, 1-Azaspiro[4.6]undecane hydrochloride , and its close structural analogs. While direct experimental data for this exact compound is limited in publicly available literature, we will extrapolate from established synthetic routes for similar azaspirocycles and standard procedures for hydrochloride salt formation. This guide will serve as a valuable resource for researchers and drug development professionals by providing a framework for the synthesis, characterization, and evaluation of this and related compounds. We will also present a detailed comparison with two heteroatom-containing analogs, 1-Thia-4-azaspiro[4.5]decan-3-one and 1,4-Dioxa-8-azaspiro[4.5]decane , for which more extensive experimental data is available.

Synthetic Accessibility and Reproducibility

The reproducibility of any experimental result begins with the reliability of the chemical synthesis. For the parent compound, 1-Azaspiro[4.6]undecane, a plausible and reproducible synthetic strategy can be adapted from general methods for the synthesis of azaspirocycles.

Proposed Synthesis of 1-Azaspiro[4.6]undecane

A common and effective method for constructing azaspirocycles involves the intramolecular cyclization of a suitable precursor. One such approach is the ring-rearrangement metathesis of 7-azanorbornene derivatives.[3] An alternative, and often more direct route, is the intramolecular nucleophilic substitution of a haloamine. The proposed synthesis outlined below follows this latter, robust strategy.

Synthesis_of_1_Azaspiro_4_6_undecane cluster_0 Step 1: Synthesis of the Precursor cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Hydrochloride Salt Formation A Cycloheptanone C Reductive Amination A->C B 1-amino-4-bromobutane B->C D N-(4-bromobutyl)cycloheptanamine C->D NaBH(OAc)3 E N-(4-bromobutyl)cycloheptanamine F Intramolecular Nucleophilic Substitution E->F Base (e.g., K2CO3) G 1-Azaspiro[4.6]undecane F->G H 1-Azaspiro[4.6]undecane I HCl in Ether H->I Anhydrous Conditions J This compound I->J

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis of this compound

Part 1: Synthesis of N-(4-bromobutyl)cycloheptanamine

  • To a solution of cycloheptanone (1.0 eq) in anhydrous dichloromethane (DCM), add 1-amino-4-bromobutane hydrobromide (1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(4-bromobutyl)cycloheptanamine.

Part 2: Synthesis of 1-Azaspiro[4.6]undecane

  • Dissolve N-(4-bromobutyl)cycloheptanamine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring by TLC or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography to obtain 1-Azaspiro[4.6]undecane.

Part 3: Formation of this compound

  • Dissolve the purified 1-Azaspiro[4.6]undecane in a dry, aprotic solvent like diethyl ether or dioxane.[4]

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[4][5]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a robust and high-yielding method for forming secondary amines from ketones and primary amines. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.

  • Intramolecular Cyclization: The use of a base is crucial to deprotonate the secondary amine, increasing its nucleophilicity to facilitate the intramolecular attack on the carbon bearing the bromine atom.

  • Hydrochloride Salt Formation: The use of anhydrous solvents is critical to prevent the introduction of water, which can affect the crystallinity and purity of the final salt. The salt form often improves the compound's stability, water solubility, and handling characteristics, which is advantageous for biological testing.[6]

Comparative Analysis with Heteroatom-Containing Analogs

To provide a comprehensive evaluation, we will now compare the proposed synthesis and known properties of this compound with two well-documented analogs: 1-Thia-4-azaspiro[4.5]decan-3-one and 1,4-Dioxa-8-azaspiro[4.5]decane .

1-Thia-4-azaspiro[4.5]decan-3-one

This analog incorporates a thiazolidinone ring, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.

Synthesis: The synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives is often achieved through a one-pot, three-component reaction.[7][8] This involves the condensation of a ketone (e.g., cyclohexanone), an aromatic amine, and mercaptoacetic acid.[7] This multicomponent approach is highly efficient and allows for the rapid generation of a library of analogs.

Experimental Data and Reproducibility: Several studies have reported the synthesis and characterization of various derivatives of this scaffold.[7][9][10] The reactions are generally reproducible with good to excellent yields. Characterization is typically performed using standard analytical techniques such as NMR, IR, and mass spectrometry. For instance, the IR spectra of these compounds show a characteristic carbonyl peak for the thiazolidinone ring around 1680 cm⁻¹.[7]

Biological Activity: Derivatives of the 1-thia-4-azaspiro[4.5]decane scaffold have been investigated for their potential as anticancer and antiviral agents.[7][9] Some compounds have shown promising activity against various cancer cell lines, including liver, prostate, and colorectal carcinoma.[7][8]

1,4-Dioxa-8-azaspiro[4.5]decane

This analog features a dioxolane ring fused to a piperidine ring, a common motif in compounds targeting the central nervous system.

Synthesis: The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane can be achieved from piperazin-2-one and [4,5'-Bithiazole]-2-carbonyl chloride.[11]

Experimental Data and Reproducibility: The synthesis of this scaffold and its derivatives is well-documented in the literature.[11] The physicochemical properties of the parent compound are available in public databases like PubChem.[12]

Biological Activity: Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been explored as ligands for sigma-1 receptors, which are implicated in a variety of neurological disorders.[13] Radiolabeled versions of these compounds have been developed as potential imaging agents for tumors.[13]

Comparative Data Summary

FeatureThis compound1-Thia-4-azaspiro[4.5]decan-3-one Derivatives1,4-Dioxa-8-azaspiro[4.5]decane Derivatives
Core Structure Azaspiro[4.6]undecaneThia-azaspiro[4.5]decaneDioxa-azaspiro[4.5]decane
Synthetic Approach Proposed multi-step synthesisOne-pot three-component reaction[7]Multi-step synthesis[11]
Reproducibility Expected to be high based on established methodsHigh, with good to excellent yields reported[10]High, well-documented procedures[11]
Key Applications Preclinical research, building blockAnticancer, antiviral research[7][9]CNS research, tumor imaging[13]
Supporting Data Extrapolated from similar structuresExtensive literature with experimental data[7][9][10]Substantial literature and database entries[11][12][13]

Conclusion and Future Directions

The comparison with its heteroatom-containing analogs, 1-Thia-4-azaspiro[4.5]decan-3-one and 1,4-Dioxa-8-azaspiro[4.5]decane, highlights the versatility of the azaspirocyclic scaffold. The choice of the specific ring system and its substituents can be tailored to target different biological pathways, from cancer and viral infections to neurological disorders.

For researchers venturing into the synthesis and application of novel azaspirocycles, this guide underscores the importance of:

  • Thorough literature review: While the exact target may be novel, related structures often provide a wealth of information on synthetic strategies and potential biological activities.

  • Systematic optimization: The proposed synthetic protocols should be seen as a starting point, with optimization of reaction conditions likely leading to improved yields and purity.

  • Comprehensive characterization: Unambiguous structural confirmation using a suite of analytical techniques (NMR, MS, IR) is paramount for the reproducibility of subsequent biological assays.

The exploration of 3D-rich chemical space is a critical frontier in modern drug discovery. Azaspirocycles like 1-Azaspiro[4.6]undecane represent a valuable, yet underexplored, class of molecules with the potential to yield next-generation therapeutics. It is our hope that this guide will facilitate further research into this promising area of medicinal chemistry.

References

  • Taylor & Francis Online. (n.d.). Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Retrieved from [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Retrieved from [Link]

  • YouTube. (2023, November 17). Making Aniline HCl. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Retrieved from [Link]

  • PubMed. (2022, August 24). Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (2018, June 8). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxa-8-azaspiro[4.6]undecane. Retrieved from [Link]

  • PubChemLite. (n.d.). 1,4-dioxa-8-azaspiro[4.6]undecan-9-one. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.6)undecan-8-one. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • PubChem. (n.d.). 1-Thia-4-azaspiro[4.6]undecane hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of azepine spiro[4.6]-γ-lactams by a Hantzsch-type reaction. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine. Retrieved from [Link]

  • ResearchGate. (2024, September 18). (PDF) Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Retrieved from [Link]

  • MDPI. (2023, December 14). Biological Activity of Hexaazaisowurtzitane Derivatives. Retrieved from [Link]

  • PubMed. (2015, July 23). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]

  • MDPI. (n.d.). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Retrieved from [Link]

Sources

Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Establishing Predictive Models for Novel CNS Drug Candidates

In the landscape of central nervous system (CNS) drug development, establishing a predictive relationship between in vitro performance and in vivo efficacy is paramount. This guide provides a comprehensive framework for developing an In Vitro-In Vivo Correlation (IVIVC) for a novel compound, "1-Azaspiro[4.6]undecane hydrochloride." Given the limited publicly available data on this specific molecule, this document will leverage established IVIVC principles and methodologies, creating a robust template for researchers and drug development professionals. We will explore the theoretical underpinnings, present detailed experimental protocols, and illustrate data interpretation, treating this compound as a hypothetical CNS drug candidate.

The Imperative of IVIVC in Drug Development

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2][3] For oral dosage forms, the in vitro property is typically the rate and extent of drug dissolution, while the in vivo response is the plasma drug concentration-time profile or the amount of drug absorbed.[2][3][4] The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on the development, evaluation, and application of IVIVC for extended-release oral dosage forms.[5][6]

The establishment of a successful IVIVC can significantly streamline the drug development process by:

  • Informing Formulation Optimization: IVIVC allows for the rapid screening and optimization of formulation variables with a reduced need for extensive in vivo studies.[4]

  • Setting Relevant Dissolution Specifications: It provides a scientific basis for setting dissolution acceptance criteria that are predictive of in vivo performance.[3][4]

  • Serving as a Surrogate for Bioequivalence Studies: A validated IVIVC can be used to justify certain pre- and post-approval changes, reducing the regulatory burden.[4][6]

The FDA defines several levels of IVIVC, with Level A being the most informative.[1][4] A Level A correlation represents a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate, allowing for the prediction of the entire in vivo plasma concentration-time profile from in vitro data.[1][4][7][8] This guide will focus on the principles and methodologies for establishing a Level A IVIVC.

Establishing an IVIVC for this compound: A Hypothetical Case Study

For our hypothetical CNS drug, this compound, a critical challenge is its ability to cross the blood-brain barrier (BBB). Therefore, our IVIVC development will consider not only systemic absorption but also the factors influencing brain penetration.

Critical In Vitro and In Vivo Parameters

To build a meaningful IVIVC, we must carefully select and measure key parameters both in the laboratory and in living systems.

In Vitro Parameters:

  • Dissolution Rate: The rate at which this compound dissolves from its formulation is a critical first step.

  • Solubility: The solubility of the drug in different pH environments will influence its dissolution and absorption.

  • Permeability: The ability of the drug to pass through biological membranes, such as the intestinal epithelium and the BBB, is crucial for its bioavailability and CNS activity.

In Vivo Parameters:

  • Pharmacokinetics (PK): The study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME) is fundamental to understanding its in vivo behavior.[9][10] Key PK parameters include:

    • Cmax: Maximum plasma concentration.[9][10]

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, representing total drug exposure.[9][10]

    • Half-life (t½): The time it takes for the plasma concentration of the drug to decrease by half.[9][10]

    • Bioavailability (F): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.[9]

  • Brain Penetration: For a CNS drug, the extent and rate of its entry into the brain are critical efficacy determinants.

The following diagram illustrates the workflow for developing an IVIVC for our hypothetical CNS drug.

IVIVC_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Development formulation Formulation Development (Slow, Medium, Fast Release) dissolution In Vitro Dissolution Testing formulation->dissolution permeability In Vitro Permeability Assay (e.g., PAMPA, Caco-2) dissolution->permeability deconvolution Deconvolution of In Vivo Data dissolution->deconvolution bbb_model In Vitro BBB Model (e.g., hBMEC) permeability->bbb_model animal_studies Animal PK Studies (e.g., Rat, Mouse) plasma_sampling Plasma Sampling animal_studies->plasma_sampling brain_sampling Brain Tissue Sampling animal_studies->brain_sampling bioanalysis Bioanalysis (LC-MS/MS) plasma_sampling->bioanalysis brain_sampling->bioanalysis bioanalysis->deconvolution correlation_model Mathematical Modeling (Correlation of In Vitro and In Vivo Data) deconvolution->correlation_model validation Model Validation correlation_model->validation caption Figure 1: IVIVC Development Workflow

Caption: IVIVC Development Workflow

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in our IVIVC development plan.

In Vitro Dissolution Testing

This protocol is designed to assess the release of this compound from different formulations.

Objective: To determine the in vitro release profile of three formulations of this compound with different release rates (fast, medium, and slow).

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Paddles

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters (0.45 µm)

  • HPLC system with a suitable column for this compound

  • Dissolution medium: Phosphate buffered saline (PBS), pH 6.8[5]

  • Formulations of this compound (fast, medium, and slow release)

Procedure:

  • Prepare 900 mL of PBS (pH 6.8) and place it in each dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Set the paddle speed to 50 rpm.

  • Carefully drop one capsule/tablet of a formulation into each vessel.

  • Start the dissolution timer.

  • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a 5 mL aliquot of the dissolution medium.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples by HPLC to determine the concentration of this compound.

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study

This protocol outlines a typical PK study in rats to determine the plasma concentration-time profile of this compound.

Objective: To determine the pharmacokinetic parameters of the three formulations of this compound in a rat model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

  • Formulations of this compound

Procedure:

  • Acclimate the rats for at least one week before the study.

  • Fast the animals overnight with free access to water.

  • Divide the rats into three groups (n=6 per group), one for each formulation.

  • Administer a single oral dose of the respective formulation to each rat via oral gavage.

  • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose), collect blood samples (approximately 0.25 mL) from the tail vein.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80 °C until analysis.

  • Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of this compound.

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each formulation.

Data Presentation and Analysis

The data from the in vitro and in vivo studies should be tabulated for clear comparison.

Table 1: Hypothetical In Vitro Dissolution Data for this compound Formulations

Time (hours)Fast Release (% Dissolved)Medium Release (% Dissolved)Slow Release (% Dissolved)
1452510
4926535
8989168
121009985
2410010097

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters for this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)
Fast Release8501.54500
Medium Release6204.05800
Slow Release4108.06500
Developing the Level A IVIVC

The process of developing a Level A IVIVC involves the following steps:

  • Deconvolution of In Vivo Data: The in vivo plasma concentration-time data is used to calculate the in vivo absorption profile. This can be achieved using methods like the Wagner-Nelson or Loo-Riegelman methods, or numerical deconvolution.

  • Correlation: A point-to-point correlation is then established between the in vitro dissolution profiles and the in vivo absorption profiles. This is often a linear relationship, but non-linear correlations are also possible.[7]

The following diagram illustrates the relationship between the in vitro dissolution and in vivo absorption that forms the basis of a Level A IVIVC.

IVIVC_Correlation invitro In Vitro % Dissolved correlation Level A IVIVC (Predictive Mathematical Model) invitro->correlation Input invivo In Vivo % Absorbed correlation->invivo Prediction caption Figure 2: Level A IVIVC Concept

Caption: Level A IVIVC Concept

Conclusion

Establishing a robust In Vitro-In Vivo Correlation is a critical step in the development of any new drug, particularly for CNS candidates like our hypothetical this compound. By carefully selecting and validating in vitro assays that are predictive of in vivo performance, researchers can accelerate the development timeline, reduce reliance on animal studies, and ensure the quality and consistency of the final drug product. While this guide provides a comprehensive framework, it is essential to tailor the experimental designs and analytical methods to the specific physicochemical and biopharmaceutical properties of the compound .

References

  • In Vitro In Vivo (IVIV) Correlations - YouTube. (2022, February 4). Retrieved from [Link]

  • Wang, Y., & Li, M. (2015). In vitro-In vivo Correlation: Perspectives on Model Development . AAPS PharmSciTech, 16(6), 1243–1253. Retrieved from [Link]

  • Uchida, Y., et al. (2022). In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans . Pharmaceutical Research, 39(5), 825–835. Retrieved from [Link]

  • Krasavin, M., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine . Molecules, 28(24), 8109. Retrieved from [Link]

  • Veszelka, S., et al. (2023). Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates . Fluids and Barriers of the CNS, 20(1), 1-15. Retrieved from [Link]

  • Emami, J. (2006). In Vitro-In Vivo Correlation: From Theory to Applications . Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Retrieved from [Link]

  • In vitro-In vivo Correlation (IVIVC), a strategic tool in drug development . PhInc. Modeling. (2020, June 30). Retrieved from [Link]

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations . FDA. (1997, September). Retrieved from [Link]

  • Cady, S. D., et al. (2010). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus . Journal of the American Chemical Society, 132(23), 8078–8086. Retrieved from [Link]

  • Hühn, D., & Langguth, P. (2013). In Vitro-In Vivo Correlations General principles and methodologies, regulatory aspects and applications (Part 1) . Pharm. Ind., 75(1), 143-152. Retrieved from [Link]

  • Stanimirovic, D., & Jezierski, A. (2019). Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics . Expert Opinion on Drug Discovery, 14(1), 37-48. Retrieved from [Link]

  • In Vivo Pharmacokinetic (PK) Studies . Selvita. Retrieved from [Link]

  • d'Angelo, I., et al. (2024). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols . Pharmaceutics, 16(1), 113. Retrieved from [Link]

  • In Vitro Drug Release Testing: Overview, Development and Validation . JoVE. Retrieved from [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies . BioIVT. Retrieved from [Link]

  • 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride . ChemWhat. Retrieved from [Link]

  • Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations . FDA. (2018, March 2). Retrieved from [Link]

  • Basic principle and process of sample and separate method for in vitro drug release testing procedure . ResearchGate. Retrieved from [Link]

  • Guidance for Industry . Dissolution Technologies. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology . National Cancer Institute. Retrieved from [Link]

  • Development And Validation Of In Vitro Release Testing For Semisolid Formulations . DPT Laboratories. Retrieved from [Link]

  • In vivo PK / Pharmacokinetic Studies . Sygnature Discovery. Retrieved from [Link]

  • Zhang, Y., et al. (2020). In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method . Pharmaceutics, 12(8), 732. Retrieved from [Link]

  • In Vivo PK Studies . Creative Biolabs. Retrieved from [Link]

  • In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance . IAGIM. Retrieved from [Link]

  • 1,4-Dioxa-8-azaspiro[4.6]undecane . PubChem. Retrieved from [Link]

  • 1-Thia-4-azaspiro[4.6]undecane hydrochloride . PubChem. Retrieved from [Link]

Sources

The Spirocyclic Advantage: A Comparative Guide to 1-Azaspiro[4.6]undecane Hydrochloride and its Non-Spirocyclic Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel chemical scaffolds that offer superior pharmacological and physicochemical properties is perpetual. In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional molecules that can better explore the complexities of biological targets.[1] Among these, spirocyclic systems have emerged as a particularly promising class of compounds, offering a rigid yet spatially diverse framework.[2]

The core hypothesis of this guide is that the spirocyclic architecture of 1-Azaspiro[4.6]undecane hydrochloride imparts significant advantages in terms of physicochemical and pharmacokinetic properties when compared to its more flexible, non-spirocyclic counterpart.

The Strategic Importance of Three-Dimensionality in Drug Design

The move towards greater three-dimensionality in drug candidates, often quantified by the fraction of sp³ hybridized carbons (Fsp³), is driven by the observation that such molecules often exhibit improved clinical success rates.[3][4] Spirocycles, by virtue of their shared quaternary carbon atom, inherently possess a higher Fsp³ count and a more defined three-dimensional geometry compared to their acyclic or simple cyclic analogs.[3] This rigidity can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.[1][4]

G cluster_0 Spirocyclic Compound (1-Azaspiro[4.6]undecane) cluster_1 Non-Spirocyclic Analog (N-cycloheptyl-N-methyl-pyrrolidin-1-amine) Spirocyclic Rigid 3D Structure High_Fsp3 High Fsp³ Spirocyclic->High_Fsp3 Favorable_PK Favorable PK Profile (Solubility, Stability) Spirocyclic->Favorable_PK Improved_Potency Improved Potency & Selectivity High_Fsp3->Improved_Potency Non_Spiro Flexible Structure Low_Fsp3 Lower Fsp³ Non_Spiro->Low_Fsp3 Potential_Off_Target Potential for Off-Target Binding Non_Spiro->Potential_Off_Target Variable_PK Variable PK Profile Low_Fsp3->Variable_PK

Comparative Analysis of Physicochemical Properties

The physicochemical properties of a drug candidate, such as solubility and lipophilicity, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility

The hydrochloride salt form of amines is often utilized to enhance aqueous solubility. However, the intrinsic properties of the free base play a significant role. Spirocyclic compounds often exhibit higher aqueous solubility compared to their non-spirocyclic counterparts with similar molecular weight.[4] This is attributed to the disruption of crystal lattice packing by the rigid, three-dimensional structure of the spirocycle, which can lead to a lower lattice energy and thus, easier dissolution.

Exemplary Data Summary: Aqueous Solubility

CompoundStructurePredicted Aqueous Solubility (pH 7.4)
This compound C10H20ClNHigher
N-cycloheptyl-N-methyl-pyrrolidin-1-amine hydrochloride C12H26ClNLower
Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[3] The introduction of a spirocyclic scaffold can modulate lipophilicity. Often, azaspirocycles show decreased lipophilicity compared to their more flexible aliphatic counterparts.[4]

Exemplary Data Summary: Lipophilicity

CompoundPredicted LogP
1-Azaspiro[4.6]undecane Lower
N-cycloheptyl-N-methyl-pyrrolidin-1-amine Higher

Comparative Analysis of Pharmacokinetic Properties

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor influencing its half-life and oral bioavailability. Metabolism, primarily by cytochrome P450 enzymes in the liver, often involves the oxidation of sterically accessible C-H bonds. The rigid, compact nature of spirocyclic scaffolds can shield certain positions from metabolic attack, leading to enhanced metabolic stability compared to more flexible, open-chain analogs.[3][4]

Exemplary Data Summary: Metabolic Stability

CompoundPredicted In Vitro Half-Life (t½) in Human Liver Microsomes
1-Azaspiro[4.6]undecane Longer
N-cycloheptyl-N-methyl-pyrrolidin-1-amine Shorter

Experimental Protocols

To empirically validate the predicted advantages of this compound, the following standardized experimental protocols would be employed.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in a buffered aqueous solution.

Materials:

  • Test compounds (this compound and its non-spirocyclic analog)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • 2 mL glass vials

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Prepare a 10 mM stock solution of each test compound in DMSO.

  • Add an excess of the solid compound (or a small volume of the concentrated stock solution) to a vial containing a known volume of PBS (e.g., 1 mL).

  • Seal the vials and place them on an orbital shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant and dilute it with an appropriate solvent (e.g., PBS or mobile phase).

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • The solubility is reported in µg/mL or µM.

G cluster_workflow Solubility Assay Workflow start Start add_compound Add excess compound to PBS (pH 7.4) shake Equilibrate on orbital shaker (24h) centrifuge Centrifuge to pellet solid supernatant Collect and dilute supernatant hplc Quantify concentration by HPLC end End

Protocol 2: LogP Determination (Shake-Flask Method)

This protocol measures the partition coefficient of a compound between n-octanol and water.

Materials:

  • Test compounds

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Vortex mixer

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a centrifuge tube containing known volumes of both water and n-octanol.

  • Vortex the mixture vigorously for several minutes to ensure thorough mixing.

  • Allow the phases to separate by gravity or by centrifugation.

  • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • LogP is the base-10 logarithm of P.

Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the rate of metabolism of a compound by liver enzymes.

Materials:

  • Test compounds

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing HLMs and the NADPH regenerating system in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the test compound (at a final concentration typically around 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the rate constant of elimination (k).

  • Calculate the in vitro half-life (t½) as 0.693/k.

G cluster_workflow Metabolic Stability Assay Workflow start Start prepare_mix Prepare HLM and NADPH mixture pre_warm Pre-warm to 37°C add_compound Add test compound to initiate time_points Incubate and collect samples at time points quench Quench reaction with acetonitrile analyze Analyze by LC-MS/MS calculate Calculate t½ end End

Conclusion

The incorporation of spirocyclic scaffolds is a powerful strategy in modern medicinal chemistry to enhance the three-dimensionality and drug-like properties of small molecules.[2] Based on established principles, it is predicted that This compound will exhibit superior aqueous solubility, lower lipophilicity, and greater metabolic stability when compared to its non-spirocyclic analog, N-cycloheptyl-N-methyl-pyrrolidin-1-amine . These predicted advantages underscore the value of spirocyclic frameworks in the design of next-generation therapeutics with improved ADME profiles. The detailed experimental protocols provided in this guide offer a clear path for the empirical validation of these principles, enabling researchers to make data-driven decisions in their drug discovery programs.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Varela, J., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Pharmaceutical Patent Analyst. [Link]

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(33), 11294-11305. [Link]

  • N-cycloheptyl-N-methylamine. PubChem. [Link]

  • Taylor & Francis Online. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-25. [Link]

Sources

Safety Operating Guide

Understanding the Compound: Hazard Identification and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Proper Disposal of 1-Azaspiro[4.6]undecane Hydrochloride

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Spirocyclic Compound

As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the benchtop; it is paramount in the responsible management of all laboratory materials, including chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. Our objective is to empower you with the knowledge to manage this compound safely and in full compliance with regulatory standards, thereby fostering a culture of safety and environmental stewardship within your laboratory.

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is essential. While specific toxicological data for this compound is not extensively published, we can infer its potential hazards based on similar chemical structures and available Safety Data Sheets (SDS) for related compounds.

Key Hazard Considerations:

  • Acute Toxicity: Similar compounds are often harmful if swallowed.

  • Skin and Eye Irrita[1][2][3]tion: Many nitrogen-containing heterocyclic compounds can cause skin and serious eye irritation.

  • Respiratory Irritat[1][2][3]ion: Inhalation of dust or aerosols may cause respiratory tract irritation.

A thorough risk assessme[1][2][3]nt should be conducted before handling this compound. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and up-to-date information.

Property Information Source
Chemical Name This compound
CAS Number 1432[4]678-60-8
Molecular Formula [4]C10H20ClN
Molecular Weight [4]189.72 g/mol
Physical Form T[4]ypically a solid or powder.

The Core of C[5]ompliance: Waste Determination

The foundational step in proper chemical disposal is determining whether the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA). This determination dictat[5][6]es the entire disposal pathway.

Is this compound a Hazardous Waste?

A waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits one or more of the four "characteristics" of hazardous waste.

  • Listed Wastes: 1[7][8]-Azaspiro[4.6]undecane hydrochloride is not currently found on the F, K, P, or U lists of hazardous wastes.

  • Characteristic Wast[7][8]es: The determination must be made based on its potential to exhibit one of the following characteristics:

    • Ignitability: Unlikely for a hydrochloride salt, but the SDS should be consulted for flashpoint data.

    • Corrosivity: As a hydrochloride salt, it may form a mildly acidic solution. The pH of the waste solution must be determined. A pH less than or equal to 2 or greater than or equal to 12.5 classifies the waste as corrosive.

    • Reactivity: T[7]he compound is generally stable under normal conditions, but incompatibilities with strong oxidizing agents should be noted.

    • Toxicity: Thi[1]s is determined by the Toxicity Characteristic Leaching Procedure (TCLP). While specific data for t[8]his compound is unavailable, a conservative approach is to assume potential toxicity based on its classification as "harmful if swallowed."

Given the potential for corrosivity and toxicity, it is prudent to manage this compound waste as hazardous unless empirical data proves otherwise.

Step-by-Step Disposal Protocol

This protocol outlines the systematic approach to safely accumulate, store, and dispose of this compound waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

Caption: Waste Stream Segregation for this compound.

Waste Accumulation and Storage

All hazardous waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

Container Requirements[9][10]:

  • Compatibility: Use containers made of materials compatible with the waste. For acidic solutions, glass or polyethylene containers are appropriate.

  • Condition: Contai[11]ners must be in good condition, free from leaks or defects.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

Labeling:

Proper la[9][12]beling is a legal requirement and essential for safety. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The date on which the first drop of waste was added to the container.

Disposal of Empty Containers

Even "empty" containers that held this compound must be managed correctly.

  • Non-Acutely Hazardous: If the compound is not classified as an "acutely hazardous waste" (P-listed), a container is considered "RCRA empty" when all possible material has been removed.

  • **Acutely Hazardous:[13] If it were to be classified as such, the container must be triple-rinsed with a suitable solvent. This rinsate must then be[12] collected and managed as hazardous waste.

After ensuring the container is "RCRA empty," deface the label and dispose of it according to your institution's procedures for non-hazardous lab glass or plastic.

Disposal Workfl[14]ow: From Bench to Final Disposition

The following diagram illustrates the complete lifecycle of this compound waste within a laboratory setting.

DisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Oversight cluster_Disposal Final Disposition Generate Waste Generation Segregate Segregate Waste (Solid, Liquid, Sharps) Generate->Segregate Accumulate Accumulate in Labeled, Closed Containers (SAA) Segregate->Accumulate Pickup Schedule Waste Pickup Accumulate->Pickup Transport Transport to Central Accumulation Area (CAA) Pickup->Transport Manifest Manifest for Off-site Transport Transport->Manifest Dispose Final Disposal by Licensed Facility Manifest->Dispose

Caption: End-to-End Waste Management Workflow.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Absorb the spilled material with an inert absorbent such as vermiculite, sand, or silica gel.

    • Collect the absor[1]bed material into a sealed, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: [3]Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Inhalation: M[1][3]ove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do[3] NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

The Broader Context: Waste Minimization

A key component of responsible chemical management is the principle of waste minimization.

  • **Source Reduction:[9][14] Order only the quantity of chemical needed for your experiments.

  • Inventory Managemen[9]t: Maintain a detailed inventory to avoid over-ordering and to use chemicals before their expiration date.

  • Scale Reduction: [14]Where possible, reduce the scale of experiments to minimize the volume of waste generated.

By adhering to these pri[9]nciples and the detailed disposal procedures outlined in this guide, you contribute to a safer laboratory environment and ensure the protection of our broader ecosystem. Always consult your institution's specific waste management plan and EHS department for guidance.

References

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]

  • This compound. BIOFOUNT. [Link]

  • 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride. ChemWhat. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Identification and Listing of Hazardous Waste. Regulations.gov. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • 4-(Fluoromethyl)-1-thia-9-azaspiro[4.6]undecane. PubChem, NIH. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-Azaspiro[4.6]undecane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the cornerstone of innovation is a steadfast commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Azaspiro[4.6]undecane hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, our recommendations are prudently derived from the hazard profiles of structurally analogous spirocyclic amines. This conservative approach ensures a robust margin of safety, upholding our collective responsibility to maintain a secure laboratory environment.

Hazard Assessment: Understanding the Risks

Data from closely related compounds, such as 1-Azaspiro[4.5]decane hydrochloride and various diaz-aspiro derivatives, consistently indicate a clear hazard profile.[1] These compounds are classified as:

  • Harmful if swallowed (Acute Toxicity, Oral)[2]

  • Causes skin irritation [1][2][3]

  • Causes serious eye irritation [1][2][3]

  • May cause respiratory irritation [1][2][3]

These hazards necessitate a stringent personal protective equipment (PPE) protocol to prevent accidental exposure through inhalation, ingestion, or dermal contact.

Core Principles of PPE Selection

The selection of appropriate PPE is not a static checklist but a dynamic risk assessment. The guiding principle is to establish a barrier between the handler and the chemical, tailored to the specific laboratory operation. The following decision-making workflow illustrates this process.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_hazards Identified Hazards A Task: Handling this compound B Skin Irritation Eye Irritation Respiratory Irritation Harmful if Swallowed A->B Leads to identification of C Body Protection: Lab Coat B->C D Hand Protection: Nitrile Gloves B->D E Eye Protection: Safety Goggles B->E F Respiratory Protection: Fume Hood or Respirator B->F

Caption: PPE Selection Workflow for this compound.

Detailed PPE Specifications and Protocols
Protection Type Specification Rationale
Hand Protection Nitrile gloves (minimum 5 mil thickness)Provides a chemical-resistant barrier to prevent skin irritation.[3] Double-gloving is recommended for prolonged handling or when working with larger quantities.
Eye Protection Chemical splash gogglesProtects against accidental splashes that could cause serious eye irritation.[3] Safety glasses with side shields are considered minimum protection for low-volume handling.
Body Protection Flame-resistant lab coatShields skin and personal clothing from contamination.
Respiratory Protection Work in a certified chemical fume hoodEssential to mitigate the risk of respiratory tract irritation from dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter is mandatory.

Protocol for Donning and Doffing PPE:

A systematic approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respiratory Protection: If required, perform a seal check.

  • Eye Protection: Position goggles snugly.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Eye Protection: Handle by the arms or strap.

  • Respiratory Protection: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]

  • Weighing: When weighing the solid material, do so in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

  • Spill Management: In the event of a spill, evacuate the immediate area. Wearing the full PPE ensemble, cover the spill with an inert absorbent material such as vermiculite or sand. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan: Due to the lack of specific degradation data, this compound and any materials contaminated with it must be treated as hazardous waste.[4]

  • Waste Collection: Collect all waste in a clearly labeled, sealed container. The label must include "Hazardous Waste" and the full chemical name.[4]

  • Container Compatibility: Ensure the waste container is made of a material compatible with the chemical.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office, adhering to all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain or in regular trash.[4]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2][3] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.

References

  • This compound - BIOFOUNT. [Link]

  • 1,4-Dioxa-8-aza-spiro[4.6]undecane, hydrochloride CAS#: 947534-11-4 • ChemWhat. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azaspiro[4.6]undecane hydrochloride
Reactant of Route 2
1-Azaspiro[4.6]undecane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.